3',4'-Dihydroxypropiophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63842. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-7(10)6-3-4-8(11)9(12)5-6/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWIHBDMOYWCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225510 | |
| Record name | Propiophenone, 3',4'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7451-98-1 | |
| Record name | 3′,4′-Dihydroxypropiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7451-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxypropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007451981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7451-98-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propiophenone, 3',4'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDROXYPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE96OIR5U0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3',4'-Dihydroxypropiophenone synthesis mechanism and pathway
An In-depth Technical Guide to the Synthesis of 3',4'-Dihydroxypropiophenone
Executive Summary
This compound is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its structure, featuring a catechol moiety, imparts significant biological activity, including antioxidant properties, but also presents unique challenges in its chemical synthesis.[3][4] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect the core mechanisms of the two most prevalent methods—Friedel-Crafts acylation and the Fries rearrangement—offering not just procedural steps but also the underlying chemical principles that govern these transformations. By synthesizing field-proven insights with authoritative references, this document serves as a comprehensive technical resource for the efficient and controlled synthesis of this valuable compound.
Introduction to this compound
Chemical Profile and Properties
This compound, also known as 1-(3,4-dihydroxyphenyl)propan-1-one, is an organic compound belonging to the class of hydroxyketones.[1] It is a phenylpropanoid that can be found in nature, for instance, in the leaves of Betula platyphylla, and has demonstrated anti-aging activity.[3] The presence of the ortho-dihydroxy (catechol) functional group is central to its chemical reactivity and biological function.
| Property | Value |
| CAS Number | 7451-98-1[5] |
| Molecular Formula | C₉H₁₀O₃[5] |
| Molecular Weight | 166.18 g/mol [5] |
| Appearance | Grey or pale grey/brown powder[1] |
| Melting Point | 145.0-151.0 °C[1] |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)propan-1-one[1] |
Significance in Pharmaceutical and Chemical Industries
The utility of this compound stems from its role as a versatile building block. The catechol and ketone functionalities provide reactive sites for further chemical modification, making it a key starting material for more complex molecules. Its structural analogues, such as 3,4-dihydroxybenzaldehyde, are instrumental in the production of drugs like Tadalafil, Erlotinib, and Droxidopa.[6] The inherent antioxidant and anti-inflammatory properties of the catechol structure also make its derivatives subjects of interest in drug discovery.[4][7]
Core Synthetic Methodologies
The synthesis of hydroxyaryl ketones like this compound is dominated by two classic and robust electrophilic aromatic substitution reactions. The choice between them often depends on the availability of starting materials, desired regioselectivity, and tolerance for specific reaction conditions.
Pathway I: Direct Friedel-Crafts Acylation of Catechol
The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction that allows for the direct introduction of an acyl group onto an aromatic ring.[8][9] This pathway is conceptually straightforward, involving the reaction of catechol with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.[10][11]
The reaction proceeds via electrophilic aromatic substitution.[9][12] The mechanism involves three key steps:
-
Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the acylating agent (propionyl chloride), polarizing the carbon-halogen bond and facilitating its cleavage to form a highly electrophilic acylium ion (CH₃CH₂CO⁺). This ion is resonance-stabilized.[12]
-
Electrophilic Attack: The electron-rich catechol ring acts as a nucleophile, attacking the acylium ion. The two hydroxyl groups are strong activating, ortho-para directors. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.
A significant advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting material due to the electron-withdrawing nature of the carbonyl group, which prevents undesirable multiple acylations.[9][10]
Caption: Friedel-Crafts Acylation Mechanism Workflow.
A stoichiometric amount of the Lewis acid catalyst is typically required.[8] This is because the Lewis acid complexes not only with the acylating agent but also strongly with the hydroxyl groups of the catechol substrate and the carbonyl group of the ketone product. These complexes must be hydrolyzed during the workup step to liberate the final product.[13] Common Lewis acids include AlCl₃, BF₃, TiCl₄, and SnCl₄.[13] The choice of catalyst can influence reactivity and, in some cases, selectivity.
Both propionyl chloride and propionic anhydride can serve as the acylating agent.[12] Propionyl chloride is often more reactive. The reaction is typically performed in an inert solvent, such as a chlorinated hydrocarbon, although greener alternatives are being explored.[14][15] Temperature control is important to prevent side reactions. The highly activated nature of the catechol ring means that milder conditions may be sufficient compared to less activated aromatic substrates.
Pathway II: The Fries Rearrangement of Catechol Propionate
The Fries rearrangement is a powerful alternative for synthesizing hydroxyaryl ketones.[13][16] This reaction converts a phenolic ester into a mixture of ortho- and para-hydroxyaryl ketones through an intramolecular rearrangement catalyzed by a Lewis acid.[16]
The widely accepted mechanism begins with the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the phenolic ester (catechol dipropionate).[17] This coordination weakens the ester linkage, leading to the formation of an acylium ion intermediate.[16][17] This electrophilic acylium ion then attacks the aromatic ring in an intramolecular or intermolecular fashion, similar to a Friedel-Crafts acylation.[17] For catechol diesters, the reaction typically results in a mono-acyl catechol, as one of the acyl groups is lost during the process.[17]
Caption: Fries Rearrangement Mechanism Workflow.
The Fries rearrangement is ortho and para selective, and the product ratio can be influenced by reaction conditions, demonstrating a classic case of thermodynamic versus kinetic control.[16]
-
Kinetic Control: Low reaction temperatures favor the formation of the para-product (4-acyl catechol). This is the faster-forming product.[16][17]
-
Thermodynamic Control: High reaction temperatures favor the formation of the ortho-product (3-acyl catechol). The ortho isomer can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product.[16]
Solvent polarity also plays a role; formation of the para product is favored in more polar solvents, while non-polar solvents tend to favor the ortho product.[16] To synthesize this compound (the 4-propionyl derivative), kinetically controlled conditions at lower temperatures are required.
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol for Friedel-Crafts Acylation of Catechol
This protocol is based on the principles of Friedel-Crafts acylation applied to a dihydroxybenzene system.[10][14]
-
Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas). Ensure the apparatus is completely dry.
-
Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and an anhydrous inert solvent (e.g., 1,2-dichloroethane). Cool the suspension to 0-5 °C in an ice bath.
-
Substrate Addition: Dissolve catechol (1.0 eq.) in the same solvent and add it slowly to the AlCl₃ suspension while maintaining the low temperature.
-
Acylating Agent Addition: Add propionyl chloride (1.1 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding crushed ice, followed by dilute hydrochloric acid to hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol for Fries Rearrangement Synthesis
This protocol involves the initial preparation of catechol dipropionate followed by its rearrangement.[16][18]
Part A: Synthesis of Catechol Dipropionate
-
Dissolve catechol (1.0 eq.) and a base (e.g., pyridine or triethylamine, 2.2 eq.) in a suitable solvent like dichloromethane (DCM) at 0 °C.
-
Slowly add propionyl chloride (2.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and evaporate the solvent to obtain the crude catechol dipropionate, which can be used directly or purified.
Part B: Fries Rearrangement
-
Setup: Use the same dry apparatus as for the Friedel-Crafts reaction.
-
Reagents: Add anhydrous aluminum chloride (AlCl₃, ~2.5 eq.) to a flask.
-
Ester Addition: Add the catechol dipropionate (1.0 eq.) portion-wise to the AlCl₃. The reaction is often run neat (without solvent) or with a high-boiling inert solvent.
-
Reaction (Kinetic Control): To favor the para product, heat the mixture gently to a relatively low temperature (e.g., 50-80 °C) and hold for several hours. Monitor the reaction progress by TLC/HPLC.
-
Workup and Purification: Follow the same quench, extraction, and purification steps as described in the Friedel-Crafts protocol (Section 3.1, steps 6-8).
Comparative Analysis of Synthesis Pathways
| Feature | Friedel-Crafts Acylation | Fries Rearrangement |
| Starting Material | Catechol | Catechol Propionate (prepared from catechol) |
| Number of Steps | One primary synthetic step | Two steps (esterification + rearrangement) |
| Key Reagent | Propionyl Chloride / Anhydride | Catechol Propionate |
| Catalyst | Lewis Acid (e.g., AlCl₃) | Lewis Acid (e.g., AlCl₃) |
| Regioselectivity | Directed by -OH groups (ortho/para); can be complex | Controllable via temperature and solvent[16] |
| Key Advantage | More direct, one-pot synthesis | Allows for purification of the intermediate ester; regioselectivity is well-studied and controllable. |
| Key Challenge | Handling highly activated and sensitive catechol substrate; potential for side reactions. | A less direct, two-step process. Requires careful temperature control to achieve desired isomer. |
Conclusion and Future Perspectives
Both the Friedel-Crafts acylation and the Fries rearrangement represent robust and well-established methodologies for the synthesis of this compound. The direct Friedel-Crafts approach offers atom economy and a shorter pathway, while the Fries rearrangement provides a powerful method for controlling regiochemistry through the careful manipulation of reaction parameters.
Future research in this area is likely to focus on developing "greener" catalytic systems to replace the stoichiometric, moisture-sensitive, and often hazardous Lewis acids traditionally used.[15] The use of solid acid catalysts, such as zeolites or supported acids, in either batch or continuous-flow processes, could offer significant advantages in terms of catalyst recyclability, reduced waste, and simplified product workup, aligning the synthesis of this important intermediate with the principles of sustainable chemistry.[11][19][20]
References
- 1. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 傅-克酰基化反应 [sigmaaldrich.com]
- 13. Fries Rearrangement [organic-chemistry.org]
- 14. CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 17. echemi.com [echemi.com]
- 18. ias.ac.in [ias.ac.in]
- 19. pubs.acs.org [pubs.acs.org]
- 20. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Solubility of 3',4'-Dihydroxypropiophenone in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3',4'-Dihydroxypropiophenone, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility, presents practical experimental methodologies, and offers a detailed analysis of the compound's behavior in a range of common organic solvents. Our aim is to equip you with the foundational knowledge and practical insights necessary to effectively utilize this compound in your research and development endeavors.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solid substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state to be absorbed and exert its therapeutic effect. Poor solubility can lead to low bioavailability, hindering the development of otherwise promising drug candidates. This compound, with its potential applications in the synthesis of various pharmaceuticals, presents a case study in the importance of understanding and characterizing solubility. A thorough grasp of its solubility profile in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties of this compound
To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties. These characteristics are the primary determinants of its interaction with various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 1-(3,4-dihydroxyphenyl)propan-1-one | [1][2] |
| CAS Number | 7451-98-1 | [1][2] |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| Melting Point | 145-151 °C | [2] |
| Appearance | Grey or pale grey/brown powder | [2] |
| Structure |
The presence of two hydroxyl (-OH) groups on the phenyl ring and a carbonyl (C=O) group in the propiophenone moiety imparts a significant degree of polarity to the molecule. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the carbonyl oxygen is a hydrogen bond acceptor. These features suggest that this compound will exhibit favorable solubility in polar solvents capable of hydrogen bonding.
Theoretical Framework: The Science of Dissolution
The principle of "like dissolves like" is a fundamental concept in solubility. This means that a solute will dissolve best in a solvent that has a similar polarity. The dissolution process can be understood by considering the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
Several solvent properties are critical in predicting solubility:
-
Polarity: This is a measure of the separation of electric charge leading to a molecule or its chemical groups having an electric dipole or multipole moment. Polar solvents have large dipole moments and are effective at dissolving polar solutes.
-
Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial for dissolving solutes that also have these capabilities, such as this compound.
-
Dielectric Constant: This is a measure of a solvent's ability to separate ions. Solvents with high dielectric constants are better at dissolving ionic compounds and stabilizing polar transition states.
The interplay of these factors determines the extent to which a solute will dissolve in a given solvent.
Experimental Determination of Solubility: The Equilibrium Method
The most reliable method for determining the thermodynamic solubility of a compound is the equilibrium solubility method, often referred to as the shake-flask method.[3] This technique involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture at a constant temperature until equilibrium is reached.[3] At equilibrium, the solution is saturated with the solute, and the concentration of the dissolved solid is measured.
Below is a detailed protocol for determining the equilibrium solubility of this compound.
Experimental Workflow
Figure 1: Experimental workflow for determining the equilibrium solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of glass vials.
-
Pipette a precise volume (e.g., 2 mL) of each organic solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Dilute the filtered saturated solutions with the same solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated solutions.
-
-
Data Analysis:
-
Calculate the solubility in the desired units (e.g., mg/mL or g/L) by accounting for the dilution factor.
-
Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
-
Solubility of this compound in Common Organic Solvents
Based on the principles of "like dissolves like" and the physicochemical properties of this compound, a simulated but scientifically plausible solubility profile in a range of organic solvents is presented below. This data reflects the expected trends based on solvent polarity and hydrogen bonding capabilities.
Table 2: Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Class | Polarity Index | Dielectric Constant | Hydrogen Bond Donor/Acceptor | Predicted Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 7.2 | 46.7 | Acceptor | > 100 |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | 6.4 | 36.7 | Acceptor | > 100 |
| Methanol | Protic Polar | 5.1 | 32.7 | Donor/Acceptor | 85 |
| Ethanol | Protic Polar | 4.3 | 24.5 | Donor/Acceptor | 60 |
| Isopropanol | Protic Polar | 3.9 | 19.9 | Donor/Acceptor | 45 |
| Acetone | Aprotic Polar | 5.1 | 20.7 | Acceptor | 70 |
| Ethyl Acetate | Aprotic Polar | 4.4 | 6.0 | Acceptor | 25 |
| Dichloromethane | Halogenated | 3.1 | 8.9 | Weak Acceptor | 5 |
| Chloroform | Halogenated | 4.1 | 4.8 | Weak Donor | 8 |
| Diethyl Ether | Ether | 2.8 | 4.3 | Acceptor | < 1 |
| Toluene | Aromatic | 2.4 | 2.4 | Non-polar | < 0.1 |
| Hexane | Aliphatic | 0.1 | 1.9 | Non-polar | < 0.01 |
Analysis of Solubility Trends and Intermolecular Interactions
The predicted solubility data in Table 2 reveals a clear trend that aligns with the theoretical principles of solubility.
High Solubility in Polar Aprotic and Protic Solvents
This compound is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF , and in polar protic solvents such as methanol and ethanol .
-
DMSO and DMF: These solvents have high polarity indices and are excellent hydrogen bond acceptors. The oxygen atom in the sulfoxide group of DMSO and the carbonyl oxygen in DMF can form strong hydrogen bonds with the hydroxyl groups of this compound.
-
Alcohols (Methanol, Ethanol, Isopropanol): These solvents are both hydrogen bond donors and acceptors. They can form a network of hydrogen bonds with the hydroxyl and carbonyl groups of the solute, leading to good solubility. The decreasing solubility from methanol to isopropanol is expected due to the increasing non-polar alkyl chain length, which reduces the overall polarity of the solvent.
Moderate Solubility in Ketones and Esters
Acetone is a polar aprotic solvent with a significant dipole moment and a carbonyl group that can act as a hydrogen bond acceptor. This allows for favorable interactions with the hydroxyl groups of the solute, resulting in good solubility. Ethyl acetate , being less polar than acetone, is expected to be a less effective solvent.
Low Solubility in Halogenated and Non-polar Solvents
The solubility of this compound is predicted to be significantly lower in less polar and non-polar solvents.
-
Dichloromethane and Chloroform: While these solvents have some polarity, their ability to form strong hydrogen bonds is limited. Chloroform can act as a weak hydrogen bond donor, which may explain a slightly higher predicted solubility compared to dichloromethane.
-
Diethyl Ether: Although it has a hydrogen bond accepting oxygen, its overall low polarity makes it a poor solvent for the highly polar this compound.
-
Toluene and Hexane: These are non-polar solvents with very low polarity indices and no hydrogen bonding capabilities. The energy required to break the strong intermolecular hydrogen bonds between the solute molecules is not compensated by the weak van der Waals forces that would be formed with these solvents, leading to very poor solubility.
Visualizing Intermolecular Interactions
The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound in different solvent classes.
Figure 2: Dominant intermolecular interactions between this compound and different solvent classes.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility of this compound in a variety of organic solvents. The key takeaway is that the solubility of this compound is primarily driven by its ability to form hydrogen bonds with the solvent. Consequently, it exhibits high solubility in polar protic and aprotic solvents and poor solubility in non-polar solvents.
The presented experimental protocol for the equilibrium solubility method provides a robust framework for researchers to determine the precise solubility of this compound and other compounds of interest in their own laboratories. The insights into the interplay between solute and solvent properties will aid in the rational selection of solvents for synthesis, purification, and formulation, ultimately facilitating the advancement of drug development projects.
Future work could involve the experimental validation of the predicted solubility data and the investigation of solubility in binary solvent systems, which are often employed in industrial processes. Additionally, the development of quantitative structure-property relationship (QSPR) models could further enhance our ability to predict the solubility of related compounds.
References
A Technical Guide to the Theoretical and Computational Investigation of 3',4'-Dihydroxypropiophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the theoretical and computational methodologies applied to the study of 3',4'-Dihydroxypropiophenone, a phenolic compound of significant interest for its potential pharmacological applications. By integrating principles of quantum chemistry, molecular modeling, and quantitative structure-activity relationship (QSAR) analysis, we aim to provide a comprehensive framework for researchers to elucidate the molecular properties and biological activities of this and similar compounds. This document is structured to not only present data but to also explain the rationale behind the selection of computational approaches, ensuring a self-validating system of scientific inquiry.
Foundational Overview of this compound
This compound, with the IUPAC name 1-(3,4-dihydroxyphenyl)propan-1-one, is a ketone and a catechol derivative. Its chemical structure, featuring a propiophenone core with two hydroxyl groups on the phenyl ring, is the basis for its notable biological activities. It is recognized as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2]
The presence of the catechol moiety is a strong indicator of its potential as an antioxidant, capable of scavenging free radicals.[3] Furthermore, this compound and its analogs have demonstrated a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[3][4] Understanding the electronic and structural underpinnings of these activities is paramount for the rational design of novel therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)propan-1-one | [5] |
| CAS Number | 7451-98-1 | [5] |
| Molecular Formula | C9H10O3 | [5][6] |
| Molecular Weight | 166.174 g/mol | [5] |
| Melting Point | 145.0-151.0 °C | [1] |
| SMILES | CCC(=O)C1=CC=C(O)C(O)=C1 | [1] |
| InChI Key | HNWIHBDMOYWCGX-UHFFFAOYSA-N | [1][5] |
Quantum Chemical Investigations: A Density Functional Theory (DFT) Approach
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules, providing insights that are often difficult to obtain through experimental means alone. For this compound, DFT calculations can elucidate its optimized geometry, vibrational frequencies, and electronic properties, which are fundamental to understanding its reactivity and biological function.
Geometry Optimization
The first step in any DFT study is to determine the ground-state equilibrium geometry of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. For a molecule like this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles.
Experimental Protocol: Geometry Optimization using Gaussian
-
Input File Preparation:
-
Create a Gaussian input file (.gjf or .com).
-
Specify the desired level of theory and basis set, for example, #p B3LYP/6-311++G(d,p) Opt Freq. The B3LYP functional is a popular hybrid functional that provides a good balance of accuracy and computational cost, while the 6-311++G(d,p) basis set is a triple-zeta basis set with diffuse and polarization functions, suitable for molecules with heteroatoms and potential for hydrogen bonding.
-
Define the molecule's charge (0 for neutral) and spin multiplicity (1 for a singlet state).
-
Provide the initial Cartesian coordinates of the atoms. These can be obtained from a molecular builder or from a crystallographic database if available.
-
-
Execution:
-
Run the calculation using the Gaussian software package.
-
-
Analysis of Results:
-
Verify that the optimization has converged by checking for the "Optimization completed" message in the output file.
-
Confirm that the frequency calculation yields no imaginary frequencies, which indicates that a true minimum on the potential energy surface has been located.
-
Extract the optimized geometric parameters (bond lengths, angles, and dihedrals) from the output file.
-
Vibrational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. DFT calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra. The calculated vibrational spectrum for the optimized geometry of this compound would reveal characteristic stretching and bending modes of its functional groups, such as the O-H, C=O, and C-C bonds.
A theoretical vibrational analysis of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one was performed using the B3LYP/6-31G(d,p) basis set, and the results showed good correlation with experimental data.[5] A similar approach can be applied to this compound to predict its vibrational spectrum.
Experimental Protocol: Vibrational Frequency Calculation
-
Input File:
-
Use the optimized geometry from the previous step.
-
The Freq keyword in the route section of the Gaussian input file will instruct the program to perform a frequency calculation.
-
-
Execution and Analysis:
-
Run the Gaussian calculation.
-
The output file will contain the calculated vibrational frequencies, their corresponding intensities (for IR) or activities (for Raman), and the atomic displacements for each mode.
-
It is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP) to better match experimental values, as the harmonic approximation used in the calculations does not account for anharmonicity.
-
Electronic Properties and Reactivity Descriptors
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For antioxidant activity, a high HOMO energy is desirable as it indicates a greater ease of donating a hydrogen atom or an electron to a free radical. DFT calculations can provide valuable insights into these properties for this compound.
Table 2: Key Electronic Properties and Reactivity Descriptors from DFT
| Parameter | Description |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |
| Ionization Potential (IP) | The energy required to remove an electron. |
| Electron Affinity (EA) | The energy released when an electron is added. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |
Diagram: DFT Workflow for this compound
Caption: Workflow for DFT analysis of this compound.
Molecular Docking: Simulating Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as this compound, interacts with a protein target. This provides insights into the binding affinity and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Given the anti-inflammatory and potential anticancer activities of this compound, relevant protein targets for docking studies could include cyclooxygenase (COX) enzymes or various kinases. A molecular docking study on 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one investigated its potential against influenza neuraminidase and chikungunya nsP2 protease, demonstrating the utility of this approach.[4][5][7]
Experimental Protocol: Molecular Docking using AutoDock
-
Preparation of the Receptor (Protein):
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDockTools (ADT). This typically involves removing water molecules, adding polar hydrogens, and assigning partial charges.
-
-
Preparation of the Ligand (this compound):
-
Generate a 3D structure of the ligand.
-
Use ADT to define the rotatable bonds and assign partial charges.
-
-
Grid Box Generation:
-
Define a grid box that encompasses the active site of the protein where the ligand is expected to bind. The grid maps store the potential energy of interaction for different atom types.
-
-
Docking Simulation:
-
Use AutoDock to perform the docking simulation. The program will explore different conformations and orientations of the ligand within the grid box and score them based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Analyze the docking results to identify the most favorable binding poses (those with the lowest binding energy).
-
Visualize the ligand-protein complex to identify key intermolecular interactions.
-
Diagram: Molecular Docking Workflow
Caption: A streamlined workflow for molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds.
For this compound and its analogs, a QSAR study could be developed to predict their antioxidant or anti-inflammatory activity. This would involve compiling a dataset of related compounds with experimentally determined activities and calculating a variety of molecular descriptors for each compound.
Table 3: Common Molecular Descriptors in QSAR Studies
| Descriptor Class | Examples |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Topological | Connectivity indices, Shape indices |
| Hydrophobic | LogP (octanol-water partition coefficient) |
Experimental Protocol: QSAR Model Development
-
Data Collection:
-
Assemble a dataset of compounds with a common structural scaffold and measured biological activity (e.g., IC50 values for antioxidant activity).
-
-
Descriptor Calculation:
-
For each compound in the dataset, calculate a wide range of molecular descriptors using software like DRAGON or PaDEL-Descriptor.
-
-
Model Building:
-
Divide the dataset into a training set and a test set.
-
Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a QSAR model that correlates the descriptors with the biological activity for the training set.
-
-
Model Validation:
-
Validate the predictive power of the model using the test set and statistical metrics like the squared correlation coefficient (R²) and the cross-validated R² (Q²).
-
Conclusion and Future Directions
The theoretical and computational approaches outlined in this guide provide a powerful arsenal for the in-depth investigation of this compound. DFT calculations can reveal the fundamental electronic and structural properties that govern its reactivity. Molecular docking simulations can elucidate its potential mechanisms of action by identifying key interactions with biological targets. Furthermore, QSAR modeling can guide the design of new analogs with enhanced biological activity.
Future research should focus on obtaining dedicated experimental and computational data for this compound to build upon the foundational knowledge presented here. The integration of these computational methodologies with experimental validation will undoubtedly accelerate the discovery and development of novel therapeutic agents based on this promising chemical scaffold.
References
- 1. The novel 4-hydroxyphenylpyruvate dioxygenase inhibitors in vivo and in silico approach: 3D-QSAR analysis, molecular docking, bioassay and molecular dynamics - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant Activity of Pharmaceuticals: Predictive QSAR Modeling for Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Quantum Chemical-Guided Drug Discovery: A Technical Guide to the Computational Analysis of 3',4'-Dihydroxypropiophenone
Abstract
In the modern pharmaceutical landscape, computational chemistry has emerged as an indispensable tool, revolutionizing the early stages of drug discovery and development.[1][2][3][4][5] By providing profound insights into molecular interactions and properties, these in silico methods significantly accelerate the identification and optimization of promising drug candidates.[1][3] This technical guide offers a comprehensive overview of the application of quantum chemical calculations to the study of 3',4'-Dihydroxypropiophenone, a phenolic compound with potential pharmaceutical applications.[6] We will delve into the theoretical underpinnings of these computational methods, provide detailed, field-proven protocols for their implementation, and discuss the interpretation of the resulting data in the context of drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the predictive power of quantum chemistry in their work.
Introduction: The Significance of this compound and the Role of Quantum Chemistry
This compound, a derivative of propiophenone, is an organic compound characterized by a phenolic structure with two hydroxyl groups on the aromatic ring.[6] Its chemical formula is C9H10O3.[6][7][8] This structural motif imparts significant polarity and the capacity for hydrogen bonding, influencing its solubility and potential biological activity.[6] Phenolic compounds, in general, are of great interest in medicinal chemistry due to their well-documented antioxidant properties, which are often linked to their ability to scavenge free radicals.[9][10] The antioxidant potential of such compounds is a key area of investigation in the development of therapies for a range of conditions associated with oxidative stress.[10]
Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and properties of molecules like this compound at the atomic level. These methods, rooted in the principles of quantum mechanics, allow us to predict a wide array of molecular characteristics that are crucial for understanding its potential as a drug candidate. These include:
-
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
-
Electronic Properties: Calculating the distribution of electrons within the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing a molecule's chemical reactivity and stability.[11]
-
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
-
Spectroscopic Properties: Predicting vibrational frequencies (infrared spectra) to aid in experimental characterization.
-
Reactivity Descriptors: Calculating parameters such as ionization potential (IP) and bond dissociation enthalpy (BDE) to elucidate the mechanisms of antioxidant activity.[9][12][13][14][15]
By employing these computational tools, researchers can gain a detailed understanding of the structure-activity relationships of this compound, guiding the design of more potent and selective analogs.[10] This in silico approach significantly reduces the time and resources required for experimental screening, thereby accelerating the drug discovery pipeline.[1][4][5]
Theoretical Foundations: Selecting the Right Computational Tools
The accuracy and reliability of quantum chemical calculations are heavily dependent on the chosen theoretical method and basis set. For organic molecules like this compound, Density Functional Theory (DFT) has proven to be a robust and computationally efficient approach.[9][16][17]
Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[18] This approach offers a favorable balance between accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest. A popular and widely validated functional for organic molecules is B3LYP , which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[9][11][16][19]
Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals.[20][21] The choice of basis set directly impacts the accuracy of the calculation, with larger basis sets generally providing more accurate results at a higher computational cost.[20] For molecules containing first and second-row atoms, Pople-style basis sets are commonly employed. A good starting point for calculations on this compound is the 6-311G(d,p) basis set.[13][14][19][22] This is a triple-split valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonding and intermolecular interactions. For more demanding calculations, such as those involving excited states or weak interactions, larger basis sets like 6-311++G(d,p) or correlation-consistent basis sets (e.g., cc-pVTZ) may be necessary.[11][19]
Solvation Models
Many biological processes occur in an aqueous environment. Therefore, it is often necessary to account for the effects of the solvent on the molecule's properties.[23] Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are a computationally efficient way to incorporate solvent effects.[17][24][25][26] In the PCM approach, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's electric field.[24][25]
In-Depth Computational Protocols
This section provides detailed, step-by-step protocols for performing key quantum chemical calculations on this compound using a typical quantum chemistry software package like Gaussian.
Protocol 1: Geometry Optimization and Frequency Analysis
Objective: To find the lowest energy conformation (optimized geometry) of this compound and to confirm that it is a true minimum on the potential energy surface.
Methodology:
-
Input File Preparation:
-
Execution: Run the calculation using the quantum chemistry software.
-
Analysis of Results:
-
Convergence: Verify that the geometry optimization has converged successfully. This is typically indicated in the output file.
-
Vibrational Frequencies: Examine the calculated vibrational frequencies. A true minimum on the potential energy surface will have no imaginary frequencies. The presence of imaginary frequencies indicates a transition state or a saddle point.
-
Optimized Geometry: Extract the Cartesian coordinates of the optimized structure for use in subsequent calculations.
-
Protocol 2: Calculation of Electronic Properties
Objective: To determine the HOMO and LUMO energies, the HOMO-LUMO energy gap, and to generate a Molecular Electrostatic Potential (MEP) map.
Methodology:
-
Input File Preparation:
-
Use the optimized geometry from Protocol 1.
-
Create a new input file for a single-point energy calculation. This calculation will also generate the necessary information for analyzing the molecular orbitals and electrostatic potential.
-
Explanation of Keywords:
-
Pop=Full: Requests a full population analysis, which provides detailed information about the molecular orbitals.
-
GFInput: Prints information to the output file that is useful for generating visualizations.
-
-
-
Execution: Run the single-point energy calculation.
-
Analysis of Results:
-
HOMO and LUMO Energies: Locate the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals in the output file. The HOMO-LUMO gap (ΔE) is calculated as: ΔE = E_LUMO - E_HOMO. [22][27] * Molecular Electrostatic Potential (MEP) Map: Use a visualization program (e.g., GaussView, Avogadro) to generate the MEP map from the checkpoint file or the formatted checkpoint file (.fchk). The MEP surface will be color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
-
Visualization of Computational Workflows and Data
Clear visualization of computational workflows and results is essential for effective communication and interpretation.
Computational Workflow Diagram
Caption: A schematic of the computational workflow for the quantum chemical analysis of this compound.
Key Calculated Properties of this compound
| Property | Description | Significance in Drug Development |
| Optimized Geometry | The lowest energy, three-dimensional arrangement of atoms. | Provides the foundational structure for all subsequent calculations and for understanding receptor binding. |
| HOMO Energy | The energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons; a higher HOMO energy suggests a better electron donor. |
| LUMO Energy | The energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons; a lower LUMO energy suggests a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. [11] |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions and reactivity. |
| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Used to confirm that the optimized structure is a true minimum and can be compared with experimental infrared spectra. |
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for the application of quantum chemical calculations to the study of this compound. By following the detailed protocols and understanding the theoretical underpinnings, researchers can effectively leverage these powerful computational tools to gain deep insights into the molecule's structure, reactivity, and potential as a drug candidate. The integration of computational chemistry into the drug discovery process is not merely a trend but a fundamental shift towards a more rational and efficient approach to developing new therapeutics. [1][4][5]Future studies could expand upon this work by investigating the interactions of this compound with specific biological targets through molecular docking and molecular dynamics simulations, further elucidating its mechanism of action and paving the way for its potential clinical application.
References
- 1. The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 2. Computational chemistry for drug development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 3. neuroquantology.com [neuroquantology.com]
- 4. fmhr.net [fmhr.net]
- 5. steeronresearch.com [steeronresearch.com]
- 6. CAS 7451-98-1: 3′,4′-Dihydroxypropiophenone | CymitQuimica [cymitquimica.com]
- 7. chem-casts.com [chem-casts.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Density Functional Theory Study on Antioxidant Activity of Three Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A computational investigation on the antioxidant potential of myricetin 3,4'-di-O-α-L-rhamnopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. opensciencepublications.com [opensciencepublications.com]
- 16. Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 21. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 22. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 23. Incorporating solvent effects in DFT: insights from cation exchange in faujasites - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00467A [pubs.rsc.org]
- 24. pubs.aip.org [pubs.aip.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 27. youtube.com [youtube.com]
Crystal Structure of 3',4'-Dihydroxypropiophenone: A Procedural Whitepaper for Structural Elucidation
An Authoritative Guide for Researchers in Structural Chemistry and Drug Development
Preamble:
A comprehensive search of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature has revealed that the single-crystal X-ray structure of 3',4'-Dihydroxypropiophenone (CAS 7451-98-1) has not been publicly reported. The absence of this foundational data presents a unique opportunity. This guide, therefore, transitions from a retrospective analysis to a prospective, instructional whitepaper.
Objective:
This document provides a complete, expert-guided workflow for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering a robust framework to determine the crystal structure of this and similar compounds. To illustrate the analytical process with concrete data, we will use the structurally characterized and closely related compound, 3',4'-Dihydroxyacetophenone , as a working example for the data interpretation and analysis sections. This approach allows us to present a complete methodological guide, grounded in real-world data, that can be directly applied to the title compound once suitable crystals are obtained.
Part 1: Introduction to this compound
This compound, also known as 1-(3,4-dihydroxyphenyl)propan-1-one, is an organic compound featuring a propiophenone core substituted with a catechol group (two hydroxyl groups at the 3' and 4' positions).[1][2] The catechol moiety is a significant pharmacophore found in numerous natural products and synthetic drugs, valued for its antioxidant properties and its ability to coordinate with metal ions. Ketone derivatives of catechol are important intermediates in the synthesis of various pharmaceuticals. For instance, related dihydroxyacetophenones are key precursors for adrenaline medications. The three-dimensional arrangement of atoms, dictated by its crystal structure, governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability—all paramount in drug development. Determining its crystal structure would provide invaluable insight into its solid-state behavior and potential for polymorphism, directly impacting its viability as a pharmaceutical intermediate or active ingredient.
Part 2: The Experimental Workflow: From Synthesis to Structure
The path to elucidating a crystal structure is a multi-step process requiring precision and a deep understanding of chemical principles. Each step is designed to yield a product of the highest possible quality for the subsequent stage.
Diagram: Overall Experimental Workflow
Caption: A comprehensive workflow from synthesis to final structural analysis.
Synthesis of this compound
Principle: The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of catechol (1,2-dihydroxybenzene). This electrophilic aromatic substitution reaction uses a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate propionyl chloride, which then acylates the electron-rich catechol ring.
Detailed Protocol:
-
Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas safely into a scrubber) is assembled and flame-dried under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) and a suitable anhydrous solvent such as 1,2-dichloroethane. The suspension is cooled to 0 °C in an ice bath.
-
Catechol Addition: Catechol (1.0 equivalent), dissolved in the same solvent, is added slowly to the stirred suspension.
-
Acylation: Propionyl chloride (1.1 equivalents) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C. The choice of an acyl chloride is critical for reactivity in Friedel-Crafts reactions.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is carefully quenched by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the hydroxyl groups.
-
Extraction & Purification: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude solid is purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield pure this compound.
Self-Validation: The identity and purity of the synthesized product must be confirmed before proceeding.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.
-
Melting Point (MP): A sharp melting point range (literature: 145-151 °C) indicates high purity.[2]
Single Crystal Growth
Principle: The goal is to grow a single, defect-free crystal of sufficient size (typically 0.1-0.3 mm in each dimension) for X-ray diffraction. This is achieved by slowly transitioning a saturated solution of the pure compound into a supersaturated state, allowing molecules to organize into a crystal lattice.
Common Methodologies:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetone) to near saturation at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation.
-
Place the vial in a vibration-free environment and allow it to stand for several days to weeks.
-
-
Solvent Diffusion:
-
Dissolve the compound in a "good" solvent in which it is readily soluble.
-
Carefully layer a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent) on top of this solution.
-
As the solvents slowly mix at the interface, the solubility of the compound decreases, promoting slow crystallization.
-
Causality in Solvent Choice: The ideal solvent or solvent system is one in which the compound has moderate solubility. Too high solubility prevents crystallization, while too low solubility causes rapid precipitation, leading to powder instead of single crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Principle: SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[3] A focused beam of X-rays is directed at the crystal. As the X-rays interact with the electron clouds of the atoms, they are diffracted in specific directions. By rotating the crystal and collecting these diffracted X-rays, a unique diffraction pattern is generated, which can be mathematically deconstructed to reveal the underlying atomic structure.
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell dimensions (a, b, c, α, β, γ) and the crystal system.
-
Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The intensities and positions of thousands of diffraction spots are recorded by a detector.
-
Data Reduction: The raw diffraction data is processed. This involves integrating the intensities of each reflection and applying corrections for experimental factors (e.g., absorption).
Part 3: Structure Solution, Refinement, and Analysis
Since the crystal structure of this compound is not available, we will use the known structure of 3',4'-Dihydroxyacetophenone (CCDC Refcode: ACATCY01) as an illustrative example to explain the process of analysis and interpretation. This molecule is structurally very similar, differing only by a methyl group instead of an ethyl group on the ketone.
Structure Solution and Refinement
The processed diffraction data is used to solve the crystal structure. "Solving" refers to finding the initial positions of the atoms in the unit cell. This is typically done using direct methods or Patterson methods. Once an initial model is obtained, it is "refined" using a least-squares algorithm to improve the fit between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the final refined structure is assessed by parameters like the R-factor (a measure of agreement), which should be as low as possible (typically < 5% for a good structure).
Analysis of Molecular Structure (Exemplar: 3',4'-Dihydroxyacetophenone)
A solved crystal structure provides a wealth of quantitative data. This information is summarized in a Crystallographic Information File (CIF) and can be visualized to understand the molecule's geometry.
Table 1: Illustrative Crystallographic Data for a Dihydroxy-phenone (Note: This data is hypothetical for illustrative purposes, based on typical values for similar organic molecules.)
| Parameter | Value | Significance |
| Chemical Formula | C₉H₁₀O₃ | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 166.17 g/mol | Molecular mass. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c [Å] | 8.12, 9.55, 11.23 | The lengths of the unit cell edges. |
| α, γ [°] | 90 | The angles of the unit cell. |
| β [°] | 98.5 | |
| Volume [ų] | 860.1 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Density (calculated) [g/cm³] | 1.283 | The theoretical density of the crystal. |
| R-factor (R1) | 0.045 (4.5%) | A primary indicator of the quality of the refined structure. |
Molecular Geometry:
The analysis would reveal precise bond lengths, bond angles, and torsion angles. For this compound, key points of interest would be:
-
The planarity of the benzene ring.
-
The C-C and C=O bond lengths of the propiophenone side chain.
-
The torsion angle between the plane of the benzene ring and the plane of the carbonyl group, which describes the rotational conformation of the side chain.
Intermolecular Interactions and Crystal Packing
Principle: In the solid state, molecules do not exist in isolation. They pack together in a highly ordered fashion, stabilized by a network of non-covalent interactions. Understanding these interactions is key to explaining the crystal's stability and physical properties.
Diagram: Key Intermolecular Interactions
Caption: Common intermolecular forces stabilizing crystal structures.
For a molecule with two hydroxyl groups and a carbonyl oxygen, hydrogen bonding would be the dominant intermolecular force. The analysis would focus on:
-
O-H···O Bonds: Identifying which hydroxyl groups act as hydrogen bond donors and which oxygen atoms (hydroxyl or carbonyl) act as acceptors.
-
Hydrogen Bond Network: Determining if these bonds link molecules into chains, dimers, or more complex three-dimensional networks. For instance, the two hydroxyl groups of the catechol moiety could form an extensive network with the carbonyl oxygen of neighboring molecules, leading to a highly stable crystal lattice. This network would be a primary determinant of the compound's melting point and solubility.
Part 4: Conclusion and Future Work
This whitepaper has outlined a comprehensive and authoritative protocol for determining the crystal structure of this compound, a compound of interest for pharmaceutical development. While the structure is not yet publicly known, the detailed methodologies for synthesis, crystallization, and single-crystal X-ray diffraction provided herein offer a clear path to its elucidation.
The successful determination of this structure will provide fundamental data on its solid-state conformation and intermolecular packing. This knowledge is crucial for understanding its physical properties and for making informed decisions in drug formulation and development. It is our hope that this guide will serve as a valuable resource for researchers undertaking this work, ultimately contributing to the broader field of structural and medicinal chemistry.
References
Physical and chemical properties of 1-(3,4-dihydroxyphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3,4-dihydroxyphenyl)propan-1-one, a catechol derivative of significant interest in medicinal chemistry and organic synthesis. This document delves into its structural characteristics, spectral data, and chemical reactivity. Furthermore, it explores its potential biological activities, drawing parallels with structurally related compounds and highlighting areas for future research. Detailed experimental protocols for its synthesis and purification are also presented to facilitate its application in a laboratory setting.
Introduction
1-(3,4-dihydroxyphenyl)propan-1-one, also known by its synonym 3',4'-dihydroxypropiophenone, is an aromatic ketone featuring a catechol moiety. The presence of the dihydroxy-substituted phenyl ring and a propanone side chain imparts a unique combination of chemical reactivity and potential biological activity. The catechol group is a well-known pharmacophore found in numerous natural and synthetic bioactive compounds, contributing to antioxidant, and other therapeutic properties. This guide aims to be a definitive resource for professionals engaged in the research and development of novel therapeutics and chemical entities, providing a solid foundation for understanding and utilizing this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(3,4-dihydroxyphenyl)propan-1-one is fundamental for its handling, formulation, and application in experimental settings.
Structural and General Properties
| Property | Value | Source |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)propan-1-one | --INVALID-LINK-- |
| Synonyms | This compound, 4-Propionylpyrocatechol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 7451-98-1 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₉H₁₀O₃ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 166.17 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Grey or pale grey/brown powder | --INVALID-LINK-- |
Physical Properties
| Property | Value | Source |
| Melting Point | 146 °C | --INVALID-LINK-- |
| Boiling Point | 375.1 °C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | 194.8 °C | --INVALID-LINK-- |
| Solubility | The presence of two hydroxyl groups imparts significant polarity, suggesting good solubility in polar organic solvents such as ethanol, methanol, and acetone.[1] Its solubility in water is expected to be limited due to the aromatic ring. |
Spectral Analysis
Spectroscopic data is crucial for the unambiguous identification and structural elucidation of 1-(3,4-dihydroxyphenyl)propan-1-one.
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.
The fragmentation pattern is consistent with the structure, likely involving cleavages of the propanone side chain and rearrangements of the aromatic ring. A plausible fragmentation pathway is initiated by the loss of the ethyl group (C₂H₅), leading to a prominent fragment.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.
-
Aromatic Protons: The protons on the di-substituted benzene ring are expected to appear as a complex multiplet in the aromatic region (typically δ 6.5-8.0 ppm). A research study showed the ¹H NMR spectrum of 3,4-dihydroxypropiophenone in the presence and absence of Cu(II), indicating the chemical shifts of the three aromatic protons.[3]
-
Ethyl Protons: The ethyl group protons will present as a quartet (CH₂) and a triplet (CH₃), characteristic of an ethyl ketone.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments. Based on typical chemical shift values, the following assignments can be predicted:
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| Carbonyl (C=O) | ~198-200 | Typical for aryl ketones. |
| Aromatic C-O | ~145-155 | Carbons attached to hydroxyl groups are deshielded. |
| Aromatic C-H & C-C | ~110-130 | Chemical shifts for other aromatic carbons. |
| Methylene (-CH₂-) | ~30-35 | Adjacent to the carbonyl group. |
| Methyl (-CH₃) | ~8-12 | Terminal methyl group. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Phenolic) | 3200-3600 (broad) | Stretching |
| C-H (Aromatic) | 3000-3100 (sharp) | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=O (Ketone) | 1660-1680 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-O (Phenolic) | 1200-1300 | Stretching |
Chemical Properties and Reactivity
The chemical behavior of 1-(3,4-dihydroxyphenyl)propan-1-one is dictated by its key functional groups: the catechol ring and the ketone.
Reactivity of the Catechol Moiety
The catechol group is susceptible to oxidation, which can proceed via a one-electron pathway to form a semiquinone radical, or a two-electron pathway to form an o-quinone.[3][4] This redox activity is central to the antioxidant properties of many catechol-containing compounds.[5] The hydroxyl groups can also undergo reactions typical of phenols, such as etherification and esterification.
Reactivity of the Ketone Group
The carbonyl group can undergo nucleophilic addition reactions and reduction to a secondary alcohol. The adjacent aromatic ring influences its reactivity.
Stability
Catechol derivatives can be sensitive to air and light, leading to oxidation and discoloration.[6] Therefore, 1-(3,4-dihydroxyphenyl)propan-1-one should be stored under an inert atmosphere, protected from light, and at a low temperature to maintain its integrity.
Synthesis and Purification
A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation.
Synthetic Pathway: Friedel-Crafts Acylation
The synthesis of 1-(3,4-dihydroxyphenyl)propan-1-one can be achieved via the Friedel-Crafts acylation of catechol with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8][9]
Caption: Friedel-Crafts acylation of catechol.
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride in a suitable inert solvent (e.g., nitrobenzene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Cool the suspension in an ice bath. Add propionyl chloride dropwise to the stirred suspension.
-
Formation of Acylium Ion: Allow the mixture to stir at low temperature to facilitate the formation of the acylium ion complex.
-
Addition of Catechol: Dissolve catechol in the same solvent and add it dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
The crude product can be purified by one or a combination of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals.
-
Column Chromatography: For higher purity, the compound can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[10]
Caption: Purification workflow.
Biological Activity
While specific biological data for 1-(3,4-dihydroxyphenyl)propan-1-one is limited, the presence of the catechol moiety suggests potential for several biological activities, primarily antioxidant effects.
Antioxidant Activity
Dihydroxyphenyl ketones are known to possess antioxidant properties.[2] The catechol group can effectively scavenge free radicals by donating a hydrogen atom, and the resulting radical is stabilized by resonance.[5] The antioxidant capacity is influenced by the position and number of hydroxyl groups.[2]
Potential Mechanisms of Antioxidant Action:
-
Radical Scavenging: Direct interaction with and neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
Metal Chelation: The ortho-dihydroxy arrangement of the catechol group allows for the chelation of transition metal ions like iron and copper, which can otherwise participate in Fenton-like reactions to produce highly reactive hydroxyl radicals.[4]
Potential Cytotoxic and Enzyme Inhibitory Activities
Many phenolic compounds, including flavonoids and other catechol derivatives, have been investigated for their cytotoxic effects against various cancer cell lines and their ability to inhibit specific enzymes. While no specific studies on the cytotoxic or enzyme inhibitory properties of 1-(3,4-dihydroxyphenyl)propan-1-one were found, this remains a promising area for future investigation. The structural similarity to other bioactive phenols suggests that it could potentially interact with biological targets.
Conclusion
1-(3,4-dihydroxyphenyl)propan-1-one is a molecule with interesting chemical features and a high potential for biological activity, largely attributable to its catechol core. This guide has provided a detailed summary of its known physical and chemical properties, along with a plausible synthetic route and purification strategies. The lack of extensive biological data presents a clear opportunity for further research, particularly in the areas of antioxidant, anticancer, and enzyme inhibition studies. The information compiled herein serves as a valuable starting point for researchers aiming to explore the full potential of this intriguing compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catechol derivatives from “ideal lignin” - Mapping Ignorance [mappingignorance.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 10. moravek.com [moravek.com]
Understanding the chemical reactivity of 3',4'-Dihydroxypropiophenone
An In-Depth Technical Guide to the Chemical Reactivity of 3',4'-Dihydroxypropiophenone
Abstract
This compound, a catechol-type ketone, serves as a pivotal molecule in synthetic and medicinal chemistry. Its chemical persona is dominated by the interplay between the electron-rich catechol ring and the electron-withdrawing propionyl group. This guide provides an in-depth exploration of its reactivity, offering a foundational understanding for researchers, scientists, and drug development professionals. We will dissect its synthesis, key transformations—including oxidation, reduction, and electrophilic substitution—and its significant role as a precursor in the synthesis of pharmacologically active compounds. The narrative emphasizes the causality behind reaction pathways and provides actionable experimental protocols, grounded in authoritative scientific literature.
Introduction: The Molecular Architecture and Significance
This compound, also known as 4-propionylcatechol, possesses a molecular structure characterized by a propiophenone core substituted with two hydroxyl groups at the 3' and 4' positions of the benzene ring.[1][2][3] This arrangement, the catechol moiety, is a privileged structure in nature and medicinal chemistry, renowned for its potent antioxidant and redox properties.[4][5][6] The molecule is an important raw material and intermediate used in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs.[1][7]
The reactivity of this compound is a tale of two functionalities: the nucleophilic, easily oxidized catechol ring and the electrophilic carbonyl carbon of the propionyl group. The two hydroxyl groups are strong activating groups, donating electron density into the aromatic ring and making it highly susceptible to electrophilic attack. Conversely, the propionyl group is a deactivating group, withdrawing electron density. This electronic dichotomy governs the molecule's behavior in chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7451-98-1 | [1][2][3][7] |
| Molecular Formula | C₉H₁₀O₃ | [1][2][7] |
| Molecular Weight | 166.176 g/mol | [1] |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)propan-1-one | [1][7] |
| Appearance | Grey or pale grey/brown powder | [7] |
| Melting Point | 145.0-151.0 °C | [7][8] |
| Boiling Point (Normal) | 374.16 °C | [8] |
Synthesis: The Friedel-Crafts Acylation Approach
The most direct and common synthesis of this compound is through the Friedel-Crafts acylation of catechol (1,2-dihydroxybenzene) with propionyl chloride or propionic anhydride.[9][10] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[11][12]
Mechanistic Rationale
The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical. The catalyst's role is to generate a highly electrophilic acylium ion from the acylating agent (propionyl chloride).[12][13] The electron-rich catechol ring then acts as a nucleophile, attacking the acylium ion. The strong activation provided by the two hydroxyl groups directs the substitution primarily to the position para to one of the hydroxyl groups, leading to the desired 3',4'-disubstituted product. The reaction is generally regioselective due to the directing effects of the hydroxyl groups.
Experimental Protocol: Friedel-Crafts Acylation
-
Disclaimer: This protocol is for informational purposes and should only be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend catechol (1.0 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Acylating Agent Addition: Add propionyl chloride (1.1 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of starting material.
-
Workup: Cool the reaction mixture back to 0-5 °C and cautiously quench by slowly adding ice-cold dilute hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. If a solvent like nitrobenzene was used, remove it by steam distillation. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent mixture like ethanol/water.
Core Reactivity of the Catechol Moiety: Oxidation
The catechol group is the epicenter of the molecule's redox chemistry. It is readily oxidized to form the corresponding ortho-quinone. This transformation is fundamental to its biological activity, including its antioxidant and, paradoxically, potential pro-oxidant effects.[14][15][16]
Mechanism of Oxidation
The oxidation of a catechol proceeds via a two-electron, two-proton process. It often involves a transient semiquinone radical intermediate.[14][16] This radical is resonance-stabilized, which explains the relative ease of oxidation of catechols compared to monohydric phenols. The final product is a highly reactive o-benzoquinone derivative.
This reactivity is significant in biological systems. As an antioxidant, the catechol moiety can donate a hydrogen atom to a free radical, quenching it and forming the stabilized semiquinone radical.[4][17] This is a key mechanism behind the radical-scavenging activity of many natural polyphenols.[5][6] However, the resulting o-quinone is a potent electrophile and can react with biological nucleophiles, such as cysteine residues in proteins, which can lead to cellular toxicity.[15]
Experimental Protocol: Chemical Oxidation
-
Disclaimer: This protocol is for illustrative purposes.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent system, such as an acetone/water or methanol/buffer mixture.
-
Oxidant Addition: Add a mild oxidizing agent, such as silver(I) oxide (Ag₂O) or sodium periodate (NaIO₄) (1.1 eq), portion-wise at room temperature.
-
Monitoring: Monitor the reaction by UV-Vis spectroscopy, observing the formation of the characteristic absorption bands of the o-quinone, or by TLC. The reaction is often rapid.
-
Workup: Once the reaction is complete, filter off the inorganic byproducts (e.g., silver metal or sodium iodate). The resulting quinone solution is often used immediately due to the high reactivity and potential instability of the product.
Reactivity of the Carbonyl and Aromatic Ring
Reduction of the Ketone
The propionyl group's carbonyl can be reduced to a secondary alcohol, yielding 1-(3,4-dihydroxyphenyl)propan-1-ol. This transformation is typically achieved using reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This reduction is a key step in modifying the side chain to create analogues of phenylethanolamine-based drugs. Further deoxygenation to an alkyl chain (Clemmensen or Wolff-Kishner reduction) is also possible, though the harsh conditions might affect the sensitive catechol group, often requiring prior protection of the hydroxyls.
Electrophilic Aromatic Substitution
The catechol ring is highly activated towards electrophilic aromatic substitution. The two hydroxyl groups are powerful ortho, para-directors. Considering the existing substitution pattern, incoming electrophiles will preferentially substitute at the 2' or 5' positions, which are ortho or para to the hydroxyl groups and not sterically hindered. Reactions such as halogenation, nitration, and sulfonation can occur under relatively mild conditions compared to benzene itself. However, controlling the regioselectivity and preventing oxidation of the ring can be challenging.
Application in Drug Development: A Precursor to Sympathomimetics
The structure of this compound is a foundational scaffold for the synthesis of various sympathomimetic amines.[18][19][20] These drugs mimic the effects of endogenous catecholamines like epinephrine and norepinephrine.[18] The synthesis often involves the reduction of the ketone to an alcohol, followed by further functionalization of the side chain, such as amination, to introduce the pharmacologically critical amino group.
For maximum sympathomimetic activity, a drug structure often requires:
-
A catechol ring (3,4-dihydroxybenzene) for receptor binding.[18]
-
An amine group separated by two carbons from the aromatic ring.[18]
-
A hydroxyl group at the beta-position (the carbon adjacent to the ring) in the correct stereochemical configuration.[18]
This compound provides the essential catechol core and a three-carbon side chain that can be chemically manipulated to meet these structural requirements, making it a valuable starting material in the synthesis of novel dopaminergic or adrenergic agents.[21]
Biological Significance and Other Activities
Beyond its role as a synthetic intermediate, this compound and its derivatives exhibit a range of biological activities.
-
Antioxidant Activity: As discussed, the catechol moiety is a potent radical scavenger. Derivatives have been evaluated for their ability to protect against oxidative damage to lipids and DNA.[22]
-
Antimicrobial and Antifungal Activity: Some hybrid compounds incorporating the 3,4-dihydroxyphenyl moiety have demonstrated significant activity against bacteria like Pseudomonas aeruginosa and fungi like Candida albicans.[23]
-
Anti-inflammatory Activity: A structurally related compound, 3,4-dihydroxyphenylpropionic acid, has been shown to suppress pro-inflammatory responses in macrophages, suggesting potential anti-inflammatory applications for this class of molecules.[24][25]
Conclusion
This compound is a molecule of significant chemical versatility and potential pharmacological relevance. Its reactivity is a well-defined interplay between its constituent functional groups. A thorough understanding of its oxidation chemistry, the reactivity of its side chain, and the behavior of its activated aromatic ring is essential for leveraging this compound in organic synthesis. For professionals in drug development, it represents a valuable and adaptable scaffold for constructing novel therapeutics targeting the adrenergic and dopaminergic systems, as well as for exploring new antioxidant and anti-inflammatory agents.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS 7451-98-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 7. A13444.03 [thermofisher.com]
- 8. chem-casts.com [chem-casts.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. Friedel-Crafts acylation [ux1.eiu.edu]
- 14. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Oxidation of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopaminergic Metabolite, to a Semiquinone Radical and an ortho-Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
- 19. Natural Sympathomimetic Drugs: From Pharmacology to Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sympathomimetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
3',4'-Dihydroxypropiophenone reaction kinetics and thermodynamics
An In-depth Technical Guide to the Reaction Kinetics and Thermodynamics of 3',4'-Dihydroxypropiophenone
Abstract
This compound, a catechol-type phenolic compound, serves as a critical intermediate in the synthesis of various pharmaceuticals and exhibits significant antioxidant properties.[1][2] A thorough understanding of its reaction kinetics and thermodynamics is paramount for optimizing synthetic yields, ensuring process safety, and elucidating its mechanisms of action in biological systems. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the core principles, experimental methodologies, and practical considerations for studying the reactive behavior of this compound. We delve into the causality behind experimental design, present self-validating protocols, and offer detailed visualizations to bridge theory with practical application.
Introduction: The Significance of this compound
This compound (CAS 7451-98-1) is a ketone and a catechol derivative, a structural motif renowned for its redox activity.[1][2] Its importance stems from two primary areas:
-
Synthetic Intermediate: It is a valuable building block in organic synthesis, particularly for pharmaceuticals and other fine chemicals.[1][2] Understanding the thermodynamics (heat release/absorption) and kinetics (reaction speed) of its synthetic transformations is crucial for safe and efficient scale-up.
-
Antioxidant Activity: Like many phenolic compounds, it possesses potent antioxidant capabilities, enabling it to neutralize harmful reactive oxygen species (ROS).[3][4] The study of its reaction kinetics with free radicals is fundamental to characterizing its efficacy as a protective agent in biological and chemical systems.
This guide will explore the foundational thermodynamic and kinetic principles that govern the reactivity of this molecule, providing the theoretical grounding and practical methodologies required for its rigorous scientific investigation.
Physicochemical Properties
A baseline understanding of the molecule's physical properties is essential before designing kinetic or thermodynamic experiments.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | Grey or pale grey/brown powder | [1] |
| Melting Point | 145.0-151.0 °C | [1] |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)propan-1-one | [1][2] |
| Boiling Point (Normal) | 374.16 °C | [5] |
Reaction Thermodynamics: Quantifying the Energetics of Transformation
Thermodynamics provides a critical snapshot of a reaction's energy landscape, indicating its spontaneity and heat profile. The key parameters—enthalpy (ΔH), entropy (ΔS), and Gibbs Free Energy (ΔG)—dictate the feasibility and thermal safety of a chemical process. For instance, a highly exothermic reaction (negative ΔH) requires careful thermal management to prevent dangerous runaway scenarios.[6][7]
The relationship between these parameters is defined by the Gibbs Free Energy equation: ΔG = ΔH - TΔS [8]
A negative ΔG indicates a spontaneous process under constant temperature and pressure.[8]
Core Experimental Technique: Reaction Calorimetry
Reaction calorimetry is the cornerstone technique for measuring the heat released or absorbed during a chemical reaction, providing direct experimental values for the enthalpy of reaction (ΔH).[6][9] It is indispensable for process safety assessment, allowing for the determination of crucial parameters like adiabatic temperature rise and the potential for thermal accumulation.[6]
Causality in Experimental Choice: Why use a reaction calorimeter? It is the only method that directly measures the heat flow of the entire reaction mixture under realistic process conditions.[6][10] This provides data that is directly scalable and essential for ensuring that a process can be run safely in larger reactors, where heat dissipation is more challenging.
-
Heat Flow Calorimetry: Measures the heat that flows across the reactor wall by monitoring the temperature difference between the reactor contents (Tr) and the cooling/heating jacket (Tj).[10] It's a versatile method that allows the reaction temperature to be kept under tight control.[10]
-
Heat Balance Calorimetry: Measures the heat gained or lost by the heat transfer fluid circulating through the jacket.[10] This method is effective because it relies on the well-defined properties of the heat transfer fluid, avoiding many calibration complexities.[10]
-
Power Compensation Calorimetry: Maintains a constant process temperature by adjusting the power of an internal electrical heater against a constant cooling power from the jacket.[10] The heat of reaction is determined from the change in electrical power required.[10]
Experimental Protocol: Measuring Heat of Reaction via Calorimetry
This protocol outlines a generalized procedure for determining the heat of reaction (enthalpy) for a synthesis involving this compound.
Objective: To determine the molar enthalpy of reaction (ΔHrxn) for the formation of a derivative of this compound.
Apparatus: A reaction calorimeter (e.g., RC1 type) with temperature probes, stirring mechanism, and a controlled dosing unit.[6]
Procedure:
-
System Calibration:
-
Add a known solvent to the reactor and stir at the planned process speed.
-
Apply a known electrical heat load using a calibration heater.
-
Measure the system's heat capacity and the overall heat transfer coefficient (UA). This step is critical for accurate heat flow calculation and serves as an internal validation of the instrument's performance.[10]
-
-
Reactant Loading:
-
Charge the reactor with this compound and the solvent.
-
Bring the reactor contents to the desired reaction temperature (e.g., 50 °C).
-
-
Reagent Dosing:
-
Begin dosing the second reagent into the reactor at a constant, controlled rate. The choice of a slow, constant addition rate is crucial to avoid heat and reactant accumulation, which can lead to a loss of control.[6]
-
-
Isothermal Monitoring:
-
Throughout the addition, the calorimetry system will maintain a constant reaction temperature by adjusting the jacket temperature.
-
Continuously record the reactor temperature, jacket temperature, and reagent addition volume over time. The heat flow is calculated in real-time from these parameters.
-
-
Post-Reaction Analysis:
-
After the addition is complete, hold the reaction mixture at the set temperature to ensure the reaction goes to completion, monitoring the heat flow until it returns to the baseline.
-
Integrate the heat flow curve over the duration of the reaction to obtain the total heat evolved (Q).
-
-
Calculation:
-
Calculate the molar enthalpy of reaction: ΔHrxn = -Q / n , where 'n' is the number of moles of the limiting reagent.
-
Reaction Kinetics: Understanding the Rate and Mechanism
Reaction kinetics is the study of reaction rates and the molecular steps involved in the transformation of reactants to products.[11] The rate law for a reaction must be determined experimentally; it cannot be predicted from the stoichiometry of the balanced chemical equation.[12][13]
The rate law is a mathematical expression that describes the relationship between the reaction rate and the concentration of reactants.[13][14] For a hypothetical reaction A + B → C, the rate law takes the form:
Rate = k[A]ˣ[B]ʸ
Where:
-
k is the rate constant.
-
[A] and [B] are the molar concentrations of the reactants.
-
x and y are the reaction orders with respect to each reactant, which must be determined experimentally.[12]
Core Experimental Technique: The Method of Initial Rates
The method of initial rates is a robust and widely used experimental approach to determine the orders of reaction (x and y) and the rate constant (k).[12][14]
Causality in Experimental Choice: Why focus on the initial rate? By measuring the rate at the very beginning of the reaction (t ≈ 0), the reactant concentrations have not yet changed significantly from their initial values.[14] This simplifies the analysis, as it isolates the effect of changing one reactant's concentration while others are held constant, allowing for a systematic determination of each reaction order.[13][14]
Experimental Workflow: Determining the Rate Law
The following diagram and protocol illustrate the logical workflow for determining a reaction's rate law using the method of initial rates.
Caption: Workflow for determining a rate law using the method of initial rates.
Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
Objective: To determine the rate law for a reaction involving this compound, where either a reactant or product has a distinct UV-Vis absorbance profile.
Apparatus: A temperature-controlled UV-Vis spectrophotometer.
Procedure:
-
Wavelength Selection:
-
Obtain the absorbance spectra of pure reactants and products to identify a wavelength (λ_max) where one species absorbs strongly and others absorb minimally. This ensures that the change in absorbance is proportional to the change in the concentration of the species of interest.
-
-
Experiment 1 (Baseline):
-
Prepare a reaction mixture with initial concentrations [A]₀ and [B]₀.
-
Initiate the reaction (e.g., by adding the final component) and immediately begin collecting absorbance data at λ_max over time.
-
-
Experiment 2 (Varying [A]):
-
Prepare a new reaction mixture where the initial concentration of A is doubled (2[A]₀) but the concentration of B is kept the same ([B]₀).
-
Repeat the data collection process.
-
-
Experiment 3 (Varying [B]):
-
Prepare a third mixture where [A]₀ is maintained, but the concentration of B is doubled (2[B]₀).
-
Repeat the data collection process.
-
-
Data Analysis:
-
For each experiment, plot Absorbance vs. Time. The initial rate (v₀) is proportional to the slope of the tangent to the curve at t=0.
-
Determine Order for A: Compare the rates from Experiment 1 and 2. If doubling [A] doubles the rate, the reaction is first-order in A. If it quadruples the rate, it is second-order in A.[12]
-
Determine Order for B: Compare the rates from Experiment 1 and 3 in the same manner.
-
Calculate k: Once the orders (x and y) are known, use the data from any of the experiments to solve for the rate constant, k, using the equation: k = Rate / ([A]ˣ[B]ʸ).
-
Case Study: The Antioxidant Reaction Mechanism
A prominent reaction of this compound is its role as an antioxidant. Its efficacy is largely due to the catechol (ortho-dihydroxy) moiety on the phenyl ring.[15] This structure allows it to neutralize free radicals through several mechanisms.
Core Mechanisms of Antioxidant Action:
-
Direct Radical Scavenging: The phenolic hydroxyl groups can donate a hydrogen atom to a reactive oxygen species (ROS), neutralizing the radical and terminating damaging chain reactions.[15] The resulting phenoxy radical is stabilized by resonance, making it relatively unreactive.[15][16]
-
Metal Ion Chelation: The ortho-dihydroxy arrangement can chelate transition metal ions like Fe²⁺ and Cu²⁺.[15][16] By sequestering these ions, it prevents their participation in the Fenton reaction, a major biological source of highly destructive hydroxyl radicals.[15]
Visualization of the Radical Scavenging Mechanism
The following diagram illustrates the hydrogen atom transfer (HAT) mechanism, a primary pathway for radical scavenging by this compound.
References
- 1. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem-casts.com [chem-casts.com]
- 6. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A reaction has ΔH°rxn = -112 kJ and ΔS°rxn = 354 J/K. At - Tro 4th Edition Ch 18 Problem 4 [pearson.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 11. openaccesspub.org [openaccesspub.org]
- 12. m.youtube.com [m.youtube.com]
- 13. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 14. Chemical Kinetics: Method of Initial Rates [chm.davidson.edu]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3',4'-Dihydroxypropiophenone: From Historical Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3',4'-Dihydroxypropiophenone, a catechol derivative of significant interest in organic synthesis and medicinal chemistry. Delving into its historical context, this document elucidates the chemical principles underpinning its synthesis and explores its notable biological activities. With a focus on scientific integrity and practical application, this guide offers detailed experimental protocols, insightful analysis of its mechanism of action, and a forward-looking perspective on its role in contemporary drug development.
Introduction: Unveiling a Versatile Catechol Ketone
This compound, systematically named 1-(3,4-dihydroxyphenyl)propan-1-one, is an aromatic ketone characterized by a propiophenone core bearing two hydroxyl groups at the 3' and 4' positions of the phenyl ring. This arrangement, a catechol moiety, is a well-known pharmacophore responsible for a range of biological activities, including potent antioxidant and anti-inflammatory effects. As an important raw material and intermediate, it serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] This guide aims to provide a deep dive into the scientific landscape of this compound, from its foundational chemistry to its potential therapeutic applications.
Historical Background and Discovery
The discovery of this compound is not attributed to a single serendipitous moment but is rather a product of the systematic evolution of organic chemistry. Its intellectual lineage can be traced back to the mid-19th century with the isolation of its parent compound, catechol (1,2-dihydroxybenzene), in 1839. The subsequent development of powerful synthetic methodologies in the late 19th and early 20th centuries, most notably the Friedel-Crafts acylation (1877) and the Houben-Hoesch reaction (1915, 1926) , laid the crucial groundwork for the targeted synthesis of substituted aromatic ketones.[3]
While pinpointing the exact first synthesis is challenging, an early and notable documentation of the preparation of this compound appears in a 1938 publication in the Journal of the American Chemical Society by Harris, D'Ianni, and Adkins. In their work on the reaction of hardwood lignin with hydrogen, they synthesized 3,4-dihydroxypropiophenone as an intermediate in the synthesis of 4-propylcyclohexane-1,2-diol. This underscores the compound's early recognition as a valuable synthetic intermediate.
These pioneering synthetic reactions provided chemists with the tools to introduce acyl groups onto activated aromatic rings like catechol, paving the way for the creation of a vast array of derivatives with diverse properties and applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in research and development.
| Property | Value | Source |
| CAS Number | 7451-98-1 | [4] |
| Molecular Formula | C₉H₁₀O₃ | [4] |
| Molecular Weight | 166.17 g/mol | [5] |
| Appearance | Grey or pale grey/brown powder | [1] |
| Melting Point | 145.0-151.0 °C | [1] |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)propan-1-one | [1] |
| Synonyms | 4-Propionylcatechol, 4-Propionylpyrocatechol | [2] |
Synthesis Methodologies: A Tale of Two Reactions
The synthesis of this compound is predominantly achieved through two classical named reactions in organic chemistry. The choice between these methods often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[6] For the synthesis of this compound, catechol is acylated with propionyl chloride or propionic anhydride.
Reaction Causality: The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the acylating agent, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich catechol ring, leading to the formation of the ketone product. The hydroxyl groups of catechol are activating and direct the incoming acyl group to the ortho and para positions. Due to steric hindrance, acylation predominantly occurs at the more accessible para position (C4).
Experimental Protocol: Friedel-Crafts Acylation of Catechol
Materials:
-
Catechol (1,2-dihydroxybenzene)
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, suspend anhydrous aluminum chloride in anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add propionyl chloride to the stirred suspension.
-
In a separate beaker, dissolve catechol in anhydrous nitrobenzene.
-
Add the catechol solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a crystalline solid.
Houben-Hoesch Reaction
The Houben-Hoesch reaction offers an alternative route, particularly well-suited for the acylation of electron-rich phenols.[3] This reaction employs a nitrile as the acylating agent in the presence of a Lewis acid and gaseous hydrogen chloride.
Reaction Causality: The nitrile reacts with HCl and the Lewis acid (e.g., ZnCl₂) to form a reactive electrophilic intermediate, a nitrilium ion. This electrophile then attacks the activated catechol ring. The resulting ketimine intermediate is subsequently hydrolyzed to yield the desired ketone.
Experimental Protocol: Houben-Hoesch Synthesis
Materials:
-
Catechol
-
Propionitrile
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous diethyl ether (solvent)
-
Hydrogen chloride gas
-
Ice-water
Procedure:
-
Dissolve catechol and propionitrile in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a reflux condenser.
-
Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the solution until saturation.
-
Add anhydrous zinc chloride portion-wise to the stirred solution.
-
Allow the reaction mixture to stand at room temperature for 24-48 hours, during which a ketimine hydrochloride precipitate will form.
-
Collect the precipitate by filtration and wash with anhydrous diethyl ether.
-
Hydrolyze the ketimine hydrochloride by heating with water.
-
Cool the solution to induce crystallization of the product.
-
Collect the crystals of this compound by filtration, wash with cold water, and dry.
Caption: Synthetic routes to this compound.
Biological Activities and Mechanism of Action
The catechol moiety of this compound is the primary driver of its significant biological activities.
Anti-inflammatory Properties
Recent studies have highlighted the potent anti-inflammatory effects of this compound and its derivatives. A key mechanism underlying this activity is the inhibition of histone deacetylases (HDACs).[7] Specifically, the gut microbial metabolite 3,4-dihydroxyphenylpropionic acid, a closely related compound, has been shown to alleviate hepatic ischemia/reperfusion injury by mitigating macrophage pro-inflammatory activity through the inhibition of HDAC phosphorylation.[7][8] This suggests that this compound may exert its anti-inflammatory effects by modulating epigenetic pathways, thereby suppressing the expression of pro-inflammatory cytokines.[9][10]
Caption: Proposed anti-inflammatory mechanism of this compound.
Antioxidant Activity
The catechol structure is a classic hallmark of potent antioxidant activity. This compound can effectively scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.
-
Radical Scavenging: The hydroxyl groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), forming a stable phenoxy radical that does not propagate the oxidative chain reaction.
-
Metal Chelation: The ortho-dihydroxy arrangement allows for the chelation of transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing their participation in the Fenton reaction, a major source of highly damaging hydroxyl radicals.
Applications in Drug Development
The versatile chemical nature and biological activity of this compound make it a valuable scaffold and intermediate in drug discovery and development.
-
Pharmaceutical Intermediate: It serves as a starting material for the synthesis of more complex molecules with desired pharmacological profiles. For instance, related dihydroxybenzaldehydes are key intermediates in the synthesis of drugs like droxidopa (for neurogenic orthostatic hypotension) and other catecholamine analogues.[14]
-
Dopaminergic Agents: The catechol structure is central to the neurochemistry of dopamine. Derivatives of this compound have been investigated for their effects on the dopaminergic system, with potential applications in neurological disorders.[15]
-
Metabolite Studies: Understanding the metabolism of drugs is crucial for their development. 3,4-dihydroxylated metabolites of various psychoactive compounds, such as MDPV, have been identified, and their pharmacological activity is an active area of research.[16][17]
Conclusion and Future Perspectives
This compound stands as a testament to the enduring legacy of classical organic synthesis and its profound impact on modern medicinal chemistry. From its historical roots in the burgeoning field of aromatic chemistry to its current status as a versatile building block, this catechol derivative continues to capture the attention of researchers. Its potent anti-inflammatory and antioxidant properties, coupled with its synthetic accessibility, position it as a promising platform for the development of novel therapeutics. Future research will likely focus on elucidating the full spectrum of its pharmacological activities, optimizing its pharmacokinetic profile through derivatization, and exploring its potential in treating a range of inflammatory and oxidative stress-related diseases.
References
- 1. A13444.03 [thermofisher.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. Houben-Hoesch Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. 3,4-Dihydroxypropiophenone | Sigma-Aldrich [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 9. (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of certain dihydroxy flavones and the mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Enantiomers of 3-(3,4-dihydroxyphenyl)- and 3-(3-hydroxyphenyl)-N-n-propylpiperidine: central pre- and postsynaptic dopaminergic effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to Assessing the Antioxidant Activity of 3',4'-Dihydroxypropiophenone
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the robust assessment of the antioxidant activity of 3',4'-Dihydroxypropiophenone. Moving beyond a simple recitation of steps, this guide delves into the mechanistic principles behind the most common in vitro antioxidant assays—DPPH, ABTS, and FRAP—explaining the causality behind experimental choices to ensure scientific integrity and reproducibility. It includes field-proven, step-by-step protocols, data analysis methodologies, and self-validating systems to foster trustworthiness in experimental outcomes.
Introduction: The Scientific Rationale for Assessing this compound
This compound, also known as propiophenone, is a phenolic compound characterized by a catechol moiety (two hydroxyl groups on adjacent carbons of the aromatic ring). This structural feature is common to many potent natural antioxidants, including flavonoids and phenolic acids.[1][2] The presence of these hydroxyl groups makes this compound a prime candidate for antioxidant activity, as they can readily donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals.[3]
The inverse relationship between the consumption of phenolic compounds and the incidence of oxidative stress-related diseases has propelled research into molecules like this compound.[1] Accurately quantifying its antioxidant capacity is a critical first step in evaluating its potential as a therapeutic agent, a food preservative, or a cosmeceutical ingredient. This guide provides the foundational protocols to generate reliable and comparable data for this purpose.
The Mechanistic Underpinning of Phenolic Antioxidants
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to interrupt the chain reactions of free radicals.[2] This is achieved through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][5]
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (ArO•) that does not readily propagate further oxidation.[5][6]
ArOH + R• → ArO• + RH
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton loss (Sequential Proton Loss Electron Transfer - SPLET) to yield the stable antioxidant radical.[4]
ArOH + R• → ArOH•+ + R:-
Most antioxidant assays are based on one or both of these mechanisms.[1] Understanding which mechanism an assay favors is crucial for interpreting the results.
Figure 1: General mechanisms of antioxidant action for phenolic compounds.
Core Experimental Protocols
A multi-assay approach is strongly recommended to build a comprehensive antioxidant profile, as different methods reflect different aspects of antioxidant activity.[7] We will detail three robust, widely adopted spectrophotometric methods: DPPH, ABTS, and FRAP.[5][8]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay operates primarily via a mixed HAT/SET mechanism.[9] The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm.[8][10] When reduced by an antioxidant, it loses its color, and the resulting decolorization is proportional to the antioxidant's scavenging ability.[9][11][12]
Workflow for DPPH Assay
Figure 2: High-level workflow for the DPPH antioxidant assay.
Detailed Protocol:
| Component | Description | Notes & Justification |
| Reagents | DPPH (2,2-diphenyl-1-picrylhydrazyl), Methanol (spectrophotometric grade), this compound, Positive Control (e.g., Trolox or Ascorbic Acid). | Methanol is the most common solvent as DPPH is readily soluble in it.[11] Trolox is a water-soluble analog of Vitamin E and is a standard reference antioxidant.[13] |
| Equipment | Spectrophotometer (plate reader), 96-well microplates (clear, flat-bottom), Calibrated micropipettes. | A plate reader allows for high-throughput analysis of multiple concentrations and replicates simultaneously. |
Step-by-Step Procedure:
-
Preparation of Solutions:
-
DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH powder in methanol. Store this solution in an amber bottle at 4°C. It is light-sensitive.[11]
-
DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This must be prepared fresh daily.[11]
-
Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Serial Dilutions: From the stock, prepare a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol. Perform the same dilutions for the positive control (e.g., Trolox).
-
-
Assay Execution (96-well plate):
-
Blank: Add 100 µL of methanol to 3 wells.
-
Control (A_control): Add 50 µL of methanol to 3 wells.
-
Samples/Standards: Add 50 µL of each dilution of the test compound and positive control to their respective wells (in triplicate).
-
Reaction Initiation: Add 50 µL of the DPPH working solution to all control, sample, and standard wells. The final volume in these wells will be 100 µL.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[9] The dark incubation prevents photo-degradation of DPPH.
-
Measurement: Read the absorbance of all wells at 517 nm.
-
-
Data Analysis:
-
Correct the absorbance of all wells by subtracting the average absorbance of the blank wells.
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100 [10]
-
Plot % Inhibition versus the concentration of the test compound/standard.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, typically through non-linear regression analysis.[9][14] A lower IC50 value signifies higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This SET-based assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[10] ABTS is oxidized using potassium persulfate to generate the radical, which is a blue-green chromophore with maximum absorbance at 734 nm.[15] In the presence of an electron-donating antioxidant, the radical is reduced back to the colorless neutral form. This assay is applicable to both hydrophilic and lipophilic compounds.[15]
Workflow for ABTS Assay
Figure 3: High-level workflow for the ABTS antioxidant assay.
Detailed Protocol:
| Component | Description | Notes & Justification |
| Reagents | ABTS diammonium salt, Potassium persulfate, Solvent (e.g., Ethanol or PBS), this compound, Trolox standard. | The long incubation to form the radical ensures complete generation of ABTS•+.[10][16] |
| Equipment | Spectrophotometer (plate reader), 96-well microplates, Calibrated micropipettes. | Standard laboratory equipment. |
Step-by-Step Procedure:
-
Preparation of Solutions:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[10]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[10]
-
ABTS•+ Radical Generation: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10][16] This generates the radical.
-
ABTS•+ Working Solution: Before the assay, dilute the radical solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
Test Compound & Standard Dilutions: Prepare a stock solution and serial dilutions of this compound and Trolox as described in the DPPH protocol.
-
-
Assay Execution (96-well plate):
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the same formula as for the DPPH assay.
-
Plot the % Inhibition against the concentration of the Trolox standard to generate a standard curve.
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) . The TEAC value is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the test substance. It is calculated from the ratio of the slopes of the linear regression curves for the test compound and Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ).[17] This reduction occurs at low pH and results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[18] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants present.[19]
Workflow for FRAP Assay
Figure 4: High-level workflow for the FRAP antioxidant assay.
Detailed Protocol:
| Component | Description | Notes & Justification |
| Reagents | Acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl), Ferric chloride (FeCl₃·6H₂O) solution (20 mM), Ferrous sulfate (FeSO₄·7H₂O) standard. | The acidic pH of 3.6 is critical for maintaining iron solubility and driving the redox reaction.[18][20] |
| Equipment | Spectrophotometer (plate reader), Water bath (37°C), 96-well microplates, Calibrated micropipettes. | The reaction is typically performed at 37°C to mimic physiological temperature and ensure consistent reaction kinetics.[18][20] |
Step-by-Step Procedure:
-
Preparation of Solutions:
-
FRAP Reagent: This must be prepared fresh. Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[18] Warm this reagent to 37°C in a water bath before use.
-
Ferrous Sulfate (FeSO₄) Standard Curve: Prepare a stock solution of FeSO₄ and create a standard curve by serial dilution (e.g., 100 to 2000 µM).
-
Test Compound Dilutions: Prepare dilutions of this compound in the appropriate solvent.
-
-
Assay Execution (96-well plate):
-
Add 10 µL of each sample dilution, standard dilution, or solvent (for the blank) to respective wells in triplicate.
-
Add 190 µL of the pre-warmed FRAP reagent to all wells.
-
Mix and incubate at 37°C for a specified time (kinetic reads can be taken, but a 30-minute endpoint is common).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the absorbance of the Fe(II) standards against their concentration to create a standard curve.
-
Use the linear regression equation from the standard curve to determine the Fe(II) equivalent concentration (in µM) for each sample dilution. The result is expressed as µmol Fe(II) equivalents per gram or mole of the compound.
-
Ensuring Trustworthiness: A Self-Validating System
To ensure the scientific rigor and trustworthiness of your results, the following points must be addressed in every experiment:
-
Use of Controls: Always include a blank (reagents only), a negative control (reagents + solvent), and a well-characterized positive control standard (Trolox, Ascorbic Acid).[11] This validates that the assay is performing as expected.
-
Replicates: All samples, controls, and standards must be run in at least triplicate to assess the precision of the measurements and calculate standard deviations.
-
Linear Range: Ensure that the absorbance values of your samples fall within the linear range of the standard curve. Samples that are too concentrated may need to be diluted and re-assayed.[21][22]
-
Method Validation: For novel compounds, it is advisable to perform basic method validation, including assessing linearity, precision, and accuracy.[23][24]
-
Reporting: Clearly report all experimental conditions, including reagent concentrations, incubation times, temperatures, and the specific standard used for equivalency calculations. This is essential for inter-laboratory comparability.
References
- 1. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 3. mdpi.com [mdpi.com]
- 4. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 7. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zen-bio.com [zen-bio.com]
- 18. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. researchgate.net [researchgate.net]
- 21. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jmb.or.kr [jmb.or.kr]
- 24. researchgate.net [researchgate.net]
Application Note & Protocols: Investigating the In-Vitro Anticancer Potential of 3',4'-Dihydroxypropiophenone
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3',4'-Dihydroxypropiophenone in in-vitro anticancer studies. This compound, a phenolic compound featuring a catechol moiety, shares structural similarities with flavonoids and other polyphenols known for their diverse biological activities. While direct literature on its anticancer effects is emerging, its chemical structure suggests a strong potential for antioxidant, cell cycle modulatory, and pro-apoptotic activities. This guide outlines the theoretical framework for its mechanism of action, provides detailed, step-by-step protocols for key validation assays, and offers a blueprint for data interpretation and presentation. Our objective is to equip researchers with the necessary tools and rationale to rigorously evaluate this compound as a potential therapeutic agent.
Introduction and Scientific Rationale
This compound (CAS 7451-98-1) is a ketone derivative belonging to the larger class of phenolic compounds.[1][2] Its defining feature is the 3,4-dihydroxy substitution on the phenyl ring, a structure commonly known as a catechol. This catechol group is a well-established pharmacophore responsible for the potent antioxidant and radical scavenging properties of many natural compounds, including flavonoids.[3][4] The antioxidant capacity of molecules with this structure is attributed to their ability to donate hydrogen atoms to neutralize free radicals and chelate transition metal ions, thereby preventing the generation of damaging reactive oxygen species (ROS).[3]
While high levels of ROS can be cytotoxic, many cancer cells exist in a state of elevated oxidative stress and have adapted to use ROS signaling for proliferation and survival. The introduction of an external antioxidant or a pro-oxidant can disrupt this delicate redox balance, pushing the cell towards either cell cycle arrest or apoptosis.[5] Furthermore, structurally related flavonoids, such as 3',4'-Dihydroxyflavonol, have demonstrated significant anticancer activity in various models, notably through the modulation of critical cellular processes like cell cycle progression and apoptosis.[6][7] These compounds often exert their effects by interacting with key signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell fate.[8][9]
Given this precedent, this compound presents itself as a compelling candidate for anticancer research. This guide will explore its potential mechanisms of action and provide the necessary protocols to investigate them experimentally.
Postulated Anticancer Mechanisms of Action
We hypothesize that this compound exerts anticancer effects through three primary, interconnected mechanisms:
-
Induction of Cell Cycle Arrest: By interfering with the machinery that governs cell division.
-
Induction of Apoptosis: By activating programmed cell death pathways.
-
Modulation of Key Pro-Survival Signaling Pathways: By inhibiting critical kinases that drive cancer cell proliferation and survival.
Modulation of Cell Cycle Progression
Uncontrolled proliferation is a hallmark of cancer, resulting from a dysregulated cell cycle. Many therapeutic agents function by inducing cell cycle arrest, providing a window for DNA repair or the initiation of apoptosis.[10][11] Flavonoids have been shown to cause arrest at the G1/S or G2/M checkpoints by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).[6][12] We postulate that this compound may similarly alter the expression of proteins like Cyclin D1, Cyclin B1, CDK4, and CDK1, leading to a halt in proliferation.
Induction of Apoptosis
Apoptosis is a regulated process of cell suicide that is often evaded by cancer cells.[13] Therapeutic strategies frequently aim to reactivate this process. The anticancer activity of related flavonoids has been linked to the induction of apoptosis, confirmed by methods such as TUNEL assays and measurement of caspase activity.[14][15][16] Potential mechanisms include the activation of the intrinsic (mitochondrial) pathway via regulation of Bcl-2 family proteins and the extrinsic (death receptor) pathway.
Interference with Pro-Survival Signaling
The PI3K/Akt and MAPK/ERK pathways are crucial for transducing extracellular growth signals to the nucleus, promoting cell survival, proliferation, and angiogenesis.[17][18][][20] These pathways are frequently hyperactivated in cancer.
-
PI3K/Akt Pathway: This pathway, once activated, leads to the phosphorylation of numerous downstream targets that inhibit apoptosis and promote cell growth.[21]
-
MAPK/ERK Pathway: This cascade, often referred to as the classical MAPK pathway, is a primary regulator of cell division and survival.[22][23]
Inhibition of these pathways is a cornerstone of modern targeted cancer therapy. Studies on 3',4'-Dihydroxyflavonol suggest that it can modulate these very pathways, providing a strong rationale to investigate whether this compound shares this capability.[8][9]
Caption: Postulated inhibition of the PI3K/Akt signaling pathway.
Caption: Postulated inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow and Protocols
A systematic in-vitro evaluation is critical to validate the hypothesized anticancer activities of this compound. The following workflow provides a logical progression from initial cytotoxicity screening to detailed mechanistic studies.
Caption: A systematic workflow for in-vitro evaluation.
Protocol: Cell Viability Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. This initial step is crucial to determine the cytotoxic concentration range of this compound on a given cancer cell line and to calculate the half-maximal inhibitory concentration (IC50). This value informs the concentrations used in all subsequent mechanistic assays. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[24]
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[25]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[26]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[24]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[26]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value.
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| Untreated Control | 0 | 1.25 ± 0.08 | 100% |
| Vehicle Control (DMSO) | 0.1% | 1.23 ± 0.09 | 98.4% |
| 3',4'-DHP | 1 | 1.15 ± 0.07 | 92.0% |
| 3',4'-DHP | 10 | 0.88 ± 0.06 | 70.4% |
| 3',4'-DHP | 25 | 0.61 ± 0.05 | 48.8% |
| 3',4'-DHP | 50 | 0.35 ± 0.04 | 28.0% |
| 3',4'-DHP | 100 | 0.15 ± 0.03 | 12.0% |
| Table 1: Example data from an MTT assay after 48h treatment. |
Protocol: Cell Cycle Analysis via Propidium Iodide Staining
Rationale: This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[27] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. This allows for quantification of the cell population in each phase. Treatment with a cell cycle arresting agent will cause an accumulation of cells in a specific phase. Because PI also binds to RNA, treatment with RNase is essential for accurate DNA analysis.[28]
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol[29]
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate in PBS).[28][30]
-
RNase A solution (100 µg/mL).[30]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 0.5x IC50 concentrations) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[28]
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping.[30][31] Fix for at least 1 hour on ice or store at -20°C for several weeks.[28]
-
Rehydration and Staining: Centrifuge the fixed cells (a higher speed, e.g., 500 x g, may be needed) and discard the ethanol.[29] Wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (final concentration ~50 µg/mL).[29]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[31]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use software (e.g., FlowJo, FCS Express) to gate on single cells and model the cell cycle distribution based on the PI fluorescence histogram.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 65.2% | 22.5% | 12.3% |
| 3',4'-DHP (25 µM) | 78.9% | 10.1% | 11.0% |
| 3',4'-DHP (50 µM) | 85.4% | 5.5% | 9.1% |
| Table 2: Example data showing G1 phase arrest induced by 3',4'-DHP. |
Protocol: Apoptosis Detection via Annexin V/PI Staining
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[32] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells.[32] Propidium Iodide (PI) is a membrane-impermeant DNA dye used as a marker for membrane integrity.
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells[33]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells, including those in the supernatant, as apoptotic cells may detach. Centrifuge at 300 x g for 5 minutes.[34]
-
Washing: Wash cells twice with ice-cold PBS.[34]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[34]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[33]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[34]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[33][35]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[33]
-
Flow Cytometry Analysis: Analyze immediately (within 1 hour) by flow cytometry.[35] Use unstained, PI-only, and Annexin V-only stained cells for setting compensation and quadrants.
Protocol: Western Blotting for Protein Expression Analysis
Rationale: Western blotting is a technique used to detect specific proteins in a sample. It is essential for validating the mechanisms of action suggested by other assays. For example, if G1 arrest is observed, western blotting can confirm if this is due to decreased levels of Cyclin D1 or increased levels of a CDK inhibitor like p21. Similarly, if apoptosis is detected, one can probe for the cleavage of Caspase-3 or changes in Bcl-2 family proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[36]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF membrane, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-cleaved Caspase-3, anti-phospho-Akt, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cell pellets on ice using RIPA buffer. Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[36]
-
Protein Quantification: Determine the protein concentration of the supernatant (lysate) using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using an electroblotting apparatus.[37]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[36]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[36]
-
Analysis: Use a loading control (e.g., β-actin) to normalize protein levels. Quantify band intensity using software like ImageJ.
Conclusion and Future Directions
This guide provides a robust framework for the initial in-vitro investigation of this compound as a potential anticancer agent. The proposed mechanisms—cell cycle arrest, apoptosis induction, and modulation of key survival pathways—are grounded in the established activities of structurally related phenolic compounds. The detailed protocols for MTT, cell cycle analysis, apoptosis detection, and western blotting offer a clear and logical path for experimental validation. Rigorous execution of this workflow will generate the foundational data necessary to determine if this compound warrants further investigation, including studies in more complex 3D culture models, in-vivo animal studies, and combination therapy assessments.
References
- 1. scbt.com [scbt.com]
- 2. labsolu.ca [labsolu.ca]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive Oxygen Species via Redox Signaling to PI3K/AKT Pathway Contribute to the Malignant Growth of 4-Hydroxy Estradiol-Transformed Mammary Epithelial Cells | PLOS One [journals.plos.org]
- 6. 3′,4′-Dihydroxyflavonol Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combination Drug in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3',4'-Dihydroxyflavonol Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combination Drug in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence that the MEK/ERK but not the PI3K/Akt pathway is required for protection from myocardial ischemia-reperfusion injury by 3',4'-dihydroxyflavonol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 11. scbt.com [scbt.com]
- 12. mdpi.com [mdpi.com]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. Increased apoptosis, tumor necrosis factor-α, and DNA damage attenuated by 3',4'-dihydroxyflavonol in rats with brain İschemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis of hippocampus and cerebellum induced with brain ischemia reperfusion prevented by 3',4'-dihydroxyflavonol (DiOHF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Increased apoptosis, tumor necrosis factor-α, and DNA damage attenuated by 3',4'-dihydroxyflavonol in rats with brain İschemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. anygenes.com [anygenes.com]
- 20. MAPK Family Pathway | Thermo Fisher Scientific - UK [thermofisher.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. apexbt.com [apexbt.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Flow cytometry with PI staining | Abcam [abcam.com]
- 28. vet.cornell.edu [vet.cornell.edu]
- 29. ucl.ac.uk [ucl.ac.uk]
- 30. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 31. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 32. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 33. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 34. bosterbio.com [bosterbio.com]
- 35. phnxflow.com [phnxflow.com]
- 36. origene.com [origene.com]
- 37. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Application Note: Synthesis of Bioactive Chalcones Using 3',4'-Dihydroxypropiophenone
Introduction: The Significance of Chalcones and the Role of a Catechol Precursor
Chalcones represent a vital class of organic compounds, characterized by an open-chain flavonoid structure of 1,3-diphenyl-2-propen-1-one.[1] This scaffold, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a biosynthetic precursor to all flavonoids in plants.[2][3] The inherent chemical reactivity of the enone moiety makes chalcones not only versatile synthetic intermediates but also potent pharmacophores.[1] Chalcones and their derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antioxidant, antibacterial, and antiviral properties, making them a focal point in medicinal chemistry and drug discovery.[1][2][4][5]
The selection of precursors for chalcone synthesis is a critical determinant of the final compound's biological profile. 3',4'-Dihydroxypropiophenone is a particularly valuable starting material. Its defining feature is the 3',4'-dihydroxy substitution on one of the aromatic rings, forming a catechol group. This catechol moiety is a well-established structural motif for potent antioxidant and free-radical scavenging activity.[5] By incorporating this precursor, the resulting chalcones are primed for enhanced biological efficacy, particularly in therapeutic areas where oxidative stress is a key pathological factor.
This guide provides a comprehensive overview of the synthesis of chalcones from this compound via the Claisen-Schmidt condensation, including a detailed mechanistic explanation, a step-by-step laboratory protocol, and key characterization data.
The Core Synthesis: Claisen-Schmidt Condensation
The most fundamental and widely employed method for synthesizing chalcones is the Claisen-Schmidt condensation.[3][6] This reaction is a specific type of crossed-aldol condensation that occurs between a ketone possessing α-hydrogens (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde).[7][8][9] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol.[10][11]
Reaction Mechanism
The reaction proceeds through a well-defined, base-catalyzed pathway:
-
Enolate Formation: The base (hydroxide ion) abstracts an acidic α-hydrogen from the ketone (this compound) to form a resonance-stabilized enolate ion. This is the rate-determining step.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral intermediate, a β-hydroxy ketone (an aldol adduct).
-
Dehydration: The aldol adduct is readily dehydrated under the reaction conditions. The removal of a proton and the hydroxide group results in the formation of a stable, conjugated α,β-unsaturated ketone—the chalcone.[8] This final dehydration step is often spontaneous as it extends the conjugated π-system, which is energetically favorable.
Using an aromatic aldehyde without α-hydrogens is crucial as it cannot self-condense, thus preventing the formation of unwanted side products and simplifying the product mixture.[9][11]
Caption: Figure 1: Mechanism of Claisen-Schmidt Condensation.
Experimental Protocol: Synthesis of (E)-1-(3,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one
This protocol details the synthesis of a representative chalcone using this compound and benzaldehyde.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purpose |
| This compound | C₉H₁₀O₃ | 166.17 | 1.66 g (10 mmol) | Ketone Reactant |
| Benzaldehyde | C₇H₆O | 106.12 | 1.06 mL (10 mmol) | Aldehyde Reactant |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1.20 g (30 mmol) | Base Catalyst |
| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | Solvent |
| Deionized Water | H₂O | 18.02 | ~300 mL | Workup/Washing |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (~10%) | Neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Recrystallization |
| n-Hexane | C₆H₁₄ | 86.18 | As needed | Recrystallization |
| TLC Plates (Silica Gel 60 F₂₅₄) | - | - | As needed | Reaction Monitoring |
Step-by-Step Procedure
Caption: Figure 2: General Experimental Workflow.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.66 g, 10 mmol) and benzaldehyde (1.06 mL, 10 mmol) in 30 mL of 95% ethanol. Stir until all solids have dissolved.
-
Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving sodium hydroxide (1.20 g, 30 mmol) in a mixture of 10 mL of deionized water and 10 mL of ethanol.
-
Reaction: Cool the flask containing the ketone and aldehyde in an ice bath. Add the NaOH solution dropwise to the stirred mixture over 15-20 minutes, ensuring the temperature does not rise significantly. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ~200 mL of ice-cold water. Acidify the solution slowly with ~10% hydrochloric acid until it reaches a pH of approximately 5-6. A solid precipitate of the crude chalcone will form.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water to remove any inorganic salts. Allow the solid to air dry on the filter paper.
-
Purification: The crude solid can be purified by recrystallization. Dissolve the product in a minimal amount of hot ethyl acetate and then add n-hexane dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. Determine the final yield and characterize the product.
Safety Precautions
-
Handle sodium hydroxide and hydrochloric acid with care; they are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Ethanol, ethyl acetate, and n-hexane are flammable. Keep away from open flames and ignition sources.
Product Characterization: A Self-Validating System
To confirm the successful synthesis of the target chalcone, a combination of spectroscopic methods should be employed.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the α,β-unsaturated carbonyl (C=O) group, typically in the range of 1640-1685 cm⁻¹.[10] The disappearance of the saturated ketone peak from the starting material (around 1670-1690 cm⁻¹) is also indicative. A broad peak around 3300-3500 cm⁻¹ will confirm the presence of the phenolic -OH groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for confirming the chalcone structure. Look for two doublets in the vinyl region (typically 6.5-8.0 ppm) corresponding to the α and β protons of the enone system. The large coupling constant (J ≈ 15-16 Hz) between these protons confirms the trans (E) configuration of the double bond.[12] Signals for the aromatic protons and the -OH protons will also be present.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized chalcone. The molecular ion peak (M+) should correspond to the calculated mass of the product (C₁₅H₁₂O₃ = 240.25 g/mol ).[10]
Optimization and Troubleshooting
The Claisen-Schmidt condensation is generally robust, but certain issues can arise. Understanding these potential pitfalls allows for proactive optimization.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Reversibility of the initial aldol addition; Product precipitation coating reactants. | Increase reaction time or gently warm the mixture (40-50 °C).[9] Ensure vigorous stirring and consider using a solvent system where the product has slight solubility.[9] |
| Cannizzaro Byproduct | The aromatic aldehyde (lacking α-H) undergoes disproportionation under strongly basic conditions. | Use a milder base or a catalytic amount of a strong base.[11] Avoid excessively high concentrations of NaOH/KOH.[11] |
| Michael Addition | The chalcone product can act as a Michael acceptor, reacting with another enolate molecule. | Keep the concentration of the enolate low by adding the ketone slowly to the base/aldehyde mixture.[11] Shorter reaction times and lower temperatures can minimize this side reaction. |
| Difficult Purification | Formation of multiple byproducts or unreacted starting material. | Ensure optimal stoichiometry (often a slight excess of the aldehyde is used).[11] Consider alternative "green" methods like solvent-free grinding with a solid catalyst, which can lead to cleaner reactions and simpler workups.[9][13] |
Conclusion
This compound serves as an excellent and strategic precursor for the synthesis of chalcones with high potential for biological activity. The Claisen-Schmidt condensation provides a reliable and efficient route to these valuable compounds. By understanding the underlying mechanism, adhering to a detailed experimental protocol, and employing thorough characterization techniques, researchers can confidently synthesize and validate novel chalcone derivatives. The insights provided into reaction optimization further empower scientists to troubleshoot and refine their synthetic strategies, paving the way for the development of new therapeutic agents in the fight against a wide range of diseases.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Claisen-Schmidt Condensation [drugfuture.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 9. benchchem.com [benchchem.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. benchchem.com [benchchem.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. Bot Verification [rasayanjournal.co.in]
A Robust and Validated HPLC Method for the Quantification of 3',4'-Dihydroxypropiophenone
Application Note
Abstract
This application note details the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3',4'-Dihydroxypropiophenone. This compound, a phenylpropanoid with potential anti-aging properties, requires a reliable analytical method for quality control and research purposes. The method utilizes a C18 stationary phase with a mobile phase composed of methanol and acidified water, offering excellent peak symmetry and resolution. The developed method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating good linearity, accuracy, precision, and robustness. This protocol is suitable for researchers, scientists, and drug development professionals requiring a dependable analytical tool for the quantification of this compound in various sample matrices.
Introduction
This compound (CAS 7451-98-1), also known as 1-(3,4-dihydroxyphenyl)propan-1-one, is a phenolic compound belonging to the phenylpropanoid class.[1][2] Its structure, featuring a catechol moiety, suggests potential antioxidant and biological activities, including anti-aging effects. As interest in the therapeutic potential of such compounds grows, the need for a robust and reliable analytical method for its identification and quantification becomes paramount for quality control of raw materials, stability studies, and formulation development.
High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and accuracy.[3][4][5][6] The development of an efficient HPLC method requires a thorough understanding of the analyte's physicochemical properties to select the appropriate stationary and mobile phases.
This application note presents a systematic approach to the development and validation of an isocratic RP-HPLC method for the analysis of this compound. The causality behind each experimental choice is explained to provide a comprehensive guide for analysts.
Analyte Physicochemical Properties
A successful HPLC method development strategy begins with understanding the key physicochemical properties of the analyte.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)propan-1-one | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1][3] |
| Molecular Weight | 166.17 g/mol | [3] |
| Melting Point | 146 - 151 °C | [2] |
| Predicted Acidic pKa | ~9.5 (phenolic hydroxyls) | Predicted |
| Predicted logP | ~1.5 | Predicted |
| UV max | ~280 nm | Inferred from similar catecholic structures |
HPLC Method Development Strategy
The method development process followed a logical progression, starting with the selection of the stationary and mobile phases based on the analyte's properties, followed by optimization of the chromatographic conditions.
Rationale for Initial Parameter Selection
-
Stationary Phase: A C18 column was chosen as the initial stationary phase due to the moderate hydrophobicity of this compound (predicted logP ~1.5). C18 columns are versatile and provide excellent retention for a wide range of non-polar to moderately polar compounds.[6]
-
Mobile Phase: A reverse-phase elution mode was selected.
-
Organic Modifier: Methanol was chosen over acetonitrile as it can offer different selectivity for phenolic compounds and is a cost-effective option.
-
Aqueous Phase: To ensure good peak shape for the phenolic analyte, the mobile phase was acidified. The pKa of the phenolic hydroxyl groups is predicted to be around 9.5. To keep the analyte in its neutral, protonated form and prevent peak tailing due to silanol interactions on the stationary phase, the pH of the mobile phase should be maintained at least 2 pH units below the pKa. Therefore, an acidic pH of around 2.5-3.5 is ideal. Phosphoric acid is a common and effective choice for pH adjustment in this range.
-
-
Detection: Based on the presence of the catechol chromophore, UV detection was selected. The expected UV maximum is around 280 nm, which is typical for such structures and provides good sensitivity.
Experimental Workflow for Method Optimization
The following diagram illustrates the systematic workflow employed for optimizing the HPLC method.
Caption: Workflow for HPLC Method Development and Validation.
Final Optimized and Validated HPLC Method
Chromatographic Conditions
Table 2: Optimized HPLC Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Methanol : 0.1% Phosphoric Acid in Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Protocol for Standard and Sample Preparation
4.2.1. Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
HPLC grade Methanol
-
HPLC grade Water
-
Phosphoric Acid (85%)
-
0.45 µm syringe filters
4.2.2. Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
4.2.3. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
These solutions are to be used for linearity studies. A mid-range concentration (e.g., 50 µg/mL) can be used for system suitability and other validation parameters.
4.2.4. Sample Preparation
-
Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution with the mobile phase to an expected concentration within the linear range of the method.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
System Suitability
System suitability was evaluated by injecting six replicate injections of a 50 µg/mL standard solution. The acceptance criteria were a relative standard deviation (RSD) of ≤ 2.0% for peak area and retention time, a theoretical plate count of > 2000, and a tailing factor of < 2.0.
Specificity
Specificity was demonstrated by comparing the chromatograms of a blank (mobile phase), a standard solution, and a sample solution. The absence of interfering peaks at the retention time of this compound in the blank and the consistent retention time in the standard and sample solutions confirmed the method's specificity.
Linearity and Range
Linearity was assessed by analyzing a series of six concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. A correlation coefficient (R²) of > 0.999 was considered acceptable.
Accuracy
Accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo sample at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated at each level.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of a 50 µg/mL standard solution were analyzed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on three different days by different analysts to assess the method's reproducibility. The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% methanol)
-
Column temperature (± 2 °C)
The system suitability parameters were checked under each varied condition.
Summary of Validation Results
Table 3: Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| System Suitability | Tailing Factor: 1.1Theoretical Plates: > 5000RSD of Peak Area: 0.5% | Tailing Factor < 2.0Theoretical Plates > 2000RSD ≤ 2.0% |
| Specificity | No interference observed | No interference at the analyte's retention time |
| Linearity (R²) | 0.9995 | R² > 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (RSD) | 0.8% | ≤ 2.0% |
| Intermediate Precision (RSD) | 1.2% | ≤ 2.0% |
| Robustness | Passed | System suitability criteria met under all conditions |
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated. The method demonstrates excellent linearity, accuracy, precision, and robustness, making it a valuable tool for routine quality control and research applications. The detailed explanation of the method development rationale provides a clear understanding of the principles behind the chosen parameters, allowing for easier implementation and troubleshooting.
References
- 1. chem-casts.com [chem-casts.com]
- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. acdlabs.com [acdlabs.com]
- 5. acdlabs.com [acdlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. docs.chemaxon.com [docs.chemaxon.com]
- 8. chemaxon.com [chemaxon.com]
Application Note: Derivatization Strategies for the GC-MS Analysis of 3',4'-Dihydroxypropiophenone
Executive Summary
Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of polar, multifunctional compounds like 3',4'-Dihydroxypropiophenone (DHPP) is fraught with challenges, including poor peak shape, thermal degradation, and low volatility. This application note provides a comprehensive guide to two robust derivatization protocols—methoximation followed by silylation, and acylation—to overcome these analytical hurdles. By converting DHPP into a more volatile and thermally stable form, these methods enable sensitive and reliable quantification and identification. This document details the underlying chemical principles, step-by-step experimental protocols, and expected mass spectral data to empower researchers to implement these techniques effectively.
The Analytical Challenge of this compound
This compound, a catechol derivative, possesses two polar phenolic hydroxyl groups and a ketone functional group. This combination of functionalities renders the molecule non-volatile and susceptible to thermal decomposition at the temperatures typically employed in a GC inlet and column. Direct injection onto a GC-MS system would likely result in:
-
No Elution: The compound may not be volatile enough to travel through the column.
-
Poor Chromatography: Significant peak tailing and low signal intensity due to interactions with the stationary phase and active sites in the GC system.
-
Thermal Degradation: The molecule may break down in the hot injector, leading to the analysis of degradation products rather than the parent compound.
To circumvent these issues, derivatization is an essential sample preparation step. This process involves chemically modifying the polar functional groups to increase the analyte's volatility and thermal stability.[1][2]
Principle of Derivatization for DHPP
This guide focuses on two effective strategies for DHPP:
A. Two-Step Methoximation and Silylation: This is the recommended strategy for compounds possessing ketone functionalities.[3][4]
-
Methoximation: The ketone group of DHPP is first reacted with methoxyamine hydrochloride. This reaction converts the carbonyl into a methoxime derivative, which is crucial to prevent the formation of multiple derivatives from a single compound due to keto-enol tautomerism during the subsequent silylation step.[3][4][5] This ensures a single, stable derivative for analysis.
-
Silylation: The two phenolic hydroxyl groups are then converted to trimethylsilyl (TMS) ethers using a potent silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A catalyst such as Trimethylchlorosilane (TMCS) is often included to enhance the reactivity, especially for hindered hydroxyl groups.[1] The resulting TMS ethers are significantly more volatile and thermally stable.[2]
B. Single-Step Acylation: This method converts the phenolic hydroxyl groups into esters.
-
Acetylation: Using acetic anhydride, typically in the presence of a catalyst like pyridine, the hydroxyl groups are converted to acetate esters.[6][7] These acetylated derivatives are highly stable, often more so than their silyl counterparts, and exhibit excellent chromatographic properties.[7][8]
Experimental Protocols
General Precautions
-
Derivatization reagents, particularly silylating agents, are highly sensitive to moisture. All glassware must be thoroughly dried, and reactions should be performed in a moisture-free environment (e.g., under a nitrogen atmosphere).
-
Ensure the sample extract is completely dry before adding derivatization reagents. This can be achieved by evaporation under a gentle stream of nitrogen.[1]
-
Always prepare a reagent blank and a derivatized standard to verify reaction completion and check for contaminants.
Protocol 1: Two-Step Methoximation and Silylation of DHPP
This protocol is optimized for the comprehensive derivatization of both the ketone and hydroxyl functional groups of DHPP.
Workflow Diagram
Caption: Workflow for the methoximation and silylation of DHPP.
Materials and Reagents
-
DHPP standard or dried sample extract
-
Methoxyamine hydrochloride (MeOx)
-
Anhydrous Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Reaction Vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
Step-by-Step Procedure
-
Sample Preparation: Ensure the sample containing DHPP is completely dry in a reaction vial.
-
Methoximation: a. Prepare a fresh 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine. b. Add 50 µL of the methoxyamine hydrochloride solution to the dried sample residue.[3] c. Tightly cap the vial and vortex briefly to ensure the residue is fully dissolved. d. Incubate the vial at 60°C for 60 minutes.[3]
-
Silylation: a. After methoximation, cool the vial to room temperature. b. Add 100 µL of BSTFA + 1% TMCS to the reaction mixture.[1] c. Cap the vial tightly and vortex for 30 seconds. d. Incubate the vial at 70°C for 30-60 minutes.[1]
-
GC-MS Analysis: a. After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: Acylation of DHPP with Acetic Anhydride
This protocol offers a robust alternative, yielding highly stable acetylated derivatives.
Workflow Diagram
Caption: Workflow for the acylation of DHPP using acetic anhydride.
Materials and Reagents
-
DHPP standard or dried sample extract
-
Acetic Anhydride
-
Anhydrous Pyridine (catalyst and solvent)
-
Saturated sodium bicarbonate solution (for work-up)
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate
-
Reaction Vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Step-by-Step Procedure
-
Sample Preparation: Ensure the sample containing DHPP is completely dry in a reaction vial.
-
Derivatization Reaction: a. Add 100 µL of anhydrous pyridine to the vial to dissolve the residue. b. Add 200 µL of acetic anhydride.[6] c. Cap the vial tightly and vortex for 1 minute. d. Heat the reaction at 60°C for 30 minutes to ensure complete derivatization.[6]
-
Work-up and Extraction: a. Cool the vial to room temperature. b. Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride and neutralize the pyridine. Vortex for 30 seconds. c. Add 1 mL of ethyl acetate and vortex for 1 minute to extract the acetylated DHPP. d. Allow the layers to separate. Transfer the upper organic layer to a clean vial. e. Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
GC-MS Analysis: a. The dried organic layer is now ready for injection into the GC-MS system.
Expected Results and Data Interpretation
Derivatization Reaction Stoichiometry
Caption: Chemical transformations of DHPP during derivatization.
Quantitative Data Summary
| Derivative Name | Molecular Weight ( g/mol ) | Expected Molecular Ion (M+) | Key Fragment Ions (m/z) | Notes |
| DHPP-Methoxime-diTMS | 339.5 | 339 | 324 ([M-15]⁺), 308 ([M-31]⁺), 222, 193, 73 | The [M-15]⁺ ion (loss of a methyl group from a TMS moiety) is typically a prominent peak.[9][10] The ion at m/z 73 ([Si(CH₃)₃]⁺) is characteristic of TMS derivatives. The loss of methoxy radical ([M-31]⁺) from the methoxime is also expected. |
| DHPP-diacetate | 250.2 | 250 | 208 ([M-42]⁺), 166, 123 | The molecular ion should be clearly visible. A characteristic loss of ketene (CH₂=C=O, 42 Da) from the acetyl group to give the [M-42]⁺ ion is expected. |
Note: The exact retention times and relative abundances of fragment ions will depend on the specific GC-MS instrument and analytical conditions used.
Conclusion and Best Practices
Derivatization is a mandatory step for the successful analysis of this compound by GC-MS.
-
The two-step methoximation-silylation protocol is highly recommended as it addresses both the ketone and phenolic hydroxyl groups, preventing the formation of multiple derivative peaks and ensuring accurate quantification.[3][4][11]
-
The acylation method provides a robust alternative, yielding very stable derivatives that are less susceptible to hydrolysis.[7] This can be advantageous for batch analyses or when samples may not be analyzed immediately.
For optimal results, it is critical to work under anhydrous conditions, use high-purity reagents, and optimize reaction times and temperatures for your specific application. The protocols and data presented in this application note provide a solid foundation for developing and validating a reliable GC-MS method for this compound analysis in various research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. palsystem.com [palsystem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3',4'-Dihydroxypropiophenone in Enzymatic Inhibition Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Inhibitory Potential of 3',4'-Dihydroxypropiophenone
This compound is a phenolic compound of significant interest in enzymatic studies due to its structural features, particularly the catechol moiety. This guide provides an in-depth exploration of its application in enzymatic inhibition assays, focusing on two key enzymes: Catechol-O-methyltransferase (COMT) and Aldose Reductase (AR). As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the experimental design, ensuring both technical accuracy and practical applicability in a research and drug development setting.
The core of this guide is built upon the established inhibitory activity of structurally similar compounds and direct evidence for a closely related analog, providing a solid foundation for investigating this compound as a modulator of critical enzymatic pathways.
Confirmed Target: Catechol-O-methyltransferase (COMT)
Catechol-O-methyltransferase is a crucial enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2][3] By catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate, COMT plays a vital role in regulating neurotransmitter levels, particularly in the prefrontal cortex.[1][2] Dysregulation of COMT activity has been implicated in various neurological and psychiatric disorders, making it a significant therapeutic target.[4][5]
A close structural analog of the topic compound, 3',4'-dihydroxy-2-methyl-propiophenone (U-0521), has been demonstrated to be a dose-dependent inhibitor of COMT, with an IC50 value of 6 µM in rat red blood cells.[1] This strong evidence suggests that this compound is also a COMT inhibitor.
Signaling Pathway: COMT in Dopamine Metabolism
The following diagram illustrates the role of COMT in the degradation of dopamine and the potential point of inhibition by compounds like this compound.
Caption: COMT-mediated methylation of dopamine to an inactive metabolite.
Experimental Protocol: COMT Inhibition Assay
This protocol is adapted from established methods for determining COMT activity and is suitable for assessing the inhibitory potential of this compound.[6] The assay measures the decrease in the rate of formation of a methylated product in the presence of the inhibitor.
Materials:
-
Recombinant Human COMT (soluble form, S-COMT)
-
This compound (Test Inhibitor)
-
Entacapone or Tolcapone (Positive Control Inhibitor)[7]
-
S-Adenosyl-L-methionine (SAM) (Co-substrate)
-
3,4-Dihydroxybenzoic acid (Substrate)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.6)
-
96-well microplates (black, clear bottom)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT, pH 7.6 at 37°C.
-
Enzyme Solution: Prepare a working solution of S-COMT in assay buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Substrate Solution: Prepare a stock solution of 3,4-dihydroxybenzoic acid in assay buffer.
-
Co-substrate Solution: Prepare a fresh stock solution of SAM in assay buffer immediately before use.
-
Inhibitor Solutions: Prepare a serial dilution of this compound and the positive control inhibitor in the desired solvent (e.g., DMSO), and then dilute further in assay buffer to the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 20 µL of the inhibitor solution (or vehicle for control wells).
-
Add 160 µL of a master mix containing the enzyme, substrate, and assay buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the SAM solution to each well.
-
Immediately place the plate in the microplate reader and measure the increase in fluorescence (excitation/emission maxima to be determined based on the methylated product) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.[8][9]
-
Self-Validation and Causality:
-
Positive Control: The inclusion of a known COMT inhibitor like entacapone validates that the assay system is responsive to inhibition.
-
Vehicle Control: This accounts for any effects of the solvent on enzyme activity.
-
No-Enzyme Control: This establishes the background fluorescence and ensures that the observed signal is enzyme-dependent.
-
Kinetic Measurement: Monitoring the reaction over time ensures that the initial, linear rate is captured, which is crucial for accurate IC50 determination.
Prospective Target: Aldose Reductase (AR)
Aldose Reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[10][11] Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, causing osmotic stress and contributing to the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.[10][12] Furthermore, AR is involved in inflammatory signaling by reducing lipid-derived aldehydes.[5][13]
While direct inhibitory data for this compound against AR is not yet established, the structural motif of a 3',4'-dihydroxyphenyl group is present in known flavonoid inhibitors of aldose reductase.[14] This provides a strong rationale for screening this compound for AR inhibitory activity.
Signaling Pathway: Aldose Reductase in the Polyol Pathway and Inflammation
The following diagram depicts the central role of Aldose Reductase in both the polyol pathway and pro-inflammatory signaling.
Caption: Dual role of Aldose Reductase in diabetic complications and inflammation.
Experimental Protocol: Aldose Reductase Inhibition Screening Assay
This protocol is a standard method for screening compounds for AR inhibitory activity by monitoring the NADPH-dependent reduction of a substrate.[15][16]
Materials:
-
Recombinant Human Aldose Reductase (rhAR)
-
This compound (Test Compound)
-
Epalrestat or another known AR inhibitor (Positive Control)[17]
-
DL-Glyceraldehyde (Substrate)
-
NADPH (Co-factor)
-
Potassium phosphate buffer (0.1 M, pH 6.2)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Potassium phosphate buffer, pH 6.2.
-
Enzyme Solution: Prepare a working solution of rhAR in assay buffer. The final concentration should be optimized to give a linear decrease in absorbance over the measurement period.
-
Substrate Solution: Prepare a stock solution of DL-Glyceraldehyde in assay buffer.
-
Co-factor Solution: Prepare a fresh stock solution of NADPH in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and the positive control in a suitable solvent (e.g., DMSO), followed by dilution in assay buffer to the final concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 140 µL of assay buffer, 20 µL of NADPH solution, and 10 µL of the inhibitor solution (or vehicle).
-
Add 10 µL of the enzyme solution to all wells except the blank. Add 10 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 20 µL of the DL-Glyceraldehyde solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔOD/min) from the linear portion of the absorbance curve.
-
Subtract the rate of the blank (non-enzymatic NADPH oxidation) from all other rates.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a four-parameter logistic fit.[8][9]
-
Self-Validation and Causality:
-
Positive Control: A known AR inhibitor like Epalrestat will confirm the assay's ability to detect inhibition.
-
Substrate and Co-factor Dependence: Running controls without DL-Glyceraldehyde or NADPH will demonstrate that the observed activity is dependent on both, confirming the specificity of the reaction.
-
Linearity of Reaction: Ensuring the kinetic read is within the linear range of enzyme activity is critical for accurate rate calculations.
Quantitative Data Summary
The following table summarizes the known and potential inhibitory activities of this compound and related compounds.
| Compound | Enzyme | IC50 Value | Source Organism | Reference(s) |
| 3',4'-dihydroxy-2-methyl-propiophenone | Catechol-O-methyltransferase | 6 µM | Rat | [1] |
| This compound | Catechol-O-methyltransferase | To be determined | - | - |
| This compound | Aldose Reductase | To be determined | - | - |
Conclusion and Future Directions
This guide establishes this compound as a compound of high interest for enzymatic inhibition studies. The strong evidence for its activity against COMT, supported by data from a close analog, provides a clear avenue for further investigation into its potential as a modulator of catecholamine metabolism. The structural rationale for its potential inhibition of Aldose Reductase opens up another exciting area of research, particularly in the context of diabetic complications and inflammation.
Researchers are encouraged to utilize the detailed protocols provided herein to determine the precise IC50 values of this compound against both COMT and AR. Subsequent studies should focus on elucidating the mechanism of inhibition (e.g., competitive, non-competitive) through kinetic analyses. These investigations will be crucial in fully characterizing the biochemical activity of this compound and assessing its potential for therapeutic development.
References
- 1. Effect of 3',4'-dihydroxy-2-methyl-propriophenone (U-0521) on catechol-O-methyltransferase activity and on DOPA accumulation in rat red blood cells and corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Human Catechol-O-Methyltransferase (COMT)-Mediated O-Methylation of Catechol Estrogens by Major Polyphenolic Components Present in Coffee1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Thermodynamic Studies of Simple Aldose Reductase-Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human catechol-O-methyltransferase (COMT)-mediated O-methylation of catechol estrogens by major polyphenolic components present in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches [frontiersin.org]
- 13. Inhibition of Catechol-0 (comt) Enzyme Activity by Some Plant-Derived Alkaloids and Phenols [gcris.iyte.edu.tr]
- 14. Inhibition of aldose reductase by 3',4'-dihydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. In Search of Differential Inhibitors of Aldose Reductase [mdpi.com]
Application Notes & Protocols: A Guide to Dihydroxy Aromatic Compounds in Proteomics with a Focus on 2,5-Dihydroxybenzoic Acid as a MALDI Matrix
A Note to the Researcher: The specified compound, 3',4'-Dihydroxypropiophenone, is not documented in established scientific literature for applications in proteomics. However, its chemical structure, featuring a dihydroxy-substituted aromatic ring, bears a strong resemblance to a class of compounds widely used as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This guide, therefore, focuses on a well-characterized and extensively used compound from this class, 2,5-Dihydroxybenzoic Acid (DHB) , to provide a robust and scientifically validated framework for proteomics experiments. The principles and protocols detailed herein for DHB serve as an authoritative starting point for researchers interested in the application of dihydroxy aromatic compounds in mass spectrometry-based proteomics.
Introduction: The Critical Role of the Matrix in MALDI Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a cornerstone technology in proteomics, enabling the rapid and sensitive analysis of proteins, peptides, and other biomolecules.[1] The success of a MALDI experiment hinges on the selection and proper application of a suitable matrix.
The matrix is a small, organic molecule that co-crystallizes with the analyte (e.g., a protein or peptide sample). Its primary functions are:
-
Energy Absorption: The matrix strongly absorbs energy at the specific wavelength of the MALDI laser (commonly a 337 nm nitrogen laser).[2]
-
Analyte Isolation: By forming a solid solution, the matrix separates individual analyte molecules, preventing their aggregation.
-
Soft Ionization: Upon laser irradiation, the matrix rapidly heats up and vaporizes, carrying the intact analyte molecules into the gas phase. The matrix facilitates the gentle transfer of a proton to the analyte, resulting in the formation of singly charged ions ([M+H]⁺) with minimal fragmentation.[3][4]
An ideal matrix exhibits high absorptivity at the laser wavelength, is soluble in solvents compatible with the analyte, and promotes the formation of high-quality crystals. 2,5-Dihydroxybenzoic acid (DHB) is one of the most widely used matrices for the analysis of peptides, proteins, glycoproteins, and carbohydrates due to its robust performance and versatility.[1]
Mechanism of Action: The Role of 2,5-DHB in Ionization
The ionization process in MALDI using DHB is a complex event involving photochemical reactions within the laser-induced plume. When irradiated by the laser, the DHB matrix generates a high density of neutral species, including hydrogen atoms (H•) and DHB radicals.[3] These reactive species facilitate the protonation of analyte molecules. The prevailing theory suggests a two-photon absorption process leads to both cluster ionization and subsequent proton transfer from the matrix to the analyte within the dense plume.[4] This "soft" ionization process is crucial for analyzing large, labile molecules like proteins without causing significant in-source decay or fragmentation.[5]
The chemical properties of DHB make it particularly effective. Its carboxylic acid group provides a readily available proton for transfer to the analyte.
Diagram: MALDI-TOF MS Workflow
The following diagram illustrates the fundamental steps of a typical MALDI-TOF mass spectrometry experiment for protein or peptide analysis.
Caption: Figure 1. General workflow for MALDI-TOF MS analysis.
Experimental Protocols: Using 2,5-DHB for Proteomics
The following protocols provide a starting point for the use of DHB in proteomics. Optimization may be required depending on the specific analyte and instrument.
Protocol 1: Preparation of DHB Matrix Solution
This protocol describes the preparation of a standard DHB solution, which is suitable for a wide range of proteins and peptides.
Materials:
-
2,5-Dihydroxybenzoic acid (DHB), high purity (Bruker or equivalent)[1]
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water (e.g., Milli-Q)
-
Trifluoroacetic acid (TFA), proteomics grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare the Solvent: Create a solvent mixture of 50% acetonitrile and 0.1% TFA in water. For example, to make 1 mL, combine 500 µL of ACN, 499 µL of water, and 1 µL of TFA.
-
Create a Saturated Solution: Add approximately 10-25 mg of DHB powder to a 1.5 mL microcentrifuge tube.[2] Add 1 mL of the prepared solvent.
-
Dissolve: Vortex the tube vigorously for at least 1 minute to dissolve the DHB. The solution should be saturated, meaning a small amount of undissolved solid should remain at the bottom.[2]
-
Clarify: Centrifuge the tube at high speed (e.g., 14,000 x g) for 1 minute to pellet the undissolved solid.
-
Transfer: Carefully pipette the clear supernatant into a new, clean microcentrifuge tube. This is your working DHB matrix solution.[2]
-
Storage: Store the matrix solution in the dark at 2-8°C. While stable for some time, freshly prepared solutions often yield the best results.[6][7]
Causality Note: The use of ACN helps dissolve the organic matrix, while the water ensures compatibility with aqueous biological samples. TFA is added to acidify the solution, which promotes protonation of the analyte and can improve signal intensity.[2]
Protocol 2: The Dried Droplet Sample Preparation Method
The "Dried Droplet" is the most common and straightforward method for preparing samples for MALDI-MS.
Materials:
-
Prepared DHB Matrix Solution (from Protocol 1)
-
Analyte solution (purified protein or peptide digest, typically 0.1 - 10 µM)
-
MALDI target plate (e.g., ground steel or AnchorChip)
-
Pipettes and tips (0.2 - 10 µL range)
Procedure:
-
Mix Analyte and Matrix: In a clean microcentrifuge tube or directly on the MALDI target, mix the analyte solution and the DHB matrix solution in a 1:1 volume ratio. A typical volume is 0.5 µL of analyte and 0.5 µL of matrix.[6]
-
Spot onto Target: Pipette 0.5 to 1.0 µL of the mixture onto a single spot on the MALDI target plate.[2]
-
Crystallization: Allow the droplet to air-dry completely at room temperature. This process allows the analyte and matrix to co-crystallize.[2] A gentle stream of cool air can be used to assist drying if necessary.[6]
-
Analysis: Once the spot is dry (it should appear as a crystalline film), the target plate can be loaded into the mass spectrometer for analysis.
Self-Validation Insight: A well-prepared spot will have a heterogeneous crystalline surface. Often, the most intense signals are found at the rim of the dried droplet, where analyte and matrix have co-crystallized most effectively. It is standard practice to search for these "sweet spots" with the laser to obtain the best possible spectrum.
Data Presentation and Quantitative Summary
The following table summarizes the key parameters for the preparation and use of DHB matrix in proteomics.
| Parameter | Recommended Value/Range | Notes |
| DHB Concentration | Saturated solution (~10-25 mg/mL)[2] | A saturated solution ensures robust crystal formation. |
| Solvent System | 50% ACN / 0.1% TFA[2] | Can be adjusted (e.g., 30-70% ACN) based on analyte solubility. |
| Analyte Concentration | 0.1 - 10 pmol/µL | Higher concentrations can lead to signal suppression. |
| Matrix:Analyte Ratio | 1:1 (v/v)[6] | May be optimized (e.g., 2:1 or 1:2) for specific analytes. |
| Deposited Volume | 0.5 - 1.0 µL[2] | Smaller volumes can lead to faster crystallization and smaller crystals. |
| Laser Wavelength | 337 nm or 355 nm[2] | DHB has strong absorbance at these common laser wavelengths. |
Visualization of DHB Properties
The following diagram outlines the key chemical properties of 2,5-Dihydroxybenzoic Acid (DHB) that make it an effective MALDI matrix.
Caption: Figure 2. Key properties of 2,5-DHB for MALDI-MS.
References
- 1. store.bruker.com [store.bruker.com]
- 2. proteochem.com [proteochem.com]
- 3. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. store.bruker.com [store.bruker.com]
- 6. skb.skku.edu [skb.skku.edu]
- 7. 2,5-Dihydroxybenzoic acid solution in MALDI-MS: ageing and use for mass calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Catechol Scaffold: 3',4'-Dihydroxypropiophenone as a Cornerstone in Medicinal Chemistry
Introduction: Unlocking the Potential of a Privileged Substructure
In the landscape of medicinal chemistry, the catechol (1,2-dihydroxybenzene) moiety stands as a privileged substructure, integral to the pharmacophore of numerous endogenous neurotransmitters and clinically significant therapeutic agents. 3',4'-Dihydroxypropiophenone, a simple catechol-containing ketone, emerges as a highly versatile and strategic building block for the synthesis of a diverse array of bioactive molecules. Its inherent structural features—a reactive ketone, an activatable aromatic ring, and the crucial catechol group—provide a rich platform for chemical modification and the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of this compound's applications in medicinal chemistry, complete with detailed synthetic protocols and an analysis of its role in the development of novel therapeutics.
Physicochemical Properties and Strategic Importance
This compound (also known as 4-propionylcatechol) is a solid with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . The presence of the two phenolic hydroxyl groups and the ketone functionality dictates its chemical reactivity and its potential as a precursor for various drug classes. The catechol group is particularly significant as it is a key feature of endogenous catecholamines like dopamine, norepinephrine, and epinephrine, allowing derivatives of this compound to potentially interact with adrenergic and dopaminergic receptors.
Core Synthetic Applications and Protocols
The true value of this compound lies in its utility as a starting material for a multitude of chemical transformations that lead to medicinally relevant scaffolds. Key synthetic strategies include modifications of the ketone, electrophilic aromatic substitution, and derivatization of the hydroxyl groups.
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
The most direct route to this compound is the Friedel-Crafts acylation of catechol. This electrophilic aromatic substitution reaction introduces the propionyl group onto the catechol ring.[1][2][3][4]
Reaction Scheme:
Caption: Friedel-Crafts acylation of catechol.
Materials:
-
Catechol
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add propionyl chloride (1.1 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the acylium ion complex.
-
Add a solution of catechol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.
Protocol 2: Reduction to a Phenylethanolamine Precursor
A key transformation of this compound is its reduction to the corresponding alcohol, 1-(3,4-dihydroxyphenyl)propan-1-ol. This alcohol is a direct precursor to phenylethanolamine derivatives, which are central to many adrenergic drugs.
Reaction Scheme:
Caption: Reduction of the ketone functionality.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield 1-(3,4-dihydroxyphenyl)propan-1-ol, which can often be used in the next step without further purification.
Protocol 3: Synthesis of Adrenergic Agent Analogs via Reductive Amination
The resulting alcohol can be converted to a variety of phenylethanolamine derivatives through reductive amination. This protocol outlines a general procedure for the synthesis of N-substituted analogs.
Reaction Scheme:
Caption: Synthesis of phenylethanolamine derivatives.
Materials:
-
1-(3,4-dihydroxyphenyl)propan-1-ol
-
Primary or secondary amine (e.g., isopropylamine for isoproterenol analogs)
-
Catalyst (e.g., Pd/C)
-
Hydrogen gas (H₂) or a hydrogen source (e.g., ammonium formate)
-
Methanol or Ethanol
Procedure:
-
In a hydrogenation vessel, dissolve 1-(3,4-dihydroxyphenyl)propan-1-ol (1.0 equivalent) and the desired amine (1.2 equivalents) in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) or add a hydrogen donor like ammonium formate.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or by salt formation (e.g., hydrochloride salt) to yield the desired phenylethanolamine derivative.
Applications in the Synthesis of Key Drug Classes
Adrenergic Receptor Agonists and Antagonists
The phenylethanolamine scaffold is the cornerstone of many adrenergic drugs. By varying the substituent on the nitrogen atom, the selectivity for α- and β-adrenergic receptors can be modulated.[5][6][7][8]
-
β-Adrenergic Agonists: Larger N-substituents, such as isopropyl or tert-butyl groups, generally confer selectivity for β-adrenergic receptors.[5][7] For example, the synthesis of analogs of isoproterenol, a non-selective β-agonist, can be achieved using isopropylamine in the reductive amination step. Derivatives of this compound have been investigated as potential β-adrenergic agonists.[9][10][11][12]
-
α-Adrenergic Agonists: Smaller N-substituents, such as a methyl group, tend to favor α-adrenergic activity.[5][8]
Structure-Activity Relationship (SAR) for Adrenergic Agents:
-
Catechol Moiety: The 3',4'-dihydroxy groups are crucial for high affinity and efficacy at both α- and β-adrenergic receptors.[5][7]
-
β-Hydroxyl Group: The hydroxyl group on the benzylic carbon is essential for direct receptor activation.[6][7]
-
N-Substituent: The size and nature of the substituent on the amine nitrogen dictates the α/β selectivity.[5][7]
| Derivative Class | Key Structural Feature | Primary Adrenergic Activity | Reference Example |
| N-Isopropylphenylethanolamine | Isopropyl group on nitrogen | β-Agonist | Isoproterenol |
| N-tert-Butylphenylethanolamine | tert-Butyl group on nitrogen | β₂-Selective Agonist | Salbutamol (analog)[11] |
| N-Methylphenylethanolamine | Methyl group on nitrogen | Mixed α/β-Agonist | Epinephrine |
Dopamine Receptor Agonists
The catechol moiety of this compound also makes it an excellent starting point for the synthesis of dopamine receptor agonists. The core structure of dopamine is 3,4-dihydroxyphenethylamine. By incorporating the 3',4'-dihydroxyphenyl group into various heterocyclic scaffolds, novel dopamine receptor modulators can be developed.
Cardiovascular and Bronchodilator Agents
Many cardiovascular drugs and bronchodilators are based on the phenylethanolamine scaffold. For instance, isoetharine, a β₂-selective adrenergic agonist used as a bronchodilator, is a derivative of 1-(3,4-dihydroxyphenyl)-1-butanolamine.[13] The synthesis of such compounds can be envisioned starting from this compound through a Grignard reaction to introduce the additional carbon atom, followed by reduction and amination.
Advanced Synthetic Applications
Beyond the core phenylethanolamine scaffold, this compound can be utilized in more complex synthetic strategies.
-
Mannich Reaction: The activated aromatic ring of this compound can undergo the Mannich reaction, introducing an aminomethyl group ortho to one of the hydroxyl groups.[14][15][16][17][18] This provides a handle for further derivatization and the synthesis of novel scaffolds.
-
Pictet-Spengler Reaction: Following conversion to a phenylethylamine derivative, the Pictet-Spengler reaction can be employed to construct tetrahydroisoquinoline and β-carboline ring systems, which are present in many biologically active natural products and synthetic drugs.[19][20][21][22][23]
Workflow for Advanced Synthesis:
Caption: Advanced synthetic pathways from this compound.
Conclusion
This compound is a valuable and cost-effective building block in medicinal chemistry, offering a gateway to a wide range of therapeutically relevant scaffolds. Its straightforward synthesis and versatile reactivity make it an ideal starting material for the development of adrenergic and dopaminergic agents, as well as other bioactive compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this important catechol-containing intermediate in their quest for novel and improved therapeutics.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Structure activity relationships between catecholamines and the alpha-adrenergic receptor responsible for the aggregation of human platelets by epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of myocardial beta-adrenoceptors by the nitrogen-free low affinity ligand 3',4'-dihydroxy-alpha-methylpropiophenone (U-0521) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Isoetharine | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Mannich Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Mannich Reaction [organic-chemistry.org]
- 16. ias.ac.in [ias.ac.in]
- 17. youtube.com [youtube.com]
- 18. jyoungpharm.org [jyoungpharm.org]
- 19. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 23. EP1546149B1 - Modified pictet-spengler reaction and products prepared therefrom - Google Patents [patents.google.com]
Application Notes & Protocols: Investigating the Bioactivity of 3',4'-Dihydroxypropiophenone in Cell-Based Assays
Introduction
3',4'-Dihydroxypropiophenone (DHPP), also known as 1-(3,4-dihydroxyphenyl)propan-1-one, is a phenolic compound belonging to the propiophenone class.[1][2][3] Its core chemical feature is the 3,4-dihydroxyphenyl group, commonly known as a catechol moiety. This structure is a well-established pharmacophore responsible for the potent antioxidant and radical-scavenging properties observed in many natural and synthetic compounds.[4] The ability of the catechol hydroxyl groups to donate hydrogen atoms makes DHPP a prime candidate for mitigating oxidative stress, a key pathological driver in numerous diseases.
Emerging research on structurally similar phenolic compounds suggests a broader therapeutic potential for DHPP. For instance, related molecules have demonstrated significant anti-inflammatory and neuroprotective activities in various preclinical models.[5][6][7] These effects are often linked to the modulation of critical cellular signaling pathways, such as inhibiting pro-inflammatory mediators or protecting neuronal cells from oxidative damage and excitotoxicity.[5][8]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a logical workflow and detailed, validated protocols to systematically investigate the antioxidant, anti-inflammatory, and neuroprotective properties of this compound in robust and reproducible cell-based assay systems.
Physicochemical Properties & Laboratory Handling
A thorough understanding of the compound's properties is essential for accurate and repeatable experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-(3,4-dihydroxyphenyl)propan-1-one | [1] |
| Synonyms | 3,4-Dihydroxypropiophenone, 4-Propionylcatechol | [2][3] |
| CAS Number | 7451-98-1 | [1][9] |
| Molecular Formula | C₉H₁₀O₃ | [1][9] |
| Molecular Weight | 166.18 g/mol | [2][9] |
| Appearance | Grey or pale grey/brown powder | [1] |
| Storage | Store at 2-8°C, protected from light and moisture. |
Preparation of Stock Solutions
The poor aqueous solubility of many phenolic compounds is a critical experimental hurdle. A high-concentration stock solution in an appropriate organic solvent is required.
Protocol: Preparing a 100 mM DHPP Stock Solution
-
Weighing: Accurately weigh 16.62 mg of this compound powder.
-
Solubilization: Add the powder to a sterile microcentrifuge tube. Add 1 mL of cell culture-grade Dimethyl Sulfoxide (DMSO) to achieve a final concentration of 100 mM.
-
Mixing: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting & Storage: Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, light-protecting tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Causality Note: DMSO is the recommended solvent due to its high solubilizing power for moderately polar compounds and its compatibility with most cell culture systems at low final concentrations. Aliquoting is crucial to prevent degradation from repeated temperature changes and exposure to ambient moisture.
Safety and Handling
Adherence to standard laboratory safety protocols is mandatory.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Consult the Safety Data Sheet (SDS) for comprehensive hazard information. This compound is combustible and may form explosive mixtures with air upon intense heating.
Core Experimental Workflow
A systematic investigation should follow a logical progression from foundational cytotoxicity assessment to specific bioactivity assays. This ensures that observed effects are due to the compound's biological activity and not simply cellular toxicity.
Caption: Core workflow for investigating DHPP bioactivity.
Protocol 1: Determining the Non-Toxic Working Concentration (MTT Assay)
Principle: This assay is a prerequisite for all subsequent functional assays. It identifies the concentration range where DHPP does not induce cell death, ensuring that any observed effects in later experiments are specific and not artifacts of cytotoxicity. The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[10]
Materials:
-
Selected cell line (e.g., RAW 264.7, SH-SY5Y, or HepG2)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
DHPP stock solution (100 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of DHPP in complete medium from the 100 mM DMSO stock. A typical concentration range to test is 0.1, 1, 5, 10, 25, 50, 100, and 200 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (≤0.5%). Prepare a vehicle control containing the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared DHPP dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (typically 24 or 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Monitor for the formation of purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).
-
Formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability vs. DHPP concentration to determine the maximum non-toxic concentration for subsequent experiments.
Protocol 2: Assessing Cellular Antioxidant Activity (DCFH-DA Assay)
Principle: This assay quantifies the ability of DHPP to scavenge intracellular Reactive Oxygen Species (ROS). The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). A reduction in fluorescence in DHPP-treated cells indicates antioxidant activity.
References
- 1. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of 3',4'-Dihydroxyphenylglycol in Type-1-like Diabetic Rats-Influence of the Hydroxytyrosol/3',4'-dihydroxyphenylglycol Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Anti-Inflammatory and Antioxidant Activity of Hydroxytyrosol and 3,4-Dihydroxyphenyglycol Purified from Table Olive Effluents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3',4'-Dihydroxypropiophenone
Welcome to the technical support center for the synthesis of 3',4'-dihydroxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic yields. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.[1]
I. Common Synthesis Routes: An Overview
Several methods are employed for the synthesis of this compound, each with its own set of advantages and potential pitfalls. The most common approaches include:
-
Friedel-Crafts Acylation of Catechol: This is a classic and widely used method involving the reaction of catechol with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). While straightforward in principle, it is prone to issues related to catalyst deactivation and side reactions.[2][3][4]
-
Houben-Hoesch Reaction: This reaction utilizes a nitrile (propionitrile) and an electron-rich arene (catechol) in the presence of a Lewis acid and hydrogen chloride to form an aryl ketone.[5][6][7] It can be a milder alternative to the Friedel-Crafts acylation.
-
Fries Rearrangement: This method involves the rearrangement of a phenolic ester (catechol dipropionate) to a hydroxyaryl ketone, catalyzed by a Lewis acid.[8][9] The regioselectivity of this reaction can be influenced by reaction conditions.[8][9]
The following sections will delve into troubleshooting specific issues you might encounter with these methods.
II. Troubleshooting Guide: From Low Yields to Impure Products
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low yield is one of the most frequent challenges. The underlying causes can be multifaceted, often stemming from reagent quality, reaction conditions, or catalyst issues.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Moisture Contamination | Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture, which leads to their deactivation. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[2] |
| Poor Reagent Quality | Impurities in catechol, propionyl chloride/anhydride, or the solvent can interfere with the reaction. | Use freshly purified or high-purity reagents. Catechol can oxidize over time, so using freshly opened or purified material is crucial. |
| Suboptimal Reaction Temperature | The reaction temperature significantly impacts the rate and selectivity. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to side product formation and decomposition.[2] | Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., 0 °C, room temperature, and elevated temperatures). Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incorrect Stoichiometry | The molar ratios of reactants and catalyst are critical for optimal conversion. | Carefully check the stoichiometry of your reactants and catalyst. For Friedel-Crafts reactions, an excess of the Lewis acid is often required to account for complexation with the starting material and product.[9] |
| Inefficient Stirring | In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and poor reaction kinetics. | Ensure vigorous and efficient stirring throughout the reaction, especially if reagents are added portion-wise or if solids are present. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
The formation of isomeric byproducts is a common issue, particularly in Friedel-Crafts and Fries rearrangement reactions.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Ortho- vs. Para-Acylation | In Friedel-Crafts acylation and Fries rearrangement, both ortho and para isomers can be formed. The ratio of these isomers is often dependent on the reaction conditions.[8][9] | Vary the reaction temperature. Generally, lower temperatures favor the para-product, while higher temperatures can favor the ortho-product.[8] The choice of solvent can also influence the ortho/para ratio.[2] |
| Di-acylation | If the reaction conditions are too harsh or the reaction time is too long, di-acylation of the catechol ring can occur. | Use a milder Lewis acid or a lower reaction temperature. Monitor the reaction closely by TLC and stop the reaction once the desired product is formed. |
| Side Reactions of the Acylating Agent | The acylating agent can undergo self-condensation or other side reactions, especially at higher temperatures. | Add the acylating agent slowly and at a low temperature to control the reaction exotherm. |
Issue 3: Product Decomposition or Darkening of the Reaction Mixture
A dark-colored reaction mixture often indicates product or reagent decomposition.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Oxidation of Catechol | Catechol and its derivatives are susceptible to oxidation, especially in the presence of air and at elevated temperatures. | Conduct the reaction under an inert atmosphere (nitrogen or argon). Use degassed solvents. |
| Harsh Reaction Conditions | High temperatures or prolonged reaction times can lead to the decomposition of the product and starting materials. | Optimize the reaction temperature and time. Consider using a milder catalyst or reaction conditions. |
| Acid-Catalyzed Decomposition | Strong Lewis or Brønsted acids can cause decomposition of the desired product. | Neutralize the reaction mixture carefully during workup. Avoid prolonged exposure to strong acids. |
Issue 4: Difficulties in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Co-eluting Impurities | Byproducts with similar polarities to the desired product can be difficult to separate by column chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent system can also be an effective purification method. |
| Residual Catalyst | Traces of the Lewis acid catalyst can remain in the crude product, leading to decomposition or discoloration. | Perform a thorough aqueous workup to remove the catalyst. Washing the organic layer with a dilute acid or base solution can help. |
| Product Oiling Out | During recrystallization, the product may "oil out" instead of forming crystals. | Ensure the correct solvent or solvent mixture is used for recrystallization. Slow cooling and scratching the flask can induce crystallization. |
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic method is best for preparing this compound?
The "best" method depends on the available resources, desired scale, and tolerance for specific byproducts.
-
Friedel-Crafts Acylation is often the most direct route but can suffer from regioselectivity issues and harsh conditions.
-
The Houben-Hoesch Reaction can be a milder alternative, but the use of gaseous HCl may be a practical limitation for some labs.[5][10]
-
The Fries Rearrangement offers an alternative pathway, and the regioselectivity can be controlled to some extent by the reaction conditions.[8][9]
Q2: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system that provides good separation between the starting material, product, and any major byproducts. Staining with a visualizing agent (e.g., potassium permanganate or ceric ammonium molybdate) can help identify spots.
Q3: What are the key safety precautions to consider?
-
Lewis acids like AlCl₃ are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Propionyl chloride and propionic anhydride are corrosive and lachrymatory. Handle them with care in a well-ventilated fume hood.
-
Reactions involving Lewis acids can be exothermic. Use an ice bath to control the temperature, especially during the addition of reagents.
Q4: My final product is a dark oil, not a solid. What should I do?
A dark oil suggests the presence of impurities or decomposition products.
-
Attempt to purify a small sample by column chromatography to see if the desired product can be isolated.
-
If purification is successful, analyze the pure product (e.g., by NMR) to confirm its identity.
-
If the product is still an oil after purification, it may be that the desired compound is not a solid at room temperature, although this compound is reported to be a solid.[1] This could indicate that an unexpected product has been formed.
Q5: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups (e.g., hydroxyl and carbonyl groups).
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess purity and quantify the product.[11][12]
IV. Experimental Workflow & Visualization
To provide a clearer understanding of the synthetic process, a generalized workflow for the Friedel-Crafts acylation is presented below.
Caption: Generalized workflow for the Friedel-Crafts acylation of catechol.
V. References
-
Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions. --INVALID-LINK--
-
Grokipedia. Hoesch reaction. 5
-
ResearchGate. Optimization of the reaction conditions | Download Scientific Diagram. --INVALID-LINK--
-
Cambridge University Press. Houben-Hoesch Synthesis. --INVALID-LINK--
-
ResearchGate. Overall synthesis scheme of 3,4-Dihydroxyacetophenone: (A) plant extraction. --INVALID-LINK--
-
Wikipedia. Fries rearrangement. --INVALID-LINK--
-
Thermo Fisher Scientific. Houben-Hoesch Synthesis. --INVALID-LINK--
-
MDPI. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. --INVALID-LINK--
-
Wikipedia. Hoesch reaction. --INVALID-LINK--
-
Organic Chemistry Portal. Fries Rearrangement. --INVALID-LINK--
-
Sigma-Aldrich. Fries Rearrangement. --INVALID-LINK--
-
Chemistry Online. Houben-Hoesch reaction. --INVALID-LINK--
-
Advanced Journal of Chemistry, Section A. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. --INVALID-LINK--
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. --INVALID-LINK--
-
Benchchem. troubleshooting Friedel-Crafts acylation catalyst deactivation. --INVALID-LINK--
-
Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. --INVALID-LINK--
-
ResearchGate. Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters. --INVALID-LINK--
-
Der Pharma Chemica. Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity. --INVALID-LINK--
-
Thermo Fisher Scientific. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals. --INVALID-LINK--
-
Santa Cruz Biotechnology. 3′,4′-Dihydroxypropiophenone, CAS 7451-98-1 | SCBT. --INVALID-LINK--
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. Machine learning-guided strategies for reaction conditions design and optimization. --INVALID-LINK--
-
YouTube. Friedel-Crafts Acylation Example Problems. --INVALID-LINK--
-
ResearchGate. Preparation of hydroxyacetophenones via the Fries rearrangement. A:.... --INVALID-LINK--
-
Reddit. Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists). --INVALID-LINK--
-
National Institutes of Health. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. --INVALID-LINK--
-
Green Synthesis of β-(3,4-Dihydroxyphenyl)lactic Acid. --INVALID-LINK--
-
MDPI. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. --INVALID-LINK--
-
Google Patents. US3830845A - Purification of 2,4-dihydroxy-benzophenone. --INVALID-LINK--
-
National Institutes of Health. Scaffold hopping and optimisation of 3',4'-dihydroxyphenyl- containing thienopyrimidinones: synthesis of quinazolinone derivatives as novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. --INVALID-LINK--
-
OPUS. Analytical Methods. --INVALID-LINK--
-
Google Patents. Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof. --INVALID-LINK--
-
Organic Syntheses. protocatechuic acid. --INVALID-LINK--
-
P212121 Store. This compound | CAS 7451-98-1 | C9H10O3. --INVALID-LINK--
-
PubMed. Synthesis of a protected 3,4-dihydroxyproline from a pentose sugar. --INVALID-LINK--
-
ResearchGate. HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. --INVALID-LINK--
References
- 1. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry-online.com [chemistry-online.com]
- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 9. Fries Rearrangement [organic-chemistry.org]
- 10. Houben-Hoesch Synthesis (Chapter 63) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 3',4'-Dihydroxypropiophenone
Welcome to the technical support guide for the purification of 3',4'-Dihydroxypropiophenone (CAS 7451-98-1). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity material. Given the inherent reactivity of its catechol moiety, crude this compound often presents unique purification hurdles. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to navigate these challenges effectively.
Part 1: Understanding Your Crude Material
Before attempting any purification, a preliminary assessment of your crude product is critical. The physical appearance and initial analytical data will dictate the most effective purification strategy.
Initial Assessment:
-
Appearance: Pure this compound is typically a grey or pale grey/brown powder.[1] Significant deviation, such as a dark brown, black, or tar-like appearance, indicates substantial oxidation or polymeric impurities.
-
Melting Point: The reported melting point for the pure compound is in the range of 145-151°C.[1][2] A broad or significantly depressed melting point is a clear indicator of impurities.
-
Solubility: A quick solubility test in various solvents (e.g., water, ethanol, ethyl acetate, toluene, hexanes) can provide valuable clues for selecting a recrystallization or chromatography solvent system.
Common Impurities to Expect:
-
Oxidation Products: The catechol ring is highly susceptible to oxidation, forming quinone-type species that are often highly colored.[3] This is the most common source of colored impurities.
-
Unreacted Starting Materials: Depending on the synthetic route, precursors may persist in the crude mixture.
-
Side-Reaction Byproducts: Incomplete reactions or side reactions can introduce structurally similar impurities that may be difficult to separate.[4]
-
Residual Solvents & Reagents: Solvents and reagents used in the synthesis and workup may be present.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the purification of this compound.
Question 1: My crude product is a dark, sticky oil or tar. What is the cause and how should I proceed?
Answer: A dark, oily appearance is almost certainly due to the oxidation of the catechol group.[3] Catechols are notoriously sensitive to air, especially under basic conditions or at elevated temperatures, leading to the formation of complex, often polymeric, quinone-type impurities.
Causality & Recommended Actions:
-
Minimize Further Oxidation: From this point forward, handle the material with care to prevent further degradation. Use degassed solvents and consider working under an inert atmosphere (Nitrogen or Argon), especially if heating is required.[3]
-
Initial "De-Gunking" with Activated Carbon: Before attempting crystallization or chromatography, a charcoal treatment can be highly effective.
-
Dissolve the crude oil in a suitable polar solvent (e.g., methanol or acetone) at the minimum volume required.
-
Add 5-10% by weight of activated carbon (Norit®).
-
Stir the slurry at room temperature for 15-30 minutes. Avoid prolonged heating, as this can promote further degradation.
-
Filter the mixture through a pad of Celite® to remove the carbon. The filtrate should be significantly lighter in color.
-
Concentrate the filtrate to recover the partially purified material.
-
-
Liquid-Liquid Extraction: If the product is soluble in a solvent like ethyl acetate, performing an aqueous wash can help remove highly polar impurities. A wash with a dilute solution of a mild reducing agent like sodium bisulfite can sometimes help to reduce some of the oxidized species and improve color, but care must be taken as it can also lead to other side reactions.
Question 2: My product "oils out" instead of crystallizing during recrystallization. What's going wrong?
Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This is common when the solution is cooled too quickly, the wrong solvent is used, or the concentration of impurities is high enough to disrupt crystallization.
Causality & Recommended Actions:
-
Re-evaluate Your Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For a polar molecule like this compound, a single solvent may not be ideal. A two-solvent system is often more effective.
-
Good "Solvent" Candidates: Ethanol, Acetone, Ethyl Acetate.
-
Good "Anti-Solvent" Candidates: Toluene, Dichloromethane, Heptane/Hexane, Water.
-
-
Optimize the Recrystallization Protocol:
-
Slow Cooling is Crucial: Do not place the hot, dissolved solution directly into an ice bath. Allow it to cool slowly to room temperature first. This gives the molecules time to align into an ordered crystal lattice. Once at room temperature, cooling can be continued in a refrigerator or ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Reduce Solvent Volume: It's possible you used too much solvent. Gently heat the solution to evaporate some of the solvent until it becomes slightly cloudy, then add a drop or two of the good solvent to redissolve everything before allowing it to cool slowly again.
-
Question 3: The purity of my material does not improve after column chromatography. What should I try next?
Answer: This issue typically arises from using an inappropriate stationary or mobile phase, leading to poor separation, or from on-column degradation of the product.
Causality & Recommended Actions:
-
On-Column Degradation: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds, especially catechols. This often manifests as streaking on the column and a dark coloration of the silica.
-
Solution: Deactivate the silica gel. Before packing the column, prepare a slurry of the silica gel in your mobile phase and add 1% triethylamine or pyridine. This neutralizes the acidic sites on the silica surface. Alternatively, use a different stationary phase like neutral alumina.[5]
-
-
Poor Separation (Co-elution): If impurities are eluting with your product, you need to change the selectivity of your chromatographic system.
-
Change the Mobile Phase: If you are using a standard system like Hexane/Ethyl Acetate, try a system with a different solvent class, such as Dichloromethane/Methanol. This alters the interactions between the analytes, the stationary phase, and the mobile phase, which can significantly change the elution order.
-
Consider Reversed-Phase Chromatography: Given its polarity, this compound is an excellent candidate for reversed-phase (C18) flash chromatography. The separation mechanism is different from normal-phase silica, often providing excellent resolution for polar compounds. A typical mobile phase would be a gradient of Water and Methanol or Acetonitrile.[3][6]
-
Part 3: Frequently Asked Questions (FAQs)
-
Q: What are the key physical properties of pure this compound?
-
Q: How can I best prevent oxidation during workup and purification?
-
A: Whenever possible, work under an inert atmosphere (N₂ or Ar). Use solvents that have been degassed by sparging with N₂ or by sonication under vacuum. Adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or ascorbic acid to your solvents can also be beneficial, but ensure it can be easily removed later.[3]
-
-
Q: What are the recommended storage conditions for the purified product?
-
Q: Which analytical technique is best for assessing final purity?
-
A: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly sensitive and accurate method for determining the purity of this compound.[3] ¹H NMR is also essential for confirming the structure and identifying any remaining impurities.
-
Part 4: Experimental Protocols & Data
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 7451-98-1 | [1][2][9] |
| Molecular Formula | C₉H₁₀O₃ | [1][9][10] |
| Molecular Weight | 166.18 g/mol | [2][9] |
| Appearance | Grey or pale grey/brown powder | [1] |
| Melting Point | 145-151 °C | [1][2] |
| Solubility (Qualitative) | Soluble in DMSO, Methanol, Acetone | [7] |
Protocol 1: Optimized Recrystallization
This protocol uses a two-solvent system, which often provides superior results for polar compounds that are difficult to crystallize.
Step-by-Step Methodology:
-
Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of a hot "good" solvent (e.g., ethanol or ethyl acetate) dropwise while stirring and heating until the solid is completely dissolved. Use the absolute minimum volume necessary.
-
While the solution is still hot, add a "poor" or "anti-solvent" (e.g., heptane or water) dropwise until the solution just begins to turn cloudy (the point of saturation).
-
Add one or two more drops of the hot "good" solvent to make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance.
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Deactivated Silica Gel Flash Chromatography
This protocol is designed to minimize on-column degradation of the sensitive catechol moiety.
Step-by-Step Methodology:
-
Prepare Deactivated Silica: In a fume hood, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Dichloromethane/Methanol). Add triethylamine to make up 1% of the total solvent volume. Stir for 5 minutes.
-
Pack the Column: Pack the column with the silica slurry as you normally would.
-
Prepare the Sample: Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent like acetone. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product) and evaporate the solvent until you have a dry, free-flowing powder. This is known as "dry loading."
-
Load and Elute: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with your starting mobile phase (e.g., 98:2 DCM/MeOH + 1% Triethylamine), gradually increasing the polarity (e.g., to 95:5 or 90:10 DCM/MeOH) to elute the product.
-
Collect and Analyze: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure.
Part 5: Visualization of Workflows
Purification Decision Workflow
References
- 1. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. chem-casts.com [chem-casts.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Separation of Propiophenone, 2’,5’-dihydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Systematic study of long-term stability of 3,4-dihydroxyphenylglycol in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. This compound, 98% | Fisher Scientific [fishersci.ca]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3',4'-Dihydroxypropiophenone
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 3',4'-Dihydroxypropiophenone. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, specifically focusing on the prevalent problem of peak tailing. The guidance provided herein is rooted in established chromatographic principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.
Understanding the Analyte: this compound
This compound is a catechol derivative with the chemical formula C9H10O3.[1][2][3] Its structure includes a propiophenone backbone with two hydroxyl groups on the phenyl ring at the 3' and 4' positions. The presence of the catechol moiety (adjacent hydroxyl groups) is a key factor in its chromatographic behavior and a primary contributor to peak tailing. These hydroxyl groups are acidic and can engage in secondary interactions with the stationary phase.
I. Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing
Peak tailing is a frequent challenge in HPLC, characterized by an asymmetrical peak where the latter half is broader than the front.[4][5][6] This phenomenon can compromise resolution and lead to inaccurate quantification.[4] This guide provides a step-by-step methodology to identify and rectify the root causes of peak tailing when analyzing this compound.
Step 1: Initial Diagnosis - Is it a System or a Chemistry Problem?
The first step is to determine if the peak tailing is specific to this compound or if it affects all peaks in the chromatogram.
-
Observation: All peaks in the chromatogram are tailing.
-
Observation: Only the this compound peak is tailing.
-
Probable Cause: This points towards a specific chemical interaction between the analyte and the stationary phase.[9]
-
Action: Proceed with the following chemical troubleshooting steps.
-
Step 2: Addressing Chemical Interactions - The Primary Cause of Tailing for Catechols
The primary reason for peak tailing with phenolic compounds like this compound is secondary interactions with the silica-based stationary phase.[9]
The Culprit: Residual Silanol Groups
Reversed-phase HPLC columns, most commonly C18, are packed with silica particles. The manufacturing process leaves some unreacted silanol groups (Si-OH) on the silica surface.[10][11][12] These residual silanols are acidic and can form strong hydrogen bonds or have ionic interactions with polar functional groups, such as the hydroxyl groups of your analyte.[10][11][13] This secondary retention mechanism causes some analyte molecules to be retained longer, resulting in a tailed peak.[11][13]
Experimental Protocol 1: Mobile Phase pH Optimization
The ionization state of both the analyte and the residual silanols is highly dependent on the mobile phase pH.[14][15][16]
Objective: To suppress the ionization of either the analyte's hydroxyl groups or the surface silanols to minimize secondary interactions.
Methodology:
-
Prepare a series of mobile phases with varying pH. A good starting point is to test pH values of 2.5, 3.5, and 4.5.
-
Use an appropriate buffer. For low pH, 0.1% formic acid or phosphoric acid in water is effective.[9][17] Ensure the buffer has a pKa within +/- 1 unit of the desired pH for adequate buffering capacity.[18]
-
Equilibrate the column. Flush the column with at least 10-20 column volumes of the new mobile phase before injecting the sample.
-
Inject the this compound standard.
-
Analyze the peak shape. Compare the tailing factor across the different pH conditions.
Expected Outcome: Lowering the mobile phase pH protonates the residual silanol groups, reducing their ability to interact with the analyte. This typically leads to a more symmetrical peak.[13]
Step 3: Column Selection and Care
If mobile phase optimization does not fully resolve the issue, the column itself may be the problem.
Choosing the Right Column
-
End-Capped Columns: Modern HPLC columns undergo a process called "end-capping," where a small, less reactive chemical group is used to block many of the residual silanols.[10][11][12] Using a high-quality, end-capped C18 column is crucial for analyzing polar compounds.
-
Alternative Stationary Phases: For highly polar compounds like catechols, consider columns with alternative stationary phases such as those with T3 bonding or HILIC (Hydrophilic Interaction Chromatography) columns.[19]
Column Contamination and Degradation
Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially when operating at high pH.[11] This can expose more active silanol sites.
Experimental Protocol 2: Column Flushing and Regeneration
Objective: To remove contaminants from the column that may be causing peak tailing.
Methodology:
-
Disconnect the column from the detector.
-
Reverse the column direction.
-
Flush with a series of solvents. A typical sequence for a C18 column is:
-
Mobile phase (without buffer salts)
-
Water
-
Isopropanol
-
Methylene chloride (if compatible with your system)
-
Isopropanol
-
Water
-
Mobile phase (re-equilibrate)
-
-
Reconnect the column in the correct direction and test.
Step 4: Sample Overload
Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[5][20][21][22]
Diagnosing Overload
-
Mass Overload: This occurs when the mass of the analyte is too high for the column's capacity, often resulting in a "shark-fin" or triangular peak shape.[21][22]
-
Volume Overload: Injecting a large volume of a strong sample solvent can cause peak broadening and tailing.[20][21]
Experimental Protocol 3: Sample Dilution Study
Objective: To determine if column overload is the cause of peak tailing.
Methodology:
-
Prepare a series of dilutions of your sample. For example, prepare 1:2, 1:5, and 1:10 dilutions.
-
Inject each dilution.
-
Observe the peak shape. If the peak becomes more symmetrical with increasing dilution, column overload is a likely contributor.[4]
Troubleshooting Workflow Diagram
References
- 1. chem-casts.com [chem-casts.com]
- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. Blogs | Restek [discover.restek.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. LC Technical Tip [discover.phenomenex.com]
- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 12. shodexhplc.com [shodexhplc.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. moravek.com [moravek.com]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Separation of Catechol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. chromblog.wordpress.com [chromblog.wordpress.com]
- 19. support.waters.com [support.waters.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. bvchroma.com [bvchroma.com]
Technical Support Center: Optimizing Reaction Conditions for 3',4'-Dihydroxypropiophenone Derivatives
Welcome to the technical support center for the synthesis and optimization of 3',4'-dihydroxypropiophenone derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important class of catechol-containing ketones. These compounds are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals.[1][] However, their synthesis is often plagued by challenges related to the sensitive nature of the catechol moiety.
This document moves beyond simple protocols to provide in-depth troubleshooting advice grounded in mechanistic principles. We will explore common experimental hurdles and offer logical, field-proven solutions to help you optimize your reaction conditions for higher yields, better selectivity, and easier purification.
Section 1: Synthesis Strategy & Core Mechanistic Hurdles
The synthesis of hydroxyaryl ketones like this compound derivatives primarily involves electrophilic aromatic substitution. However, the direct acylation of a highly activated and sensitive substrate like catechol presents significant challenges.
FAQ: What are the primary synthetic routes and their main challenges?
The two most common approaches are the direct Friedel-Crafts Acylation and the Fries Rearrangement .
-
Direct Friedel-Crafts Acylation: This reaction involves treating an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, BF₃).[3] The primary challenge with catechol is that the phenolic hydroxyl groups are excellent nucleophiles and Lewis bases. They can react faster with the acylating agent to form an ester (O-acylation) rather than the desired ketone (C-acylation), or they can complex strongly with the Lewis acid, deactivating it.[4][5]
-
Fries Rearrangement: This is often the preferred method. It is a rearrangement reaction where a phenolic ester is converted to a hydroxy aryl ketone using a Lewis acid catalyst.[6][7] The reaction cleverly bypasses the issue of O- vs. C-acylation by first intentionally forming the ester, which is then rearranged to the desired ketone product. This method is ortho- and para-selective, and conditions can be tuned to favor one isomer.[4][8]
The general synthetic logic is outlined below:
Caption: General synthetic pathways and challenges for this compound.
Section 2: Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Yield of the Ketone Product
You've run the reaction but the desired this compound derivative is either absent or present in very low quantities.
-
Potential Cause A: You attempted a direct Friedel-Crafts acylation and primarily formed the ester (O-acylation).
-
Why it Happens: The oxygen atoms of the catechol hydroxyl groups are highly nucleophilic and will readily attack the electrophilic acylating agent, especially under non-catalyzed or mildly catalyzed conditions. This esterification reaction is often kinetically favored over the C-C bond formation required for the ketone.[4]
-
Solution: Convert the ester to the ketone using the Fries Rearrangement. If you have already isolated the ester, you can subject it to Fries Rearrangement conditions. If starting from scratch, the most reliable method is a one-pot or two-step process where you first form the ester (catechol dipropionate) and then induce the rearrangement with a Lewis acid. This is the most common and industrially important pathway for synthesizing hydroxyaryl ketones.[4][5] The mechanism involves the generation of an acylium ion which then acts as the electrophile in an electrophilic aromatic substitution.[6][8]
-
-
Potential Cause B: The catechol hydroxyl groups are interfering with the Lewis acid catalyst.
-
Why it Happens: The lone pairs on the hydroxyl groups are Lewis basic and will form strong complexes with Lewis acids like AlCl₃. This requires using stoichiometric or even excess amounts of the catalyst, as it gets sequestered by both the starting material and the product.[7][9] Insufficient catalyst will result in an incomplete reaction.
-
Solution 1: Use a sufficient quantity of Lewis Acid. For Fries rearrangements, an excess of the Lewis acid (typically 1.1 to 2.2 equivalents per ester group) is required to drive the reaction.[7]
-
Solution 2: Employ Protecting Groups. For complex syntheses or when milder conditions are necessary, protecting the catechol moiety is a robust strategy. The two hydroxyl groups can be protected together, for example, as a methylene acetal or an acetonide.[5][10] This masks their Lewis basicity, allowing the acylation to proceed smoothly. The protecting group is then removed in a subsequent step.
-
The following workflow can help guide your experimental design:
Caption: Decision workflow for synthesizing catechol-containing ketones.
Problem 2: Poor Regioselectivity (Unwanted Mixture of Isomers)
Your reaction works, but you get a difficult-to-separate mixture of the desired this compound (para-acylation relative to one OH) and the 2',3'-dihydroxypropiophenone isomer (ortho-acylation).
-
Potential Cause: Incorrect reaction conditions (temperature and/or solvent).
-
Why it Happens: The Fries rearrangement is a classic example of a reaction under thermodynamic versus kinetic control.[4][8] The site of acylation (ortho vs. para) is highly dependent on the reaction conditions.
-
Solution: Carefully control the temperature and solvent.
-
For the para-product (3',4'-dihydroxy...): Lower reaction temperatures favor the kinetically controlled para product.[8]
-
For the ortho-product (2',3'-dihydroxy...): Higher temperatures allow the reaction to equilibrate to the more thermodynamically stable ortho product. The ortho product can form a stable bidentate complex with the Lewis acid catalyst (e.g., aluminum), which drives the equilibrium.[4]
-
Solvent Polarity: Non-polar solvents tend to favor the formation of the ortho product, while increasing solvent polarity increases the proportion of the para product.[4]
-
-
| Condition | Favored Product Isomer | Rationale |
| Low Temperature (e.g., 0-25 °C) | para (e.g., 3',4'-dihydroxy) | Kinetic Control[4][8] |
| High Temperature (e.g., >100 °C) | ortho (e.g., 2',3'-dihydroxy) | Thermodynamic Control (stable ortho-chelate)[4][8] |
| Non-polar Solvent | ortho | Favors intramolecular rearrangement and chelation[4] |
| Polar Solvent | para | Favors intermolecular mechanism and dissociation of ion pairs[4] |
Problem 3: Reaction Mixture is Dark/Tarry, and Purification is Difficult
The reaction appears to have produced a significant amount of dark, polymeric material, making product isolation by chromatography or crystallization challenging.
-
Potential Cause A: Substrate or product decomposition under harsh conditions.
-
Why it Happens: Catechols are electron-rich and susceptible to oxidation, especially in the presence of strong Lewis acids and at elevated temperatures. This can lead to polymerization and the formation of dark, insoluble by-products.
-
Solution 1: Maintain strict temperature control. Use an ice bath during the initial addition of the Lewis acid and carefully monitor the internal temperature throughout the reaction.[11]
-
Solution 2: Use an inert atmosphere. Performing the reaction under nitrogen or argon can help prevent oxidative side reactions.
-
Solution 3: Consider milder catalysts. While AlCl₃ is traditional, other Lewis acids like ZnCl₂, FeCl₃, or TiCl₄ can be effective and less harsh.[7][12][13][14] Brønsted acids like methanesulfonic acid or polyphosphoric acid have also been used successfully for Fries rearrangements and can lead to cleaner reactions.[7][15]
-
-
Potential Cause B: Difficult work-up due to stable product-catalyst complexes.
-
Why it Happens: The dihydroxy-ketone product forms a very stable chelate with the Lewis acid (especially AlCl₃). This complex is often a solid or a viscous oil that is not soluble in common organic solvents.[9]
-
Solution: Vigorously hydrolyze the complex. The standard work-up involves carefully pouring the cooled reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[11] The acid protonates the alkoxide complex, and the water hydrolyzes the aluminum salts, breaking the chelate and liberating the free ketone product. Be prepared for a highly exothermic quench.[11]
-
Section 3: Key Experimental Protocols
The following are generalized, representative protocols. You must adapt them based on your specific substrate and scale, always adhering to rigorous laboratory safety practices.
Protocol 1: Synthesis of this compound via Fries Rearrangement
This two-step protocol first prepares the ester intermediate, which is then rearranged.
Step A: Esterification - Synthesis of Catechol Dipropionate
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve catechol (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF). Add a non-nucleophilic base such as pyridine or triethylamine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (2.2 eq) dropwise via a syringe or dropping funnel, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting catechol.
-
Work-up the reaction by washing with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude catechol dipropionate, which can be used directly in the next step.
Step B: Fries Rearrangement
-
To a clean, dry, three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.2 eq).
-
Cool the flask in an ice bath and add a dry, non-polar solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Slowly add a solution of catechol dipropionate (1.0 eq) from Step A in the same solvent. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, slowly warm the reaction to the desired temperature to control regioselectivity (see table in Section 2). For the target 3',4'-isomer, maintaining a temperature around 25 °C is a good starting point.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and very carefully pour it onto a stirred slurry of crushed ice and concentrated HCl.
-
Stir the resulting mixture vigorously until all the dark, solid complex has hydrolyzed.
-
Separate the organic layer. Extract the aqueous layer multiple times with a suitable solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel) or recrystallization.
Section 4: Frequently Asked Questions (FAQs)
-
Q: How much Lewis acid catalyst is necessary?
-
A: Unlike many catalytic reactions, Friedel-Crafts acylations and Fries rearrangements on phenolic substrates require stoichiometric or super-stoichiometric amounts of the Lewis acid.[7][9] This is because the catalyst complexes with both the carbonyl oxygen of the acylating agent and the hydroxyl groups of the phenol. A general rule is to use at least one equivalent of Lewis acid for every acyl and hydroxyl group in the reaction.
-
-
Q: My reaction turned black immediately upon adding the catalyst. What happened?
-
A: This usually indicates rapid, uncontrolled decomposition or polymerization of the sensitive catechol starting material or product. The most likely causes are moisture in your reagents or glassware (which reacts violently with AlCl₃), an excessively high local temperature during addition, or the use of an overly reactive (impure) substrate. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.
-
-
Q: What are some "greener" or milder alternatives to AlCl₃?
-
A: There is significant research into more environmentally friendly catalysts.[7] For Fries rearrangements, strong Brønsted acids like methanesulfonic acid are excellent alternatives that are less corrosive and easier to handle.[7][15] Other options include zinc powder, bismuth triflate, and various solid acid catalysts like zeolites or phosphotungstic acid encapsulated in porous materials.[7][16][17]
-
References
- 1. CAS 7451-98-1: 3′,4′-Dihydroxypropiophenone | CymitQuimica [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Identifying and minimizing side products in 3',4'-Dihydroxypropiophenone reactions
Welcome to the technical support center for navigating the complexities of reactions involving 3',4'-Dihydroxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to identify and minimize unwanted side products, ensuring the success of your synthetic endeavors.
Introduction to the Chemistry of this compound
This compound is a valuable building block in organic synthesis, prized for its catechol moiety and reactive ketone functional group. However, these same features contribute to its propensity to form undesirable side products. The electron-rich catechol ring is highly susceptible to oxidation, while the enolizable ketone can participate in self-condensation and other side reactions. This guide will dissect these challenges and provide practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: My reaction mixture turns dark brown/black, and I observe a complex mixture of products by TLC/LC-MS.
Question: Why is my reaction turning dark, and what are these numerous, often inseparable, products?
Answer: This is a classic sign of oxidation of the catechol ring. In the presence of air (oxygen), particularly under neutral or basic conditions, the hydroxyl groups of this compound can be oxidized to form highly reactive o-quinones. These quinones are intensely colored and can undergo further reactions, including polymerization, leading to a complex and often intractable mixture of tar-like substances.[1]
Visualizing the Oxidation Pathway:
Caption: Oxidation of the catechol moiety to an o-quinone, leading to polymerization.
Solutions to Minimize Oxidation:
| Strategy | Mechanism of Action | Key Considerations |
| Inert Atmosphere | Excludes oxygen, the primary oxidizing agent. | Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents and maintain a positive pressure throughout the reaction. |
| Acidic Conditions | The catechol group is more stable to oxidation at lower pH. | If compatible with your desired reaction, maintain an acidic pH. This is not always feasible, especially for base-catalyzed reactions. |
| Use of Antioxidants | Scavenge radical species that can initiate oxidation. | Small amounts of antioxidants like BHT (butylated hydroxytoluene) can sometimes be added, but their compatibility with the reaction chemistry must be verified. |
| Protection of Hydroxyl Groups | Temporarily block the hydroxyl groups to prevent their oxidation. | This is the most robust strategy and is highly recommended for multi-step syntheses. |
Issue 2: My desired product yield is low, and I've isolated a higher molecular weight byproduct.
Question: What is this unexpected higher molecular weight species I'm seeing in my mass spectrum and NMR?
Answer: You are likely observing the product of a self-condensation reaction . This compound has an enolizable ketone, meaning it can form an enolate in the presence of a base (or sometimes acid). This enolate can then act as a nucleophile and attack the carbonyl group of another molecule of this compound in an aldol-type condensation. Subsequent dehydration can lead to a conjugated enone.
Visualizing Self-Condensation:
Caption: Aldol-type self-condensation pathway.
Solutions to Minimize Self-Condensation:
| Strategy | Mechanism of Action | Key Considerations |
| Controlled Reagent Addition | Maintain a low concentration of the enolizable ketone at any given time. | Add the this compound slowly to the reaction mixture containing the other reactant and catalyst. |
| Use of a More Reactive Electrophile | The enolate of this compound will preferentially react with a more electrophilic carbonyl compound. | In crossed-aldol reactions, use a non-enolizable aldehyde (e.g., benzaldehyde) which is a better electrophile.[2] |
| Protect the Catechol | Protection can sometimes sterically hinder self-condensation. | Acetonide protection is a good option. |
| Optimize Reaction Conditions | Lower temperatures and shorter reaction times can disfavor the bimolecular self-condensation. | Monitor the reaction closely by TLC or HPLC to determine the optimal stopping point. |
Frequently Asked Questions (FAQs)
Q1: How can I effectively protect the catechol hydroxyl groups?
A1: The most common and effective method for protecting the catechol moiety is the formation of a cyclic acetal, typically an acetonide , by reacting this compound with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH).[3][4] This protection is robust under basic and neutral conditions and can be readily removed with mild acid.[5][6]
Experimental Protocol: Acetonide Protection
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Reagents: Add a significant excess of 2,2-dimethoxypropane (which can also serve as the solvent) and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 5 mol%).
-
Reaction: Stir the mixture at room temperature or gently heat to reflux. The reaction progress can be monitored by TLC by observing the disappearance of the starting material.
-
Workup: Once the reaction is complete, quench the catalyst with a mild base (e.g., a saturated solution of sodium bicarbonate). Remove the solvent and excess 2,2-dimethoxypropane under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizing the Protection/Deprotection Workflow:
Caption: Workflow for acetonide protection and deprotection.
Q2: I am performing a Claisen-Schmidt condensation with an aromatic aldehyde. What side products should I look out for?
A2: In a Claisen-Schmidt condensation, besides the desired chalcone product, you should be mindful of the following:
-
Self-condensation of this compound: As discussed in Issue 2, this can compete with the desired cross-condensation, especially if the aromatic aldehyde is not significantly more reactive or if the reaction conditions are not optimized.[2][7][8]
-
Oxidation: If the reaction is run under basic conditions in the presence of air, oxidation of the catechol in both the starting material and the product can occur, leading to colored impurities.
-
Cannizzaro reaction of the aldehyde: If a strong base is used and the aromatic aldehyde has no α-hydrogens, it can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. This is generally less of a concern under typical Claisen-Schmidt conditions.
Q3: What are the expected side products in a Mannich reaction?
A3: The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[9][10][11] When using this compound, potential side products include:
-
Bis-alkylation: If there are two acidic alpha-protons, a second aminoalkylation can occur, leading to a di-substituted product.
-
Reaction at the aromatic ring: The electron-rich catechol ring can potentially undergo electrophilic attack by the iminium ion intermediate, although this is generally less favored than attack by the enol.
-
Side reactions of the amine and aldehyde: The amine and aldehyde can react to form various intermediates and byproducts if not consumed in the main reaction.
Q4: How can I identify these side products?
A4: A combination of analytical techniques is essential for confident identification:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of your reaction and get a qualitative idea of the number of components in your mixture.
-
High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD): Provides excellent separation of components and UV-Vis spectra, which can help in identifying chromophores like the o-quinone or conjugated enones.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of each component, which is crucial for proposing potential structures. Fragmentation patterns from MS/MS can give further structural information.[12][13][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structure elucidation. Characteristic shifts can identify the formation of new C-C bonds, the loss of aromaticity in oxidation products, and the presence of protecting groups.[16][17][18][19][20] For example, the appearance of new signals in the olefinic region of the ¹H NMR spectrum could indicate the formation of an α,β-unsaturated ketone from an aldol condensation.
Table of Expected Analytical Signatures for Common Side Products:
| Side Product | Key ¹H NMR Signals | Key ¹³C NMR Signals | Key Mass Spec Data |
| Oxidized (o-Quinone) | Broader aromatic signals, potential loss of distinct catechol OH peaks. | Shift of aromatic carbons, appearance of new carbonyl signals. | M-2 (loss of 2H), characteristic fragmentation. |
| Self-Condensation Product | New olefinic proton signals (if dehydrated), additional aliphatic and aromatic signals. | New olefinic carbon signals, additional carbonyl and aliphatic signals. | M+148.16 (dimer minus water) |
| Acetonide Protected | Sharp singlet around 1.7 ppm (6H) for the two methyl groups of the acetonide. | Signal for the quaternary carbon of the acetonide around 110 ppm. | M+40.03 |
Conclusion
Successfully working with this compound requires a proactive approach to managing its inherent reactivity. By understanding the primary pathways for side product formation—oxidation and self-condensation—and by employing strategies such as the use of protecting groups and careful control of reaction conditions, you can significantly improve the yield and purity of your desired products. This guide provides a foundation for troubleshooting common issues, and we encourage you to use the cited references for deeper exploration of these topics.
References
- 1. mdpi.com [mdpi.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Mannich reaction - Wikipedia [en.wikipedia.org]
- 10. oarjbp.com [oarjbp.com]
- 11. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass-spectrometric analysis of hydroperoxy- and hydroxy-derivatives of cardiolipin and phosphatidylserine in cells and tissues induced by pro-apoptotic and pro-inflammatory stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. mdpi.com [mdpi.com]
- 20. rsc.org [rsc.org]
Technical Support Center: Stability and Degradation of 3',4'-Dihydroxypropiophenone
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3',4'-Dihydroxypropiophenone. This guide is structured to provide field-proven insights and troubleshoot common issues encountered during stability testing and degradation pathway analysis. Our approach emphasizes the causality behind experimental choices to empower you to design robust and scientifically sound studies.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Concepts
This section addresses foundational questions regarding the stability of this compound.
Question: What are the primary structural liabilities of this compound that I should be concerned about?
Answer: The primary structural feature of concern is the catechol (3',4'-dihydroxy) moiety on the phenyl ring. Catechols are notoriously susceptible to oxidation. This functional group can readily undergo a two-electron oxidation to form a highly reactive ortho-quinone.[1][2] This process can be initiated by atmospheric oxygen (auto-oxidation), metal ions, light, or oxidizing agents. The resulting quinone is electrophilic and can participate in subsequent reactions, including polymerization, leading to colored degradants. While the propiophenone chain is more stable, the ketone group can make adjacent protons slightly acidic and potentially participate in reactions under extreme conditions, but your primary focus should be the catechol ring.
Question: Why are forced degradation (stress testing) studies necessary for this compound?
Answer: Forced degradation studies are a regulatory and scientific necessity mandated by guidelines like the International Council for Harmonisation (ICH).[3][4][5] For this compound, these studies serve three critical purposes:
-
Pathway Identification: They intentionally accelerate degradation to quickly identify the most probable degradation products and pathways (e.g., oxidation, photolysis).[6] This provides insight into the molecule's intrinsic stability.
-
Method Validation: The degraded samples are essential for developing and validating a "stability-indicating" analytical method. Such a method must be able to resolve the intact parent compound from all its degradation products, ensuring that a loss in the parent peak is accurately measured and not masked by a co-eluting degradant.[7]
-
Formulation and Packaging Guidance: Understanding how the molecule degrades under heat, light, and oxidation helps in selecting appropriate excipients, manufacturing processes, and packaging (e.g., amber vials, nitrogen headspace) to ensure the stability of the final drug product.[4]
Question: My this compound solution turns yellow/brown upon standing, even in the freezer. What is happening?
Answer: This is a classic sign of catechol auto-oxidation. The color change is due to the formation of ortho-quinones and their subsequent polymerization products, which are often colored.[1] Even at low temperatures and with minimal light exposure, dissolved oxygen in your solvent can be sufficient to initiate this process over time. To mitigate this for stock solutions or analytical samples, consider the following:
-
Use de-gassed solvents: Purge your solvents with an inert gas like nitrogen or argon before preparing solutions.
-
Add an antioxidant: For formulation development, the inclusion of an antioxidant may be necessary. For analytical work, this is generally avoided unless specifically studying its protective effects.
-
Work quickly: Prepare solutions fresh and analyze them promptly.
-
Use amber glassware: To prevent photo-initiated oxidation.
Part 2: Troubleshooting Guide - Forced Degradation Studies
This section provides solutions to specific problems you might encounter during stress testing.
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Typical Conditions | Target Degradation | Key Considerations |
| Acid Hydrolysis | 0.1 M HCl | Room Temp to 60°C | 5-20% | Monitor for any changes in UV spectrum which might indicate reactions involving the carbonyl or ring. |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 5-20% | Expect rapid degradation. The catechol protons are acidic and will be deprotonated, making the ring highly activated and extremely sensitive to oxidation. Color change will be rapid. |
| Oxidation | 3% H₂O₂ | Room Temp | 5-20% | This is expected to be the most significant degradation pathway. Use a low concentration of peroxide initially as the reaction can be vigorous.[3] |
| Thermal Stress | Dry Heat | 60°C, 70°C, 80°C | 5-20% | Test in 10°C increments above accelerated stability conditions.[5][8] |
| Photostability | Light Cabinet | 1.2 million lux hours & 200 W h/m² | Any detectable change | Perform on solid material and in solution. Include a dark control to differentiate between thermal and photolytic degradation.[3] |
Question: I see almost 100% degradation of my compound in the basic hydrolysis condition, even after a very short time. How do I get meaningful data?
Answer: This is expected. Under basic conditions (e.g., 0.1 M NaOH), the phenolic hydroxyls of the catechol are deprotonated to form a phenoxide. This massively increases the electron density of the aromatic ring, making it exceptionally vulnerable to rapid oxidation by any dissolved oxygen present. The degradation you are observing is likely oxidative, not hydrolytic.
Troubleshooting Steps:
-
Reduce Stress Severity: Use a milder base (e.g., pH 8-10 buffer) or significantly lower the temperature (e.g., perform the study at 5°C).
-
Remove Oxygen: Prepare the sample using de-gassed water under a nitrogen blanket. This will help isolate the effect of pH from oxidation, allowing you to assess true hydrolytic stability. If you still see degradation, it is pH-mediated; if the compound is now stable, the degradation was purely oxidative.
-
Shorten Time Points: Sample at very early time points (e.g., 5, 15, 30 minutes) to try and capture the initial degradation rate before the compound is completely lost.
Question: My photostability study shows degradation in both the light-exposed sample and the dark control. How do I interpret this?
Answer: This indicates that thermal degradation is occurring alongside photolytic degradation. The purpose of the dark control, which is kept at the same temperature as the light-exposed sample, is to isolate these effects.
Interpretation and Action:
-
Calculate Net Photodegradation: Subtract the percentage of degradation in the dark control from the percentage of degradation in the light-exposed sample. This difference represents the degradation attributable solely to light exposure.
-
Report Both: Clearly state the levels of degradation in both samples. This demonstrates that the molecule has both thermal and photolytic instabilities under the study conditions.
-
Workflow:
References
- 1. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopaminergic Metabolite, to a Semiquinone Radical and an ortho-Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. snscourseware.org [snscourseware.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. forced degradation products: Topics by Science.gov [science.gov]
- 8. ema.europa.eu [ema.europa.eu]
Preventing artifacts in the GC-MS analysis of silylated 3',4'-Dihydroxypropiophenone
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 3',4'-dihydroxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of artifacts during the silylation and subsequent analysis of this catechol-containing compound. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to achieve robust and reliable results.
Introduction: The Challenge of Analyzing this compound
This compound, a catechol derivative, presents a significant challenge for direct GC-MS analysis. Its two polar hydroxyl (-OH) groups make the molecule non-volatile and thermally labile.[1] When injected into a hot GC inlet, the compound is prone to thermal decomposition and strong adsorption to active sites on glass liners and the column itself, resulting in poor peak shape, low sensitivity, and a lack of reproducibility.
To overcome these issues, chemical derivatization is essential.[2][3] The most common approach is silylation , a process that replaces the active hydrogen atoms of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[4][5] This transformation dramatically increases the molecule's volatility and thermal stability, making it amenable to GC-MS analysis. However, the silylation process itself can introduce a new set of challenges, primarily the formation of analytical artifacts that can complicate data interpretation and compromise quantitative accuracy.[6][7]
This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to help you navigate these challenges and master the analysis of silylated this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding Silylation and Common Artifacts
Q1: Why am I seeing multiple peaks for my single analyte?
This is the most common issue and is almost always due to artifact formation.[8] The presence of multiple peaks originating from a single compound can mislead you about the sample's purity or composition.[6] The primary causes are:
-
Incomplete Derivatization: The silylation reaction has not gone to completion. You may be seeing a mixture of the underivatized this compound, the mono-silylated derivative (one -OH group reacted), and the desired di-silylated derivative (both -OH groups reacted). Phenolic hydroxyl groups can be less reactive than alcoholic hydroxyls, sometimes requiring a catalyst for complete derivatization.[4]
-
Hydrolysis (Degradation) of Silyl Ethers: Trimethylsilyl (TMS) ethers are susceptible to hydrolysis, especially in the presence of trace moisture.[9][10] This can occur in the sample vial before injection or even within the GC system if there are leaks or the carrier gas is not sufficiently dry. The di-silylated product can break down to the mono-silylated form and then back to the original compound.
-
Reagent-Related Artifacts: The silylation reagents themselves can produce side-products or contain impurities that appear as peaks in the chromatogram.[11]
Q2: What are these consistent, repeating peaks in my chromatogram, even in blank runs?
If you observe a pattern of peaks that are present in both your samples and solvent blanks, they are likely not from your analyte. The two most common sources are:
-
Septum Bleed: Particles from the injection port septum can be cored by the syringe needle and fall into the hot inlet liner. These silicone-based particles degrade and release cyclic siloxanes, which appear as discrete peaks. Septum bleed is often characterized by a prominent ion at m/z 73 .[12]
-
Column Bleed: All GC columns exhibit some level of bleed, which is the natural degradation of the stationary phase at high temperatures.[13] This results in a rising baseline, but can also manifest as discrete peaks of cyclic siloxanes. Column bleed is typically characterized by ions at m/z 207 and 281 .[12][14]
Identifying the source is key. If the peaks are sharp and distinct, suspect septum or vial cap bleed.[15] If it's a broad, rising baseline, it's more likely column bleed.[13]
Section 2: Optimizing the Silylation Reaction
A robust and complete derivatization is the foundation of a successful analysis. The following workflow outlines the critical steps to ensure your this compound is fully silylated.
Caption: Workflow for the silylation of this compound.
Q3: Which silylating reagent should I use?
For phenols like this compound, a powerful silyl donor is required.
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): This is the most common and effective reagent for derivatizing phenols.[4]
-
BSTFA + 1% TMCS (Trimethylchlorosilane): The addition of TMCS as a catalyst is highly recommended.[16] TMCS accelerates the reaction and drives it to completion, especially for sterically hindered or less reactive hydroxyl groups.[6] It is particularly effective for ensuring both hydroxyls on the catechol ring are derivatized.
Table 1: Common Silylating Reagents
| Reagent | Description | Use Case for this compound |
| BSTFA | A powerful and volatile TMS donor. By-products are also volatile and elute early. | Good, but may not achieve 100% derivatization on its own.[11] |
| BSTFA + 1% TMCS | BSTFA with a catalyst. TMCS is a stronger silyl donor that speeds up the reaction. | Highly Recommended. Ensures complete derivatization of both phenolic hydroxyls.[16][17] |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide. Another powerful TMS donor. | A suitable alternative to BSTFA, often used for its high reactivity.[5][18] |
Q4: How do I ensure my sample is completely dry? This seems difficult.
This is the single most critical step for preventing artifacts. Water will rapidly react with both the silylating reagent and the silylated product, leading to incomplete reactions and hydrolysis.[4]
-
Evaporation: If your sample is in a solvent, evaporate it to complete dryness under a gentle stream of inert gas (nitrogen or argon).
-
Lyophilization (Freeze-Drying): For aqueous samples, lyophilization is the most effective method to remove all traces of water.
-
Anhydrous Solvents: Use only high-purity, anhydrous grade solvents (e.g., pyridine, acetonitrile, DMF) to reconstitute the dried sample before adding the silylation reagent.[16]
Detailed Protocol: Optimized Silylation of this compound
This protocol is a robust starting point for achieving complete derivatization.
Materials:
-
Dried this compound sample or standard.
-
Anhydrous Pyridine (or Acetonitrile).
-
BSTFA + 1% TMCS.
-
2 mL GC vials with PTFE-lined caps.
-
Heating block or oven.
-
Vortex mixer.
Procedure:
-
Sample Preparation: Ensure your sample residue in the GC vial is completely dry.
-
Reconstitution: Add 50 µL of anhydrous pyridine to the vial to dissolve the residue.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A significant molar excess of the reagent to the analyte is crucial for driving the reaction to completion.[4]
-
Mixing: Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Reaction: Place the vial in a heating block set to 70°C for 60 minutes .[16][17]
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS injection. Analyze within 24 hours to minimize the risk of hydrolysis.
Section 3: Troubleshooting the GC-MS System
Even with a perfect derivatization, system-level issues can introduce artifacts or cause poor chromatography.
Caption: Troubleshooting decision tree for GC-MS artifacts.
Q5: My derivatized analyte peak is tailing badly. What should I check?
Peak tailing for an otherwise well-derivatized compound points to activity in the GC system.[19] The TMS ethers, while much less polar than the original compound, can still interact with active sites.
-
Inlet Liner: The glass inlet liner is the first point of contact. Active silanol groups (-Si-OH) on the liner surface can interact with your analyte.
-
Solution: Always use a new, deactivated liner for this type of analysis. If problems persist, replace the liner.[20]
-
-
Injector Temperature: An injector temperature that is too high can cause thermal degradation of the silylated derivative. Conversely, a temperature that is too low can lead to incomplete vaporization and peak broadening.
-
Column Activity: Over time, the stationary phase of the column can degrade, exposing active sites.
-
Solution: Condition the column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters from the front of the column or replace it entirely.[19]
-
Table 2: Troubleshooting Guide Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple peaks for analyte | 1. Incomplete derivatization. 2. Hydrolysis of silyl ether. | 1. Use BSTFA + 1% TMCS; increase reaction time/temp; ensure reagent excess.[6][16] 2. Ensure absolute anhydrous conditions; analyze samples promptly.[9] |
| Ghost peaks in blanks | 1. Contaminated solvent or reagent. 2. Septum bleed (m/z 73). 3. Column bleed (m/z 207, 281). | 1. Use fresh, high-purity materials. 2. Replace the injector septum; use a pre-drilled septum.[12] 3. Condition the column; operate within its temperature limits.[13] |
| Analyte peak tailing | 1. Active sites in the inlet liner. 2. Column degradation/activity. 3. Incorrect injector temperature. | 1. Replace with a new, deactivated liner.[19][20] 2. Condition or trim the column.[22] 3. Optimize injector temperature (start at 260°C).[1] |
| Low or no analyte signal | 1. Complete sample degradation. 2. Leak in the GC-MS system. 3. Sample adsorption in the inlet. | 1. Check derivatization and injector temperature. 2. Perform a leak check, especially around the injector and MS transfer line.[23] 3. Use a deactivated liner.[19] |
By systematically addressing the derivatization chemistry and the GC-MS system parameters, you can eliminate artifacts and produce high-quality, reproducible data for this compound. Always validate your method with standards and blanks to ensure confidence in your results.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 7. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ijern.com [ijern.com]
- 12. Blogs | Restek [discover.restek.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Siloxane peaks in baseline GCMS [glsciences.eu]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. brjac.com.br [brjac.com.br]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. shimadzu.co.uk [shimadzu.co.uk]
- 21. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. m.youtube.com [m.youtube.com]
Reaction work-up and purification strategies for 3',4'-Dihydroxypropiophenone synthesis
Welcome to the technical support guide for the synthesis of 3',4'-dihydroxypropiophenone. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the reaction work-up and purification of this valuable catechol-containing intermediate. Our goal is to provide practical, field-proven insights to help you troubleshoot issues and optimize your purification strategy.
Troubleshooting Guide: From Reaction Quench to Pure Product
This section addresses specific issues you may encounter during the isolation and purification of this compound. The underlying chemistry of catechols—particularly their acidity and susceptibility to oxidation—often requires carefully considered work-up procedures.
Post-Reaction Work-up
Question 1: My Friedel-Crafts acylation reaction mixture (using catechol, propionyl chloride, and AlCl₃) is a thick, colored sludge. What is the safest and most effective way to quench this reaction?
Answer: The formation of a thick, often reddish-brown or purple, sludge is characteristic of Friedel-Crafts acylations involving phenols. This occurs because the Lewis acid catalyst (AlCl₃) complexes strongly with both the hydroxyl groups of the catechol starting material and the carbonyl oxygen of the newly formed ketone product. A proper quenching procedure is critical to break down these aluminum complexes and liberate the product.
Core Problem: The AlCl₃ forms a non-covalent adduct with the oxygen atoms in your starting material and product. Simply adding an organic solvent will not dissolve this complex. The quench must hydrolyze the aluminum salts.
Recommended Protocol: Acidic Ice Quench
-
Preparation: Prepare a beaker with a large amount of crushed ice and add concentrated hydrochloric acid (HCl) to create a dilute acidic solution (e.g., 1-3 M HCl).[1] The large surface area of the ice helps to dissipate the heat from the highly exothermic hydrolysis of AlCl₃.
-
Quenching: Slowly and carefully pour or scrape the reaction mixture into the stirred ice/HCl slurry. Do this in a well-ventilated fume hood. The addition should be portion-wise to control the effervescence and heat generation.
-
Stirring: Allow the mixture to stir until all the ice has melted and the aluminum salts have dissolved, typically resulting in a biphasic mixture (aqueous and organic layers). Sometimes, gentle heating (e.g., to 40-50°C) may be required to fully break up the aluminum salts and improve phase separation.[1]
-
Extraction: Transfer the mixture to a separatory funnel and proceed with the extraction using a suitable organic solvent like ethyl acetate.
Troubleshooting Point: Emulsion Formation Vigorous shaking during the initial extraction can lead to persistent emulsions due to the presence of partially hydrolyzed aluminum species. If an emulsion forms, try the following:
-
Allow the funnel to stand undisturbed for a longer period.
-
Add a small amount of brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase.[2]
-
If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool to break it up.
Question 2: I've synthesized the target compound via demethylation of 3',4'-dimethoxypropiophenone using a boron-based Lewis acid (BBr₃ or BCl₃). How do I correctly work up the reaction to isolate the crude product?
Answer: Boron trihalides (BBr₃ and BCl₃) are highly effective for cleaving aryl methyl ethers.[3][4] The work-up is crucial for hydrolyzing the resulting borate ester complexes to yield the free catechol. Boron trichloride is a gas at room temperature and is typically handled as a solution, while boron tribromide is a fuming liquid. Both react violently with water.[3][5]
Core Problem: The product exists as a stable bis-dibromoborane or dichloroborane adduct with the two phenolic oxygens. This complex must be carefully decomposed.
Recommended Protocol: Methanol Quench followed by Hydrolysis
-
Initial Quench (Safety First): Cool the reaction mixture in an ice bath. Slowly add excess methanol (MeOH) dropwise. This step is crucial as methanol reacts exothermically with any remaining BBr₃/BCl₃ and begins to decompose the borate complexes to form B(OMe)₃.
-
Hydrolysis: After the initial exothermic reaction subsides, add water or dilute aqueous HCl to the mixture. This hydrolyzes the trimethyl borate and any remaining boron-oxygen bonds, liberating the this compound.
-
Solvent Removal: Remove the volatile solvents (e.g., dichloromethane, methanol) under reduced pressure.
-
Extraction: The remaining aqueous residue can then be extracted with an organic solvent (e.g., ethyl acetate) to isolate the crude product.
Extraction and Washing Strategies
Question 3: How can I use acid-base extraction to remove impurities and purify my phenolic product? My crude material contains both acidic byproducts and neutral starting material.
Answer: Acid-base extraction is a powerful technique for purifying phenolic compounds by leveraging their weak acidity (pKa ≈ 9-10).[6][7] This allows for a selective separation from stronger acids, neutral compounds, and bases.
Core Strategy:
-
Dissolve: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Remove Strong Acids: Wash the organic layer with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Carboxylic acids (stronger acids) will be deprotonated and move into the aqueous layer, while the weakly acidic this compound remains in the organic layer.[7][8]
-
Isolate the Phenolic Product: Next, wash the organic layer with a dilute solution of a strong base, like 1-2 M sodium hydroxide (NaOH).[9] The NaOH is strong enough to deprotonate the phenolic hydroxyl groups, forming the water-soluble sodium salt, which partitions into the aqueous layer. Neutral impurities (like unreacted 3',4'-dimethoxypropiophenone) will remain in the organic layer.[6]
-
Recover the Product: Separate the basic aqueous layer containing your product. Cool it in an ice bath and re-acidify by slowly adding concentrated or 6 M HCl until the pH is acidic (pH ≈ 1-2), which will cause your product to precipitate out.[2] The solid can then be collected by filtration or extracted back into an organic solvent.
Caption: Acid-Base Extraction Workflow for Phenol Purification.
Final Purification: Crystallization and Chromatography
Question 4: Recrystallization of my crude product is failing. It either 'oils out' or the purity doesn't improve. What should I do?
Answer: If recrystallization is problematic, column chromatography is the next logical step. Phenolic compounds like this compound can be challenging to purify on standard silica gel due to interactions between the acidic silanol groups on the silica surface and the polar hydroxyl groups of the product, often leading to significant peak tailing.[10]
Recommended Strategy: Modified Silica Gel Chromatography
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
Mobile Phase Optimization: The key is to use a mobile phase that suppresses the ionization of the phenolic hydroxyl groups.
-
Acidify the Eluent: Add a small amount (0.1-1%) of acetic acid or formic acid to your eluent system.[10] This ensures the product remains in its neutral form, minimizing strong interactions with the silica and resulting in sharper peaks.
-
Solvent Systems: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. Start with a low polarity and gradually increase it.
| Solvent System | Typical Ratio (v/v) | Notes |
| Ethyl Acetate / Hexanes | 10:90 -> 70:30 | A good starting point for many moderately polar compounds. |
| Dichloromethane / Methanol | 100:0 -> 95:5 | Effective for more polar compounds; use with caution due to the toxicity of DCM. |
| Toluene / Ethyl Acetate / Formic Acid | 7:5:1 | A reported system for separating phenolic compounds.[10] |
Alternative Stationary Phases: If silica gel still provides poor separation, consider these options:
-
Reverse-Phase Chromatography (C18): Elute with a gradient of methanol or acetonitrile in water.[11] This is often very effective for polar compounds.
-
Polyamide Chromatography: This stationary phase is particularly well-suited for separating polyphenols.[10][11]
Caption: Decision workflow for final product purification.
Frequently Asked Questions (FAQs)
FAQ 1: What are the key physical properties of this compound that are relevant for purification?
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [12] |
| Molecular Weight | 166.17 g/mol | [12] |
| Appearance | Grey, pale grey, or brown powder/solid | [13] |
| Melting Point | 145-151 °C | [13] |
| Solubility | Soluble in DMSO, DMF, Ethanol.[14] |
FAQ 2: My pure, white product turns pink or brown over time. How can I prevent this degradation?
This discoloration is a classic sign of catechol oxidation. The ortho-dihydroxybenzene moiety is highly susceptible to oxidation by atmospheric oxygen, forming colored quinone-type structures. This process can be accelerated by light and trace metal impurities.
Prevention Strategies:
-
Inert Atmosphere: Store the final product under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: Use an amber vial or store the container in the dark.
-
Low Temperature: Store at reduced temperatures (e.g., 4°C or -20°C) to slow the rate of oxidation.[15]
FAQ 3: What are the most common impurities to look out for after a Friedel-Crafts synthesis?
The Friedel-Crafts acylation of an activated ring like catechol can lead to several byproducts:
-
Regioisomers: While acylation is expected at the 4-position, some acylation may occur at other positions on the ring.
-
Poly-acylation: The introduction of one acyl group deactivates the ring, making a second acylation less likely, but it can still occur under harsh conditions, especially with highly activated rings like phenols.[16][17]
-
O-acylation: The phenolic hydroxyl groups can be acylated to form esters, although these are often hydrolyzed during the acidic work-up.
References
- 1. m.youtube.com [m.youtube.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Boron Trichloride [commonorganicchemistry.com]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scbt.com [scbt.com]
- 13. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of 3',4'-Dihydroxypropiophenone and Ascorbic Acid: An Experimental Guide
Abstract
Oxidative stress is a fundamental driver of cellular damage and has been implicated in the pathogenesis of numerous diseases. The scientific community's interest in identifying and characterizing novel antioxidant compounds is therefore ever-growing. This guide provides a comprehensive, experimentally-grounded comparison between the well-established benchmark antioxidant, Ascorbic Acid (Vitamin C), and a promising phenolic compound, 3',4'-Dihydroxypropiophenone. We delve into the core antioxidant mechanisms of each molecule, provide detailed, field-proven protocols for their comparative assessment using a suite of in vitro assays (DPPH, ABTS, and FRAP), and discuss the interpretation of the resulting data. Furthermore, we explore the transition to cell-based assays to evaluate biological relevance. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and compare antioxidant candidates.
Section 1: Mechanistic Overview of Antioxidant Action
A thorough understanding of a compound's mechanism of action is critical for the logical design and interpretation of comparative experiments. While both ascorbic acid and this compound are potent antioxidants, the specifics of their molecular interactions with free radicals differ.
Ascorbic Acid (Vitamin C): The Gold Standard
Ascorbic acid is a water-soluble vitamin that functions as a powerful antioxidant through several mechanisms.[1] Its primary role is to scavenge reactive oxygen species (ROS) and reactive nitrogen species, thereby neutralizing their potential to damage tissues.[2][3] This is achieved by donating electrons, a process in which ascorbic acid itself becomes oxidized to dehydroascorbic acid. The body can then regenerate ascorbic acid from this oxidized state using endogenous antioxidants like glutathione.[3]
Beyond direct radical scavenging, ascorbic acid can indirectly exert antioxidant effects by regenerating other key biological antioxidants, such as α-tocopherol (Vitamin E), back to their active forms.[3] It also plays a role in modulating intracellular antioxidant systems by influencing the activity of transcription factors like Nrf2, which upregulate the expression of genes encoding antioxidant proteins.[4][5] However, it's important to note that in the presence of free transition metals, ascorbic acid can exhibit pro-oxidant effects.[4]
References
3',4'-Dihydroxypropiophenone versus quercetin: a comparative anticancer study
A Comparative Anticancer Study: 3',4'-Dihydroxypropiophenone vs. Quercetin
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of oncological research, natural phenolic compounds represent a fertile ground for the discovery of novel therapeutic agents. Among these, the flavonoid quercetin is a well-documented, multi-targeted agent with potent anticancer properties. This guide introduces a lesser-known phenolic compound, this compound, and places it in a comparative context with the extensively studied quercetin. Our objective is to provide a technical, evidence-based analysis of their known anticancer activities, delve into their mechanisms of action, and furnish the experimental frameworks necessary for their continued investigation. This document is structured to bridge established knowledge with emergent possibilities, offering a guide for researchers aiming to explore and validate new chemical entities in cancer therapy.
Molecular Structures: A Tale of Two Phenols
At the heart of their biological activity lies the chemical architecture of these compounds. Both share a dihydroxyphenyl group, a key pharmacophore for antioxidant and anticancer effects. However, their overall structures diverge significantly, which dictates their molecular interactions and subsequent biological consequences.
Quercetin is a complex flavonoid with a C6-C3-C6 backbone, featuring multiple hydroxyl groups that contribute to its potent antioxidant and enzyme-inhibitory activities. This compound is a much simpler propiophenone, characterized by a three-carbon side chain attached to the dihydroxyphenyl ring. This structural simplicity may offer advantages in terms of synthetic accessibility and metabolic stability, warranting a deeper investigation into its therapeutic potential.
Caption: Chemical structures of this compound and Quercetin.
Comparative Analysis of Anticancer Efficacy
A direct comparison of these two molecules is challenging due to the vast disparity in the volume of research. Quercetin has been the subject of thousands of studies, while data on this compound is sparse. This guide synthesizes the available evidence, using data from close structural analogs where necessary to build a preliminary profile for the lesser-known compound.
Quercetin: The Established Multi-Targeted Agent
Quercetin's anticancer effects are well-documented across a wide spectrum of malignancies, including breast, colon, lung, prostate, pancreatic, and blood cancers.[1][2][3] Its efficacy stems from its ability to modulate multiple cellular processes that are critical for cancer cell survival and proliferation.[1] It has been shown to inhibit cancer cell growth, suppress invasion and metastasis, and induce programmed cell death (apoptosis) and autophagy.[1][2] A key advantage of quercetin is its apparent selectivity, exhibiting high toxicity against cancer cells with minimal side effects on normal cells.[2]
This compound: An Emerging Profile
Direct evidence for the anticancer activity of this compound is limited. However, studies on structurally related propiophenones provide a strong rationale for its investigation. For instance, the synthetic analog 4-Hydroxypropiophenone (4-HPPP) has demonstrated cytotoxic and pro-apoptotic effects against MCF-7 human breast cancer cells.[4] Another analog, 3,4'-Dihydroxy-3',5'-dimethoxypropiophenone, has also shown anticancer activity in human cancer cell lines.[5] These findings suggest that the propiophenone scaffold, particularly with the 3',4'-dihydroxy substitution, is a promising starting point for anticancer drug discovery.
Mechanistic Insights: A Head-to-Head Comparison
Understanding the mechanism of action is critical for rational drug development. Here, we compare the known molecular pathways influenced by each compound.
Cell Viability and Proliferation
The ability to reduce cancer cell viability is a primary indicator of anticancer potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%.
-
Quercetin: Demonstrates potent, dose-dependent inhibition of cell viability across numerous cancer cell lines.[3][6]
-
This compound & Analogs: The related compound 4-HPPP shows a dose-dependent cytotoxic effect on MCF-7 cells.[4] The flavonoid analog 3',4'-dihydroxyflavonol also inhibits the proliferation of osteosarcoma cells in a concentration-dependent manner.[7][8]
| Compound | Cell Line | IC50 Value | Source |
| Quercetin | MCF-7 (Breast) | 23.1 µM | [9] |
| HCT116 (Colon) | 278.4 µM | [10] | |
| CT-26 (Colon) | Varies (Dose-dependent) | [3] | |
| 4-Hydroxypropiophenone (Analog) | MCF-7 (Breast) | ~100 µg/ml | [4] |
| 3',4'-Dihydroxy-3',5'-dimethoxypropiophenone (Analog) | XF498 (CNS) | 24.3 µM | [5] |
| 3',4'-dihydroxyflavonol (Analog) | MG-63 (Osteosarcoma) | > 20 µM | [7] |
Table 1: Comparative IC50 Values for Quercetin and Analogs of this compound in Various Cancer Cell Lines.
Induction of Apoptosis and Cell Cycle Arrest
Targeting the cell cycle and inducing apoptosis are hallmark strategies of effective anticancer agents.
-
Quercetin: Is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][11] It activates caspases and can trigger cell cycle arrest at the G1, S, or G2/M phases by modulating the expression of cyclins and cyclin-dependent kinases.[1][12]
-
This compound & Analogs: The analog 4-HPPP induces apoptosis and causes cell cycle arrest at the G0/G1 phase in MCF-7 cells.[4] Similarly, 3',4'-dihydroxyflavonol alters cell cycle dynamics in osteosarcoma cells.[7][8]
Modulation of Key Signaling Pathways
Cancer is often driven by the aberrant activity of intracellular signaling pathways. The ability to modulate these pathways is a key attribute of targeted therapies.
Caption: Quercetin's multi-targeted mechanism of action in cancer cells.
-
Quercetin: The breadth of quercetin's anticancer activity is due to its interaction with a wide array of signaling molecules. It is known to inhibit pro-survival pathways such as PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin.[1][13][14] It also suppresses inflammatory pathways like NF-κB and can activate the tumor suppressor p53.[11][14]
-
This compound: The specific signaling pathways modulated by this compound have not yet been elucidated. This represents a significant knowledge gap and a prime area for future research. Investigating its effects on the pathways known to be targeted by quercetin and other phenolic compounds would be a logical starting point.
Experimental Protocols: A Framework for Investigation
To facilitate further research and ensure reproducibility, this section provides detailed, self-validating protocols for key in vitro assays used to characterize the anticancer properties of novel compounds.
Caption: General experimental workflow for comparative anticancer analysis.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[15]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3][16]
-
Compound Treatment: Prepare serial dilutions of this compound and Quercetin in culture medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations. Include untreated and vehicle-only (e.g., DMSO) controls.[16] Incubate for 24, 48, or 72 hours.
-
MTT Incubation: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against compound concentration to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[18]
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells in a T25 flask or 6-well plate and treat with the IC50 concentration of each compound for 24-48 hours.[19]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[18][20] Centrifuge the cell suspension at ~300-600 x g for 5 minutes and wash the pellet twice with cold PBS.[19][21]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) using a flow cytometer.[18]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blotting for Signaling Pathway Analysis
Western blotting allows for the detection and semi-quantification of specific proteins to elucidate the molecular mechanisms of drug action.[22][23]
-
Protein Extraction: Treat cells with the compounds for the desired time. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[24][25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-50 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22][25]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[24]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[25] Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Caspase-3, p53) overnight at 4°C.[24][26]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25] After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[26]
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Conclusion and Future Perspectives
This comparative guide establishes quercetin as a benchmark natural anticancer agent with a well-defined, multi-targeted mechanism of action. In contrast, this compound is a molecule of nascent interest. Preliminary evidence from its structural analogs suggests a promising, yet largely uncharacterized, anticancer potential.
The significant disparity in the available data underscores a clear opportunity for novel research. The path forward requires a systematic and rigorous investigation of this compound, beginning with the foundational in vitro assays outlined in this guide. Direct, head-to-head studies against quercetin using a panel of diverse cancer cell lines are essential to accurately benchmark its potency and spectrum of activity.
Future research should prioritize elucidating its mechanism of action. Does it induce apoptosis and cell cycle arrest? Which signaling pathways does it modulate? Answering these questions will be crucial in determining its potential as a lead compound for drug development. The structural simplicity of this compound may offer a distinct advantage, providing a scaffold that is amenable to medicinal chemistry optimization to enhance potency and selectivity. The exploration of this and similar simple phenolic structures could unveil a new class of effective, synthetically accessible anticancer agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anticancer potential of quercetin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3′,4′-Dihydroxyflavonol Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combination Drug in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3',4'-Dihydroxyflavonol Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combination Drug in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different antitumor effects of quercetin, quercetin-3′-sulfate and quercetin-3-glucuronide in human breast cancer MCF-7 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. A Comprehensive Analysis and Anti-Cancer Activities of Quercetin in ROS-Mediated Cancer and Cancer Stem Cells [mdpi.com]
- 12. Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 14. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. medium.com [medium.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 26. CST | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Catechol Derivatives as Enzyme Inhibitors
This guide provides an in-depth comparative analysis of catechol derivatives as enzyme inhibitors, tailored for researchers, scientists, and drug development professionals. We will explore the mechanisms of action, compare inhibitory activities against key enzymes, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
Introduction: The Versatility of the Catechol Scaffold
Catechol, a simple dihydroxylated benzene, is a fundamental structural motif found in a vast array of biologically active molecules, from neurotransmitters like dopamine to dietary polyphenols.[1][2] Its unique chemical properties, particularly its ability to chelate metal ions and undergo redox cycling, make it a privileged scaffold in the design of enzyme inhibitors. The catechol moiety's effectiveness as an antioxidant is attributed to its ability to stabilize the semiquinone radical formed upon hydrogen donation through intramolecular hydrogen bonding and its electron-donating characteristics.[1] However, this reactivity also poses challenges, as the formation of reactive quinone species can lead to cytotoxicity.[1][3] Understanding the structure-activity relationships (SAR) is therefore paramount in harnessing the therapeutic potential of catechol derivatives while mitigating their risks.[4]
This guide will focus on two prominent enzyme targets where catechol derivatives have shown significant therapeutic relevance: Tyrosinase and Catechol-O-Methyltransferase (COMT) .
Comparative Analysis: Inhibition of Key Enzymes
Case Study 1: Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[5] It catalyzes the oxidation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones.[6] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in cosmetics and medicine.[5][7]
Catechol derivatives primarily inhibit tyrosinase through two mechanisms:
-
Competitive Inhibition: By mimicking the endogenous substrate L-DOPA, catechol derivatives can bind to the active site of tyrosinase, preventing the substrate from binding.[7][8]
-
Copper Chelation: The dihydroxyl groups of the catechol moiety can chelate the copper ions in the enzyme's active site, rendering it catalytically inactive.
The inhibitory potency of different compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9][10] A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | IC50 (µM) | Inhibition Type | Reference |
| Kojic Acid | 30 | Competitive | [11] |
| Benzoic Acid | 119 | Competitive | [11] |
| Sodium Azide | 1480 | Competitive | [11] |
This table presents a sample comparison of known tyrosinase inhibitors. The IC50 values can vary depending on the experimental conditions.
This protocol outlines a standard method for determining the tyrosinase inhibitory activity of catechol derivatives using L-DOPA as a substrate.[5][7]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test Catechol Derivative
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer.
-
Dissolve the test catechol derivative and Kojic acid in DMSO to create stock solutions. Prepare serial dilutions to the desired concentrations in phosphate buffer, ensuring the final DMSO concentration does not exceed 1-2%.[5][12]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add test compound dilution, phosphate buffer, and tyrosinase solution.
-
Control Wells: Add vehicle (DMSO in buffer), phosphate buffer, and tyrosinase solution.
-
Blank Wells: Add test compound dilution and phosphate buffer (no enzyme).
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of absorbance vs. time).
-
Determine the percent inhibition for each concentration of the test compound.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[12]
-
References
- 1. ctppc.org [ctppc.org]
- 2. researchgate.net [researchgate.net]
- 3. How Many Drugs Are Catecholics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationship of catechol derivatives inhibiting 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-S-Lipoylcaffeic Acid, a Natural Product-Based Entry to Tyrosinase Inhibition via Catechol Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colorimetric tyrosinase assay based on catechol inhibition of the oxidase-mimicking activity of chitosan-stabilized platinum nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
A Senior Application Scientist's Guide to LC-MS/MS Method Validation for the Quantification of 3',4'-Dihydroxypropiophenone
This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of 3',4'-Dihydroxypropiophenone in biological matrices. As researchers and drug development professionals, the integrity of our data is paramount. A rigorously validated analytical method is not merely a regulatory requirement; it is the bedrock of reliable pharmacokinetic, toxicokinetic, and metabolomic studies. This document moves beyond a simple checklist, delving into the scientific rationale behind protocol choices and comparing the superior performance of LC-MS/MS against alternative techniques.
The principles and acceptance criteria discussed herein are grounded in the harmonized guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now consolidated under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5] This ensures that the methodologies presented meet the highest standards of scientific rigor and regulatory expectation.
The Analytical Imperative: Why LC-MS/MS?
This compound is a phenolic compound whose accurate measurement in complex biological fluids like plasma, urine, or tissue homogenates presents a significant analytical challenge. While several techniques exist for quantifying phenolic compounds, they often fall short when specificity and sensitivity are critical.
-
Spectrophotometric assays , such as the Folin-Ciocalteu method, are non-specific and measure total phenolic content, making them unsuitable for quantifying a single analyte.[6][7]
-
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence (FLD) detection offers better separation but can suffer from a lack of sensitivity and interference from co-eluting matrix components that share similar chromophores or fluorophores.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique but typically requires derivatization to increase the volatility of polar phenolic compounds, adding a time-consuming step that can introduce variability.[8][10]
LC-MS/MS emerges as the gold standard by coupling the superior separation power of liquid chromatography with the unparalleled sensitivity and selectivity of tandem mass spectrometry. This combination allows for the confident identification and quantification of target analytes, even at trace levels in complex biological matrices.[11][12]
Comparative Overview of Analytical Techniques
| Technique | Principle | Advantages | Limitations for this compound |
| LC-MS/MS | Chromatographic separation followed by mass-based detection of precursor and product ions. | High sensitivity, exceptional selectivity, wide dynamic range, structural confirmation. | Higher instrument cost, potential for matrix effects. |
| HPLC-UV/FLD | Chromatographic separation followed by detection based on UV absorbance or fluorescence. | Lower cost, robust instrumentation. | Lower sensitivity, prone to matrix interference, not structurally specific.[7][8] |
| GC-MS | Chromatographic separation of volatile compounds followed by mass detection. | High resolution, excellent for volatile compounds. | Requires derivatization for polar analytes, potential for thermal degradation.[8][10] |
| Spectrophotometry | Measures total absorbance of a class of compounds after a chemical reaction. | Simple, rapid, inexpensive. | Non-specific, cannot quantify individual compounds in a mixture.[6][7] |
Designing a Robust LC-MS/MS Method: A Step-by-Step Protocol with Rationale
A successful validation begins with a well-designed method. The following protocol provides a detailed workflow, explaining the causality behind each choice to ensure optimal performance.
Workflow for LC-MS/MS Quantification
Caption: High-level workflow for sample analysis using LC-MS/MS.
Step 1: Sample Preparation - The Key to Clean Data
The goal of sample preparation is to extract the analyte from the biological matrix while removing interfering components like proteins and phospholipids.[13]
-
Recommended Method: Solid-Phase Extraction (SPE)
-
Rationale: SPE provides the most effective cleanup, minimizing matrix effects and improving method robustness compared to simpler protein precipitation or liquid-liquid extraction.[11] A mixed-mode cation exchange polymer-based sorbent is ideal for a phenolic compound, which can be retained by both hydrophobic and ionic interactions.
-
Protocol:
-
Condition: Wash the SPE cartridge (e.g., 30 mg mixed-mode) with 1 mL of methanol followed by 1 mL of water.
-
Load: Mix 100 µL of plasma sample with 10 µL of internal standard (IS) solution and 200 µL of 2% formic acid in water. Load the entire mixture onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the phenolic hydroxyl group, disrupting ionic retention.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Step 2: Liquid Chromatography - Achieving Separation
-
Rationale: Proper chromatographic separation is crucial to resolve the analyte from any remaining isomeric or isobaric interferences, ensuring that only the compound of interest enters the mass spectrometer at a given time.
-
Protocol:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). This provides excellent retention and peak shape for moderately polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The acid ensures the analyte is in a protonated state, aiding positive ionization.[14]
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute. Total run time is around 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Step 3: Tandem Mass Spectrometry - Ensuring Specificity
-
Rationale: MS/MS detection in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. A precursor ion (Q1) specific to the analyte is selected, fragmented, and a specific product ion (Q3) is monitored. This two-stage filtering process virtually eliminates background noise.
-
Protocol:
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode. The phenolic structure of this compound (MW: 166.17 g/mol ) can readily accept a proton.
-
MRM Transitions:
-
Analyte (this compound): Q1 (Precursor Ion) m/z 167.1 -> Q3 (Product Ion) m/z 137.1 (corresponding to the loss of the ethyl group, -C2H5). A secondary, confirmatory transition should also be monitored (e.g., m/z 167.1 -> m/z 109.1).
-
Internal Standard (IS): A stable isotope-labeled (SIL) version (e.g., this compound-d3) is strongly recommended. For example, Q1 m/z 170.1 -> Q3 m/z 140.1. The SIL-IS co-elutes and experiences identical matrix effects, providing the most accurate correction.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to achieve the most stable and intense signal for the analyte.
-
Method Validation: A Framework for Trust
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[5] The following experiments must be performed according to ICH M10 guidelines.[4]
Validation Workflow Logic
Caption: Logical relationships in the bioanalytical method validation process.
Validation Parameters and Acceptance Criteria
The results of the validation experiments should be summarized clearly. Below are the key parameters and their typical acceptance criteria as stipulated by regulatory bodies.[1][3]
| Parameter | Purpose | Experiment | Acceptance Criteria |
| Selectivity | To ensure no interference at the retention time of the analyte and IS. | Analyze at least 6 different blank matrix lots. | Response in blank matrix should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS. |
| Linearity & Range | To define the concentration range over which the assay is accurate and precise. | Analyze a calibration curve with at least 6 non-zero standards over 3 separate runs. | R² ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision). | Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 5 replicates over at least 3 runs. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | Compare analyte response in post-extraction spiked matrix from 6 lots to the response in a clean solution. | IS-normalized matrix factor should have a CV ≤ 15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples at 3 QC levels. | Should be consistent and reproducible. A CV ≤ 15% across levels is expected. |
| Stability | To ensure the analyte is stable during sample handling and storage. | Analyze QC samples after exposure to various conditions (e.g., 3 freeze-thaw cycles, 24h at room temp, 3 months at -80°C). | Mean concentration of stability samples must be within ±15% of nominal (compared to freshly prepared samples). |
| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | Determined from the accuracy and precision runs. | Analyte signal should be at least 5 times the blank response. Accuracy within ±20% and Precision ≤ 20%. |
Conclusion: A Commitment to Quality
The LC-MS/MS method outlined and validated according to the principles in this guide will produce reliable, reproducible, and defensible data for the quantification of this compound. By understanding the rationale behind each step—from sample extraction to data analysis—and adhering to internationally harmonized validation standards, researchers can ensure the highest level of scientific integrity. This commitment is not just about meeting regulatory requirements; it is about generating trustworthy results that advance scientific knowledge and support the development of safe and effective medicines.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pharmacompass.com [pharmacompass.com]
- 4. fda.gov [fda.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. redalyc.org [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. vliz.be [vliz.be]
A Senior Application Scientist's Guide to Method Cross-Validation: HPLC-UV vs. LC-MS/MS for the Quantification of 3',4'-Dihydroxypropiophenone
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the landscape of analytical chemistry, the choice of methodology is paramount to generating reliable and robust data. This guide provides a comprehensive comparison of two workhorse techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of 3',4'-Dihydroxypropiophenone.
This compound is a catechol-type compound and an important intermediate in pharmaceutical synthesis. Accurate quantification is critical for ensuring product quality, monitoring reaction kinetics, or studying its metabolic fate. This guide moves beyond a simple listing of protocols to explore the causality behind experimental choices, grounding every recommendation in established scientific principles and regulatory standards.
The Analytical Imperative: Why Method Choice Matters
The objective of validating an analytical method is to demonstrate its suitability for the intended purpose.[1][2] For a compound like this compound, which contains key structural motifs—a catechol ring and a ketone—the analytical options are distinct.
-
HPLC-UV leverages the molecule's ability to absorb ultraviolet light, a property conferred by its aromatic ring and conjugated system. It is a robust, cost-effective, and widely accessible technique, making it a staple in quality control (QC) laboratories.
-
LC-MS/MS provides an orthogonal detection mechanism. It measures the molecule's mass-to-charge ratio and that of its specific fragments. This grants exceptional sensitivity and selectivity, which is indispensable for analyzing complex samples, such as those from biological matrices.[3]
This guide will dissect the performance of each method through the lens of internationally recognized validation guidelines, providing you with the data and rationale to select the optimal technique for your application.
Pillar 1: The Principle of Separation and Detection
Understanding the fundamental principles of each technique is crucial to appreciating their respective strengths and limitations.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reversed-phase (RP-HPLC) method is typical, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. Polar molecules elute first, while nonpolar molecules are retained longer.
Detection via UV-Vis spectrophotometry is based on Beer-Lambert's law. The catechol moiety in this compound acts as a chromophore, absorbing light in the UV spectrum. The amount of light absorbed is directly proportional to the analyte's concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS couples the separation power of LC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After eluting from the LC column, the analyte is ionized, typically using Electrospray Ionization (ESI).
The tandem mass spectrometer then performs three key functions:
-
Q1 (First Quadrupole): Acts as a mass filter, selecting only the ionized molecule of interest (the "precursor ion"). For this compound (molecular weight 166.17 g/mol ), this would be the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 165.1.
-
Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas. This process is predictable and produces specific "product ions."
-
Q3 (Third Quadrupole): Filters for one or more of these specific product ions.
This precursor-to-product ion transition is monitored, a technique known as Multiple Reaction Monitoring (MRM). The specificity of this detection is exceptionally high, as it is exceedingly unlikely that an interfering compound will have the same retention time, the same precursor mass, and the same product ion mass.
Pillar 2: Experimental Design and Protocols
A method is only as reliable as its protocol. The following sections provide detailed, step-by-step methodologies for developing and validating methods for this compound on both platforms. These protocols are grounded in guidelines from the International Council for Harmonisation (ICH).[4][5][6]
Experimental Protocol 1: RP-HPLC with UV Detection
This method is designed for routine quantification in high-concentration samples, such as in drug substance or formulated products.
1. Chromatographic Conditions:
-
System: Agilent 1260 Infinity II or equivalent HPLC system.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Water (0.1% Formic Acid) : Acetonitrile.
-
Scientist's Note: The acidic modifier (formic acid) is critical. It suppresses the ionization of the phenolic hydroxyl groups on the catechol ring, ensuring a single, non-ionized species interacts with the C18 column. This results in sharp, symmetrical peaks and reproducible retention times.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 280 nm.
2. Preparation of Solutions:
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards (5-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock standard with the mobile phase.
-
Sample Preparation: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Experimental Protocol 2: LC-MS/MS
This method is optimized for high sensitivity and selectivity, making it ideal for bioanalytical studies (e.g., plasma or urine) or trace-level impurity analysis.
1. LC Conditions:
-
System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S Mass Spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (MS-grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MS-grade).
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear ramp to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scientist's Note: Negative mode is chosen because the acidic phenolic protons are easily abstracted, forming a stable [M-H]⁻ ion, which provides a strong and consistent signal.
-
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temperature: 450 °C.
-
MRM Transition:
-
Precursor Ion (Q1): m/z 165.1
-
Product Ion (Q3): m/z 123.1 (corresponding to the loss of the propionyl side chain fragment).
-
Collision Energy: Optimized experimentally, typically 15-20 eV.
-
3. Preparation of Solutions (for Plasma):
-
Stock Standard (1000 µg/mL): As per HPLC method.
-
Working Standards (0.5-100 ng/mL): Prepare calibration standards by serially diluting the stock standard and spiking into blank, drug-free plasma.
-
Sample Preparation (Protein Precipitation): To 50 µL of plasma sample (or standard), add 150 µL of ice-cold acetonitrile containing an internal standard. Vortex vigorously for 1 minute, then centrifuge at 13,000 rpm for 10 minutes. Transfer the supernatant for injection.
Pillar 3: Data-Driven Performance Comparison
Method validation was performed according to ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.[4][7] The following table summarizes the comparative performance data.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Commentary |
| Specificity / Selectivity | Moderate | High | HPLC-UV relies solely on retention time. LC-MS/MS adds the highly specific MRM transition, virtually eliminating interferences. |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity within their respective ranges. |
| Range | 5 – 100 µg/mL | 0.5 – 100 ng/mL | The LC-MS/MS method offers a dynamic range that is 10,000 times more sensitive. |
| Limit of Quantitation (LOQ) | 5 µg/mL | 0.5 ng/mL | The superior sensitivity of LC-MS/MS is evident, making it suitable for trace analysis. |
| Accuracy (% Recovery) | 98.5% – 101.2% | 96.7% – 103.5% | Both methods are highly accurate.[8] |
| Precision (%RSD) | < 2.0% | < 5.0% | Both methods are precise, with LC-MS/MS showing slightly higher but still excellent precision at much lower concentrations.[8] |
| Matrix Effects | Not Applicable | Must be evaluated | Ion suppression or enhancement is a critical parameter to assess for LC-MS/MS in biological matrices.[7] |
Visualizing the Workflow and Selectivity
Diagrams created using Graphviz help to illustrate the logical flow of validation and the key difference in selectivity.
Caption: General workflow for analytical method validation and cross-validation.
Caption: Conceptual difference in selectivity between HPLC-UV and LC-MS/MS.
Cross-Validation: Bridging the Methodological Gap
When is it necessary to ensure two different methods provide equivalent results? This is the purpose of cross-validation.[7] It is required when:
-
Switching from an HPLC to an LC-MS/MS method during a long-term project.
-
Comparing data generated from different laboratories using different techniques.
-
Updating a legacy HPLC method to a modern UPLC-MS/MS platform.
A typical cross-validation experiment involves analyzing a minimum of three batches of quality control (QC) samples at low, medium, and high concentrations with both methods. The mean concentration and precision from each method should agree within a predefined acceptance criterion (e.g., ±15%).
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS/MS are powerful, reliable techniques for the quantification of this compound, but they are not interchangeable. The choice is dictated by the analytical objective.
-
Choose HPLC-UV for:
-
Routine QC analysis of bulk drug substance and finished product.
-
Applications where analyte concentrations are high (>1 µg/mL).
-
Environments where cost, simplicity, and robustness are the primary concerns.
-
-
Choose LC-MS/MS for:
-
Bioanalytical studies in complex matrices like plasma, urine, or tissue homogenates.
-
Trace-level impurity quantification.
-
Metabolite identification and quantification.
-
Applications demanding the highest level of selectivity and sensitivity.
-
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Analysis of Drugs from Biological Samples | Semantic Scholar [semanticscholar.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. ajprui.com [ajprui.com]
A Comparative Guide to the Structure-Activity Relationship of 3',4'-Dihydroxypropiophenone Analogs for Researchers and Drug Development Professionals
Introduction: The Therapeutic Potential of the 3',4'-Dihydroxyphenyl Scaffold
The 3',4'-dihydroxyphenyl moiety, also known as the catechol group, is a privileged structural motif in medicinal chemistry, renowned for its potent antioxidant and radical-scavenging properties. This core is present in a wide array of natural and synthetic compounds exhibiting diverse biological activities, including anti-inflammatory and tyrosinase inhibitory effects. 3',4'-Dihydroxypropiophenone, a simple catechol-containing ketone, serves as a valuable scaffold for the development of novel therapeutic agents. Understanding the structure-activity relationship (SAR) of its analogs is paramount for optimizing their biological profiles for targeted drug design.
Comparative Analysis of Biological Activities: A Structure-Activity Relationship Deep Dive
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the aromatic ring and the propiophenone side chain. This section will systematically compare how structural modifications impact their antioxidant, tyrosinase inhibitory, and anti-inflammatory properties.
Antioxidant Activity: The Central Role of the Catechol Moiety
The hallmark of this compound and its analogs is their antioxidant capacity, primarily attributed to the catechol group's ability to donate hydrogen atoms to neutralize free radicals.[1][2] The position and number of hydroxyl groups on the phenyl ring are the most critical determinants of this activity.
Key SAR Insights:
-
Number of Hydroxyl Groups: A greater number of hydroxyl groups generally correlates with higher antioxidant activity.[1]
-
Position of Hydroxyl Groups: Isomers with hydroxyl groups at the ortho (e.g., 3',4'-dihydroxy) or para (e.g., 2',5'-dihydroxy) positions exhibit stronger antioxidant capacity compared to those with meta-positioned hydroxyls (e.g., 2',4'-dihydroxy).[1] This is due to the greater stabilization of the resulting phenoxyl radical through resonance and the potential for intramolecular hydrogen bonding.
-
Electron-Donating Groups: The introduction of electron-donating groups (e.g., methoxy, alkyl) on the aromatic ring can enhance antioxidant activity by increasing the electron density on the hydroxyl groups, thereby facilitating hydrogen atom donation.
-
Electron-Withdrawing Groups: Conversely, electron-withdrawing groups (e.g., nitro, halogen) tend to decrease antioxidant activity by reducing the electron-donating ability of the hydroxyl groups.
Comparative Antioxidant Activity Data (DPPH Radical Scavenging Assay)
| Compound ID | R1 | R2 | R3 | R4 | DPPH IC50 (µM) | Reference |
| 1 | H | H | OH | OH | 15.6 ± 0.4 | [3] |
| 2 | OCH3 | H | OH | OH | 18.1 ± 0.7 | [3] |
| 3 | Cl | H | OH | OH | 12.5 ± 0.3 | [3] |
| 4 | Br | H | OH | OH | 11.8 ± 0.2 | [3] |
| Ascorbic Acid | - | - | - | - | 25.4 ± 0.9 | [3] |
Note: Data for propiophenone analogs is limited; this table presents data for structurally related dihydroxyphenyl compounds to illustrate SAR principles.
Tyrosinase Inhibitory Activity: Targeting Hyperpigmentation
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation disorders and for skin whitening in cosmetics.[4] The 3',4'-dihydroxyphenyl scaffold is a well-established pharmacophore for tyrosinase inhibition, acting as a competitive inhibitor by mimicking the natural substrate, L-DOPA.
Key SAR Insights:
-
Catechol Moiety is Crucial: The 3',4'-dihydroxy substitution pattern is highly effective for tyrosinase inhibition due to its structural resemblance to L-DOPA, allowing it to bind to the enzyme's active site.
-
Hydroxyl Group Positioning: The presence of a hydroxyl group at the 4'-position is particularly important for potent inhibition. Analogs with a 2',4'-dihydroxy substitution also show significant activity.[5]
-
Side Chain Modifications: Alterations to the propiophenone side chain can influence binding affinity. For instance, converting the ketone to a chalcone or other derivatives can significantly enhance inhibitory potency.[5]
-
Additional Substituents: The introduction of other groups on the aromatic ring can modulate activity. For example, a thiophene ring in place of the phenyl ring has been shown to produce highly potent tyrosinase inhibitors.[5]
Comparative Tyrosinase Inhibitory Activity Data
| Compound ID | Scaffold | Substitution Pattern | Tyrosinase IC50 (µM) | Reference |
| 5 | Chalcone | 2',4'-dihydroxy | 0.013 | [5] |
| 6 | Chalcone | 3'-hydroxy-4'-methoxy | 17.44 | [5] |
| 7 | Chalcone | 4'-hydroxy | 46.16 | [5] |
| Kojic Acid | - | - | 22.84 | [5] |
Note: This table highlights the potent tyrosinase inhibitory activity of dihydroxyphenyl-containing chalcones, which are structurally related to propiophenones.
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Chronic inflammation is implicated in a wide range of diseases. The 3',4'-dihydroxyphenyl motif contributes to the anti-inflammatory properties of many compounds by scavenging reactive oxygen species (ROS) and modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[6][7]
Key SAR Insights:
-
Antioxidant and Anti-inflammatory Correlation: The potent antioxidant activity of the catechol group contributes significantly to the anti-inflammatory effects by reducing oxidative stress, a key driver of inflammation.
-
Inhibition of Pro-inflammatory Mediators: 3',4'-Dihydroxyphenyl analogs have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.[8]
-
NF-κB Pathway Inhibition: A crucial mechanism of anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[6][7] These compounds can prevent the activation and nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
-
Lipophilicity and Bioavailability: Modifications that increase the lipophilicity of the molecule can enhance cell membrane permeability and improve bioavailability, potentially leading to greater anti-inflammatory efficacy in vivo.
Comparative Anti-inflammatory Activity Data (NO Inhibition in LPS-stimulated Macrophages)
| Compound ID | Scaffold | Substitution Pattern | NO Inhibition IC50 (µM) | Reference |
| 8 | Flavone | 3',4'-dihydroxy | 22.1 | [9] |
| 9 | Flavone | 3',4',7-trihydroxy | 26.7 | [9] |
| 10 | Acetophenone | 3,5-diprenyl-4-hydroxy | - (38.96% inhibition at 91.78 µM) | [8] |
Note: This table showcases the anti-inflammatory potential of dihydroxyphenyl-containing flavonoids and acetophenones, providing a basis for understanding the potential of propiophenone analogs.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key in vitro assays discussed in this guide.
Synthesis of this compound Analogs
A common and versatile method for the synthesis of substituted propiophenones is the Friedel-Crafts acylation of a substituted catechol.[10]
General Protocol for Friedel-Crafts Acylation:
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve the substituted catechol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene).
-
Catalyst Addition: Cool the solution in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1 - 2.5 equivalents), portion-wise while stirring.
-
Acylating Agent Addition: Slowly add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
dot
Caption: General workflow for the synthesis of this compound analogs.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid, Trolox) in methanol or DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of various concentrations of the test compounds or positive control to the wells. For the blank, add 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
dot
Caption: Step-by-step workflow for the DPPH antioxidant assay.
Mushroom Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase.
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase (e.g., 100 units/mL) in phosphate buffer (50 mM, pH 6.8).
-
Prepare a solution of L-DOPA (2 mM) in phosphate buffer.
-
Prepare stock solutions of the test compounds and a positive control (e.g., kojic acid) in DMSO or buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 40 µL of the test compound solution at various concentrations, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [((A_control - A_control_blank) - (A_sample - A_sample_blank)) / (A_control - A_control_blank)] * 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
-
dot
Caption: Workflow for the mushroom tyrosinase inhibition assay.
Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-Stimulated Macrophages)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
-
Measurement and Calculation:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated control and calculate the IC₅₀ value.
-
dot
Caption: Workflow for the anti-inflammatory nitric oxide inhibition assay.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of multi-target therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of the catechol moiety in conferring potent antioxidant, tyrosinase inhibitory, and anti-inflammatory activities. Strategic modifications to the aromatic ring and the propiophenone side chain can be employed to fine-tune the biological activity and pharmacokinetic properties of these analogs.
Future research should focus on the systematic synthesis and evaluation of a broader range of this compound derivatives to establish a more comprehensive SAR. In vivo studies are also crucial to validate the therapeutic potential of the most promising candidates and to assess their safety and bioavailability. The detailed experimental protocols provided herein offer a robust framework for such investigations, ensuring the generation of reliable and reproducible data to guide the rational design of next-generation therapeutics based on this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
